1-Methyl-1h-indazole-3-carbonitrile
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 140857. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-methylindazole-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3/c1-12-9-5-3-2-4-7(9)8(6-10)11-12/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXPCFXLOLXYNRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=N1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20301061 | |
| Record name | 1-methyl-1h-indazole-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20301061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31748-44-4 | |
| Record name | 31748-44-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=140857 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-methyl-1h-indazole-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20301061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 1-Methyl-1H-indazole-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Versatile Heterocyclic Synthon
1-Methyl-1H-indazole-3-carbonitrile stands as a molecule of significant interest within the landscape of medicinal chemistry and organic synthesis. While direct and extensive literature on this specific nitrile derivative is notably scarce, its structural architecture, featuring the privileged indazole scaffold, positions it as a valuable synthon for the construction of complex, biologically active molecules. The indazole ring system is a cornerstone in numerous pharmaceutical agents, recognized for its ability to modulate the activity of various enzymes and receptors, particularly kinases.
This guide provides a comprehensive technical overview of this compound, navigating the current information landscape by drawing upon established chemical principles and data from closely related, well-documented analogues. Its structural cousins, 1-methyl-1H-indazole-3-carboxylic acid and its corresponding methyl ester, are key intermediates in the synthesis of high-profile drugs, most notably the 5-HT3 receptor antagonist Granisetron, used to prevent chemotherapy-induced nausea and vomiting.[1] By understanding the chemistry of these precursors, we can logically infer and project the properties and potential of the title nitrile compound.
This document will delve into its plausible synthetic pathways, predict its spectroscopic signature, explore its chemical reactivity, and discuss its potential applications, providing researchers with a foundational understanding to leverage this compound in their discovery and development programs.
I. Physicochemical and Structural Properties
Table 1: Core Properties of this compound and a Related Analogue
| Property | This compound (Target Compound) | 1-Methyl-1H-indazole-3-carboxylic acid (Reference Analogue) |
| Molecular Formula | C₉H₇N₃ | C₉H₈N₂O₂ |
| Molecular Weight | 157.17 g/mol | 176.17 g/mol [2] |
| CAS Number | 16295-27-9 (Predicted/Unverified) | 50890-83-0 |
| Appearance | Predicted: White to off-white crystalline solid | Off-white solid[3] |
| Calculated Exact Mass | 157.0640 Da | 176.0586 Da[2] |
| Calculated XLogP3 | 1.8 | 1.7 |
| Calculated H-Bond Donors | 0 | 1 |
| Calculated H-Bond Acceptors | 3 | 3 |
| Safety Hazards | Data Not Available. General caution for nitriles advised. | Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[3] |
Note: Predicted properties are computationally derived and should be used as estimates pending experimental verification.
II. Synthesis and Manufacturing Pathways
A definitive, published protocol for the synthesis of this compound is not currently available. However, based on established synthetic transformations, a highly plausible and efficient route can be designed starting from the well-documented and commercially available 1-methyl-1H-indazole-3-carboxylic acid. This proposed pathway involves two key transformations: amidation followed by dehydration.
Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of this compound.
Step-by-Step Experimental Protocol (Proposed)
Step 1: Synthesis of 1-Methyl-1H-indazole-3-carboxamide
This step involves the conversion of the carboxylic acid to an intermediate acid chloride, which is then reacted with ammonia to form the primary amide.
-
Acid Chloride Formation: To a stirred solution of 1-methyl-1H-indazole-3-carboxylic acid (1.0 equiv) in an inert solvent such as dichloromethane (DCM) or toluene, add oxalyl chloride (1.2 equiv) or thionyl chloride (1.2 equiv) dropwise at 0 °C. Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution.
-
Solvent Removal: Once the reaction is complete, remove the solvent and excess reagent under reduced pressure to yield the crude 1-methyl-1H-indazole-3-carbonyl chloride. This intermediate is typically used immediately without further purification.
-
Amidation: Dissolve the crude acid chloride in an inert solvent like DCM and add it dropwise to a cooled (0 °C) concentrated solution of aqueous ammonium hydroxide or a solution of ammonia in an organic solvent.
-
Work-up and Isolation: Stir the reaction mixture for 1-2 hours, allowing it to warm to room temperature. The resulting solid precipitate can be collected by filtration, washed with water and a cold organic solvent (e.g., diethyl ether), and dried under vacuum to yield 1-methyl-1H-indazole-3-carboxamide.
Step 2: Dehydration of 1-Methyl-1H-indazole-3-carboxamide to this compound
The conversion of a primary amide to a nitrile is a standard dehydration reaction. A modern and mild method utilizes cyanuric chloride and DMF.[3]
-
Reaction Setup: Suspend the 1-methyl-1H-indazole-3-carboxamide (1.0 equiv) in DMF at room temperature.
-
Reagent Addition: In a separate flask, prepare a solution of cyanuric chloride (0.5 equiv) in a solvent such as methyl tert-butyl ether (MTBE) or acetonitrile. Add this solution dropwise to the amide suspension over 15-20 minutes.
-
Reaction Progression: Stir the mixture at room temperature for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching and Extraction: Upon completion, neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate or sodium carbonate. Extract the aqueous phase multiple times with an organic solvent like ethyl acetate or MTBE.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to afford the pure this compound.
III. Spectroscopic Characterization (Predicted)
No experimental spectra for this compound are publicly available. The following data is predicted based on the analysis of its parent compound, 1H-indazole-3-carbonitrile,[4] and general principles of spectroscopy.
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Predicted Features |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~ 8.1-8.2 ppm (d, 1H, Ar-H); δ ~ 7.4-7.6 ppm (m, 3H, Ar-H); δ ~ 4.1-4.2 ppm (s, 3H, N-CH₃). The downfield shift of the proton at position 4 is expected due to the anisotropic effect of the nitrile group. |
| ¹³C NMR (CDCl₃, 100 MHz) | δ ~ 140-145 ppm (Ar-C); δ ~ 120-130 ppm (4 Ar-CH signals); δ ~ 115-118 ppm (-C≡N); δ ~ 108-112 ppm (Ar-C); δ ~ 35-37 ppm (N-CH₃). The carbon attached to the nitrile group is expected to be significantly shielded. |
| FT-IR (KBr, cm⁻¹) | ν ~ 2220-2240 cm⁻¹ (strong, sharp C≡N stretch); ν ~ 3050-3150 cm⁻¹ (aromatic C-H stretch); ν ~ 1600-1620 cm⁻¹ (C=N stretch); ν ~ 1450-1580 cm⁻¹ (aromatic C=C stretches). |
| Mass Spectrometry (EI) | M⁺ at m/z = 157. A key fragmentation would likely be the loss of HCN (m/z = 130). |
IV. Chemical Reactivity and Synthetic Utility
The reactivity of this compound is governed by two main components: the aromatic indazole ring and the electrophilic nitrile functional group.
Reactions of the Nitrile Group
The carbon atom of the nitrile group is electrophilic and susceptible to nucleophilic attack.[5] This allows for a range of valuable transformations:
-
Hydrolysis: Under acidic or basic conditions, the nitrile can be fully hydrolyzed to the corresponding 1-methyl-1H-indazole-3-carboxylic acid, or partially hydrolyzed to the 1-methyl-1H-indazole-3-carboxamide.[6] This reactivity provides a synthetic link back to its common precursors.
-
Reduction: The nitrile can be reduced to a primary amine, 1-(1-methyl-1H-indazol-3-yl)methanamine. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are effective for this transformation.[7] Milder reagents can potentially yield the corresponding aldehyde. This opens pathways to a new class of substituted indazole derivatives.
-
Organometallic Addition: Grignard reagents or organolithium reagents can add to the nitrile to form an intermediate imine, which upon aqueous workup yields a ketone.[7] This allows for the direct attachment of new carbon-based side chains at the 3-position.
-
Cycloadditions: The nitrile group can participate in cycloaddition reactions to form various five-membered heterocyclic rings, such as tetrazoles (with azides) or oxadiazoles, further expanding the synthetic diversity.[8]
Caption: Key transformations of the nitrile group in this compound.
Reactions of the Indazole Ring
The indazole ring itself can undergo reactions, typically electrophilic aromatic substitution. The directing effects of the fused pyrazole ring and the electron-withdrawing nitrile group would likely direct incoming electrophiles to the 5- or 6-positions of the benzene ring.
V. Potential Applications in Drug Discovery
Given its structural motifs, this compound is a compound of high potential for medicinal chemists.
-
Scaffold for Kinase Inhibitors: The indazole core is a well-established "hinge-binding" motif in many ATP-competitive kinase inhibitors. The nitrile group can serve as a versatile synthetic handle to introduce various side chains designed to target specific pockets within the kinase active site.
-
Intermediate for Bioactive Molecules: As a precursor to amines, amides, ketones, and other heterocycles, this compound is a gateway to diverse chemical libraries for high-throughput screening. The primary amine derived from its reduction is a particularly valuable intermediate for further functionalization.
-
Synthetic Cannabinoid Research: Several synthetic cannabinoids feature a 1H-indazole-3-carboxamide core.[9] The nitrile could potentially be used to synthesize novel analogs or serve as a precursor in this field of research.
VI. Conclusion and Future Outlook
This compound represents a molecule with considerable untapped potential. While it remains a sparsely documented compound in its own right, its chemical properties can be confidently predicted through the lens of its well-studied analogues and the fundamental principles of organic chemistry. Its value lies not in a known biological activity, but in its versatility as a building block. The reactive nitrile handle, coupled with the pharmaceutically validated indazole core, makes it an attractive starting point for the synthesis of novel compounds targeting a wide range of biological targets. As the demand for novel kinase inhibitors and other complex heterocyclic drugs continues to grow, it is likely that synthons such as this compound will move from the periphery of chemical space to become valuable tools in the arsenal of the drug discovery scientist. Further experimental validation of its synthesis, reactivity, and properties is warranted and will undoubtedly unlock new avenues for innovation.
References
- 1. US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid - Google Patents [patents.google.com]
- 2. 1-Methyl-1H-indazole-3-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. orgsyn.org [orgsyn.org]
- 5. fiveable.me [fiveable.me]
- 6. Nitrile - Wikipedia [en.wikipedia.org]
- 7. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 8. Complex‐mediated nucleophilic aromatic substitution with aryl nitriles to realize intramolecular flapping‐restricted D‐A AIEgens for bioimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iris.unina.it [iris.unina.it]
An In-Depth Technical Guide to 1-Methyl-1H-indazole-3-carbonitrile (CAS 31748-44-4): A Key Intermediate in Modern Drug Discovery
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of 1-Methyl-1H-indazole-3-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its physicochemical properties, robust synthesis protocols, chemical reactivity, and its pivotal role as a building block in the development of novel therapeutics, grounded in authoritative references and field-proven insights.
Introduction: The Significance of the Indazole Scaffold
The indazole ring system, a bicyclic structure composed of fused benzene and pyrazole rings, is recognized as a "privileged scaffold" in pharmacology.[1][2] This prominence stems from the thermodynamic stability of the 1H-indazole tautomer and its ability to engage in various biological interactions, making it a cornerstone for many bioactive compounds.[1][2] Within this important class of molecules, this compound serves as a highly versatile and valuable intermediate. Its defined structure, featuring a reactive nitrile group at the 3-position and a methyl group at the 1-position preventing tautomerization, makes it an ideal starting material for complex molecular synthesis. Notably, it has been identified as a key precursor in the development of potent agonists for the APJ receptor, which are under investigation for treating cardiovascular diseases such as heart failure.[3]
| Property | Value | Source |
| CAS Number | 31748-44-4 | [4] |
| Molecular Formula | C₉H₇N₃ | [4] |
| Molecular Weight | 157.17 g/mol | [4] |
| Predicted Boiling Point | 321.1±15.0 °C | [5] |
| Predicted Density | 1.19±0.1 g/cm³ | [5] |
| Storage Temperature | 2-8°C | [5] |
Section 1: Structural Elucidation and Physicochemical Properties
The structure of this compound is defined by the indazole core, with a methyl group affixed to the nitrogen at position 1 (N1) and a nitrile (-C≡N) group at carbon 3 (C3). The methylation at N1 is crucial as it locks the molecule into the more thermodynamically stable 1H-tautomer, preventing isomerization to the 2H-form.[1][6] This structural rigidity is highly advantageous in drug design, ensuring a consistent and predictable interaction with biological targets.
Caption: Chemical structure of this compound.
While specific, experimentally-derived spectral data for this exact compound is not detailed in the provided literature, its characteristics can be confidently predicted. The Infrared (IR) spectrum would exhibit a strong, sharp absorption band characteristic of the nitrile group (C≡N stretch) around 2220-2260 cm⁻¹. The ¹H NMR spectrum would show signals corresponding to the four distinct aromatic protons on the benzene ring, as well as a characteristic singlet for the N-methyl group.
Section 2: Synthesis and Mechanistic Considerations
The synthesis of this compound is typically achieved through the N-methylation of the parent 1H-indazole-3-carbonitrile. This precursor can be synthesized via several established routes for indazoles, such as those starting from o-toluidine or isatin.[6] The critical step is the selective methylation at the N1 position.
The choice of base and solvent is paramount for achieving high regioselectivity and yield. A strong, non-nucleophilic base like sodium hydride (NaH) is ideal. It quantitatively deprotonates the N-H of the indazole ring, forming a sodium salt. This process has a clear causality: the resulting indazolide anion is a potent nucleophile, while the only byproduct, hydrogen gas, is non-reactive and easily removed from the reaction, driving the equilibrium forward. The subsequent introduction of an electrophilic methyl source, such as methyl iodide or dimethyl sulfate, leads to the desired Sₙ2 reaction.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: N-Methylation of 1H-Indazole-3-carbonitrile
This protocol is adapted from a well-established procedure for the N-methylation of a similar indazole derivative.[7] It is designed to be self-validating through observable phenomena and standard analytical checkpoints.
-
Preparation (Inert Atmosphere):
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) suspended in anhydrous N,N-Dimethylformamide (DMF).
-
Causality: An inert atmosphere is critical as NaH reacts violently with water and the indazolide anion is sensitive to moisture and oxygen. DMF is an excellent polar aprotic solvent that solubilizes the reactants and facilitates the Sₙ2 reaction.
-
-
Deprotonation:
-
Slowly add a solution of 1H-indazole-3-carbonitrile (1.0 equivalent) in anhydrous DMF to the stirred NaH suspension at 0°C (ice bath).
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Validation: The cessation of hydrogen gas evolution (bubbling) provides a visual confirmation that the deprotonation is complete.
-
-
Methylation:
-
Cool the reaction mixture back to 0°C.
-
Add a solution of methyl iodide (CH₃I, 1.2 equivalents) in anhydrous DMF dropwise via the dropping funnel.[7]
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours.
-
Causality: Adding the alkylating agent at a low temperature helps to control the exothermic reaction. A slight excess of methyl iodide ensures the reaction goes to completion.
-
-
Work-up and Purification:
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC).
-
Once the starting material is consumed, carefully quench the reaction by slowly adding ice-cold water.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.
-
Section 3: Applications in Drug Discovery
The true value of this compound lies in its utility as a versatile building block. The nitrile group can be readily transformed into other key functional groups, such as carboxylic acids (via hydrolysis) or aminomethyl groups (via reduction), significantly expanding its synthetic potential.[8]
A prime example of its application is in the synthesis of novel agonists of the APJ receptor, a G-protein coupled receptor implicated in cardiovascular homeostasis.[3] A patent from Amgen Inc. describes the use of this compound as a starting material for constructing complex pyrimidinone derivatives that act as APJ agonists.[3] These compounds have therapeutic potential for conditions like chronic heart failure.[3]
Caption: Role as an intermediate in the synthesis of complex therapeutics.[3]
Section 4: Safety, Handling, and Storage
| Hazard Information (Inferred) | Precautionary Measures and First Aid |
| GHS Hazard Statements: Likely harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[10][11] | Prevention: Wash hands thoroughly after handling. Wear protective gloves, clothing, and eye/face protection. Use only in a well-ventilated area. Avoid breathing dust.[9][12] |
| Signal Word: Warning[9][12] | Response: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth. IF ON SKIN: Wash with plenty of soap and water. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If irritation persists, get medical advice.[9][13] |
-
Handling: All manipulations should be performed in a certified fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[11][14]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[9] For long-term stability, storage at 2-8°C is recommended.[5]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[9]
Conclusion
This compound is more than just a chemical compound; it is a key enabler in the field of medicinal chemistry. Its stable, locked tautomeric form and the synthetic versatility of its nitrile handle make it an invaluable intermediate. Its documented role in the synthesis of next-generation cardiovascular drugs underscores its importance.[3] For researchers and drug development professionals, understanding the properties, synthesis, and safe handling of this molecule is essential for leveraging its full potential in the creation of novel and effective therapies.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US11807624B2 - Substituted pyrimidinones as agonists of the APJ receptor - Google Patents [patents.google.com]
- 4. This compound, CasNo.31748-44-4 Chemical Technology Co.,LTD(expird) China (Mainland) [aoen.lookchem.com]
- 5. 31748-44-4 | CAS DataBase [chemicalbook.com]
- 6. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 7. prepchem.com [prepchem.com]
- 8. bloomtechz.com [bloomtechz.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.co.uk [fishersci.co.uk]
- 11. angenechemical.com [angenechemical.com]
- 12. tcichemicals.com [tcichemicals.com]
- 13. tcichemicals.com [tcichemicals.com]
- 14. file.medchemexpress.com [file.medchemexpress.com]
A Comprehensive Technical Guide to the Structure Elucidation of 1-Methyl-1H-indazole-3-carbonitrile
Preamble: The Imperative for Precision in Heterocyclic Chemistry
In the landscape of drug discovery and materials science, N-heterocyclic scaffolds, particularly the indazole core, are of paramount importance. Their derivatives are known to exhibit a wide array of biological activities, serving as the foundation for numerous therapeutic agents.[1] 1-Methyl-1H-indazole-3-carbonitrile is a key intermediate in the synthesis of more complex molecules. Its precise structural characterization is not merely an academic exercise but a critical prerequisite for ensuring the desired pharmacological profile and reproducibility in research and development. The potential for isomeric ambiguity, specifically the formation of the N-2 methylated isomer (2-Methyl-2H-indazole-3-carbonitrile), necessitates a rigorous, multi-technique approach to structure elucidation. This guide provides an in-depth, field-proven workflow for the unambiguous confirmation of the this compound structure, grounded in the principles of spectroscopic analysis.
Foundational Analysis: Molecular Formula and Functional Group Identity
The initial phase of structure elucidation focuses on confirming the molecular formula and identifying the constituent functional groups. This is efficiently achieved through a combination of high-resolution mass spectrometry and infrared spectroscopy.
High-Resolution Mass Spectrometry (HRMS)
Expertise & Causality: HRMS is the definitive technique for determining the elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) with high precision (typically to four or five decimal places), we can calculate a unique molecular formula, distinguishing it from other potential formulas with the same nominal mass. Electrospray Ionization (ESI) is often preferred for these types of polar heterocyclic compounds as it is a soft ionization technique that typically yields the protonated molecular ion [M+H]⁺ with minimal fragmentation, simplifying spectral interpretation.
Experimental Protocol: ESI-HRMS
-
Sample Preparation: Prepare a dilute solution of the analyte (approx. 10-50 µg/mL) in a suitable solvent such as methanol or acetonitrile.[2]
-
Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Orbitrap or TOF).
-
Acquisition: Infuse the sample into the ESI source in positive ion mode. Acquire the full scan spectrum over a relevant m/z range (e.g., 100-500).
-
Data Analysis: Identify the m/z of the most abundant ion corresponding to the [M+H]⁺ species. Compare this experimentally determined exact mass with the theoretical mass calculated for the proposed formula, C₉H₈N₃⁺ (the protonated form of C₉H₇N₃). The mass deviation should be within 5 ppm.
Data Presentation: Expected HRMS Data
| Parameter | Theoretical Value (for C₉H₈N₃⁺) | Expected Experimental Value |
| Molecular Formula | C₉H₇N₃ | C₉H₇N₃ |
| Molecular Weight | 157.17 g/mol | - |
| Exact Mass | 158.0764 Da | ~158.0764 ± 0.0008 Da |
Trustworthiness: The confirmation of the molecular formula by HRMS provides a self-validating foundation for all subsequent spectroscopic analysis. Any proposed structure must be consistent with this elemental composition.
Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Causality: FTIR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule. The absorption of infrared radiation excites specific molecular vibrations, creating a unique spectral fingerprint. For this compound, the most diagnostic absorption will be the sharp, intense peak from the nitrile (-C≡N) group, a feature that is often unambiguous.[3]
Experimental Protocol: ATR-FTIR Spectroscopy
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Collect a background spectrum to account for atmospheric CO₂ and H₂O.[4]
-
Sample Analysis: Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
Spectrum Acquisition: Collect the sample spectrum, typically over a range of 4000-400 cm⁻¹.
-
Data Processing: The software automatically generates the final absorbance or transmittance spectrum.
Data Presentation: Characteristic FTIR Absorption Bands
| Functional Group | Vibration Type | Expected Frequency (cm⁻¹) | Intensity | Rationale & References |
| Nitrile (-C≡N) | Stretch | 2240 - 2220 | Strong, Sharp | Conjugation with the aromatic indazole ring lowers the frequency from that of a saturated nitrile.[3][4][5] |
| Aromatic C-H | Stretch | 3100 - 3000 | Medium | Characteristic of sp² C-H bonds in the benzene ring. |
| Aromatic C=C | Stretch | 1620 - 1580, 1500 - 1450 | Medium to Strong | In-ring vibrations of the indazole scaffold. |
| Alkyl C-H (N-CH₃) | Stretch | 2980 - 2850 | Weak to Medium | C-H vibrations of the N-methyl group. |
The Core Investigation: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise connectivity and stereochemistry of organic molecules. A suite of 1D and 2D NMR experiments is required to definitively place the methyl group on the N-1 position and assign all proton and carbon signals.[6]
Experimental Protocol: General NMR
-
Instrumentation: Utilize a high-resolution NMR spectrometer (400 MHz or higher is recommended).
-
Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Data Acquisition: Acquire standard ¹H, proton-decoupled ¹³C, DEPT-135, COSY, HSQC, and HMBC spectra.
¹H and ¹³C NMR Analysis
Expertise & Causality: ¹H NMR provides information on the number of distinct proton environments and their neighboring protons (via spin-spin coupling). ¹³C NMR reveals the number of unique carbon environments. The DEPT-135 experiment is crucial for distinguishing between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons, while quaternary carbons are absent.
Expected ¹H NMR Signals:
-
Aromatic Region (4 protons): Expect four distinct signals in the aromatic region (~7.2-8.2 ppm), corresponding to the protons on the benzene ring portion of the indazole. The coupling patterns (doublets, triplets) will reveal their relative positions.
-
N-Methyl Group (3 protons): A characteristic singlet integrating to three protons will appear in the upfield region (~3.8-4.2 ppm), indicative of a methyl group attached to a heteroatom with no adjacent protons.
Expected ¹³C NMR Signals:
-
Aromatic/Heteroaromatic Carbons (7 carbons): Seven signals are expected in the downfield region (~110-140 ppm). This includes the six carbons of the benzene ring and the C3 carbon of the pyrazole ring. The nitrile carbon will be further downfield.
-
Nitrile Carbon (1 carbon): A quaternary carbon signal for the -C≡N group is expected in the range of ~115-120 ppm.[5]
-
N-Methyl Carbon (1 carbon): One upfield signal (~30-40 ppm) corresponding to the N-CH₃ carbon.
2D NMR: Confirming Connectivity
Expertise & Causality: While 1D NMR suggests the components, 2D NMR proves the connections.
-
COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2 or 3 bonds). It will reveal the connectivity of the four protons on the benzene ring, confirming the substitution pattern.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon. It allows for the unambiguous assignment of protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the definitive experiment for establishing the isomeric structure. It reveals correlations between protons and carbons over two to three bonds. The crucial correlation will be from the N-methyl protons to the C3 carbon of the indazole ring. This three-bond correlation (H₃C-N1-N2=C3) is only possible if the methyl group is on the N-1 position. A correlation to C7a would also be expected.
Data Presentation: Predicted NMR Data Summary (in CDCl₃)
| Atom Position | ¹H δ (ppm), Mult. | ¹³C δ (ppm) | Key HMBC Correlations (from ¹H) |
| N1-CH₃ | ~4.1 (s, 3H) | ~35.0 | C3, C7a |
| C3 | - | ~120.0 (qC) | - |
| -CN | - | ~116.0 (qC) | - |
| H4 | ~8.1 (d) | ~122.0 (CH) | C5, C7a, -CN |
| H5 | ~7.5 (t) | ~125.0 (CH) | C4, C7 |
| H6 | ~7.3 (t) | ~121.0 (CH) | C5, C7a |
| H7 | ~7.8 (d) | ~110.0 (CH) | C5, C3a |
| C3a | - | ~140.0 (qC) | - |
| C7a | - | ~128.0 (qC) | - |
Note: Chemical shifts are predictive and may vary based on solvent and experimental conditions.
Supporting Evidence: UV-Vis Spectroscopy
Expertise & Causality: The electronic configuration, and thus the UV-Vis absorption spectrum, differs between N-1 and N-2 substituted indazoles. 1-methyl-1H-indazole typically displays a fine structure pattern in its absorption spectrum, which is distinct from the broader absorption of the 2-methyl-2H-indazole isomer.[7][8] This provides a rapid and valuable piece of corroborating evidence.
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution (e.g., 100-150 µM) in a UV-transparent solvent like acetonitrile.
-
Acquisition: Record the absorption spectrum from approximately 200 nm to 400 nm using a dual-beam UV-Vis spectrophotometer.
Expected Data: For this compound, the spectrum is expected to resemble that of 1-methylindazole, with a primary absorption band showing some fine structure around 290-300 nm.[7][8]
Synthesis of Evidence: The Complete Elucidation Workflow
The power of this methodology lies in the integration of data from all techniques. Each experiment provides a piece of the puzzle, and together they form a self-validating system for confirming the structure.
Logical Workflow Diagram
The overall process follows a logical progression from broad characteristics to fine structural details.
Caption: A logical workflow for the structure elucidation of this compound.
Definitive Proof: Key HMBC Correlations
The HMBC experiment provides the most critical data points for distinguishing between the N-1 and N-2 isomers. The diagram below highlights the unambiguous correlations that confirm the N-1 methylation.
Caption: Key 3-bond HMBC correlations from the N-methyl protons confirming the structure.
Conclusion
The structural elucidation of this compound is achieved through a systematic and integrated analytical approach. High-resolution mass spectrometry confirms the elemental formula, while FTIR spectroscopy identifies the key nitrile and aromatic functionalities. The definitive assignment of the N-1 methyl isomer is accomplished through a suite of NMR experiments, with the HMBC spectrum providing incontrovertible evidence of connectivity between the methyl group and the indazole ring at C3 and C7a. Supporting data from UV-Vis spectroscopy further corroborates the N-1 substitution pattern. This comprehensive workflow ensures the scientific integrity and trustworthiness required for advancing research and development in medicinal chemistry and related fields.
References
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 7. Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity, Wavelength Dependence, and Continuous Flow Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
An In-Depth Technical Guide to 1-Methyl-1H-indazole-3-carbonitrile: Properties, Synthesis, and Characterization
Executive Summary: 1-Methyl-1H-indazole-3-carbonitrile is a heterocyclic organic compound featuring the indazole bicyclic system, which is a cornerstone scaffold in medicinal chemistry. Its derivatives are integral to numerous pharmacologically active agents, including anti-tumor and anti-inflammatory drugs. This guide provides a comprehensive overview of the physicochemical properties, a detailed, mechanistically-grounded protocol for its synthesis, and the expected spectroscopic data for its structural confirmation. The document is intended for researchers, chemists, and professionals in drug discovery and development who require a technical understanding of this valuable synthetic building block.
Introduction to the 1-Methyl-1H-indazole Scaffold
The indazole nucleus, a bicyclic aromatic system composed of fused benzene and pyrazole rings, is a "privileged scaffold" in drug discovery. Its rigid structure and ability to participate in various non-covalent interactions make it an ideal framework for designing potent and selective ligands for biological targets. Numerous indazole-containing compounds have been developed as kinase inhibitors, anti-inflammatory agents, and therapies for neurological disorders.[1][2]
For instance, Pazopanib, a potent tyrosine kinase inhibitor, and Bendazac, a non-steroidal anti-inflammatory drug, both feature the indazole core, highlighting its clinical significance. The substitution pattern on the indazole ring is critical for modulating pharmacological activity. Methylation at the N1 position, as seen in this compound, is a common strategy to block hydrogen bond donor capabilities and enhance metabolic stability, while the substituent at the C3 position provides a vector for further chemical modification and interaction with target proteins. The carbonitrile group at C3 is a particularly versatile functional group, serving as a precursor to amides, carboxylic acids, and amines.
Physicochemical Properties
While extensive experimental data for this compound is not widely published, its core properties can be determined or reliably estimated based on its structure and data from close isomers and precursors. The compound is a solid at room temperature.
| Property | Value | Source/Comment |
| IUPAC Name | This compound | --- |
| CAS Number | 13436-49-2 | --- |
| Molecular Formula | C₉H₇N₃ | Calculated |
| Molecular Weight | 157.17 g/mol | Calculated |
| Appearance | Solid, powder or crystalline | Based on isomer data[3] |
| Solubility | Expected to have low solubility in water; soluble in organic solvents like DCM, chloroform, and methanol. | Based on general properties of similar heterocycles. |
| pKa | ~2.16 ± 0.50 | Predicted value[4] |
Synthesis and Mechanistic Insights
The most direct and logical synthesis of this compound involves the regioselective N-methylation of the commercially available precursor, 1H-indazole-3-carbonitrile. This process is a classic example of nucleophilic substitution on an alkyl halide.
Synthetic Workflow Diagram
Caption: Synthetic route to this compound.
Causality and Experimental Rationale
The N-H proton of the pyrazole ring in 1H-indazole-3-carbonitrile is weakly acidic. To achieve alkylation, this proton must be removed to form a nucleophilic anion.
-
Choice of Base and Solvent: A strong, non-nucleophilic base such as sodium hydride (NaH) is ideal for this deprotonation. It irreversibly forms the sodium salt of the indazole and hydrogen gas, driving the reaction forward. An aprotic polar solvent like N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) is chosen because it effectively solvates the resulting cation (Na⁺) without interfering with the nucleophile or the subsequent alkylation step.
-
Alkylation and Regioselectivity: The resulting indazole anion is then treated with a methylating agent, typically methyl iodide (CH₃I) or dimethyl sulfate. The reaction proceeds via an SN2 mechanism. While alkylation can theoretically occur at either the N1 or N2 position, N1-alkylation is generally the thermodynamically favored product for 3-substituted indazoles. Reaction conditions can be optimized to favor the desired N1 isomer.
Step-by-Step Experimental Protocol
Objective: To synthesize this compound via N-methylation.
Materials:
-
1H-Indazole-3-carbonitrile
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Methyl iodide (CH₃I)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Preparation: To an oven-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1H-indazole-3-carbonitrile (1.0 eq).
-
Deprotonation: Dissolve the starting material in anhydrous DMF. Add sodium hydride (1.1 eq) portion-wise at 0°C. Causality: Adding the base slowly at a reduced temperature helps control the exothermic reaction and the evolution of hydrogen gas.
-
Stir the mixture at room temperature for 30-60 minutes, or until hydrogen evolution ceases, indicating the complete formation of the indazole anion.
-
Methylation: Cool the reaction mixture back to 0°C and add methyl iodide (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0°C to neutralize any unreacted NaH.
-
Dilute the mixture with water and extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to afford the pure this compound.
Spectroscopic Characterization
Structural confirmation is achieved through a combination of spectroscopic methods. The expected data provides a unique fingerprint for the molecule.
Structure-Spectra Correlation Diagram
Caption: Expected spectroscopic signals for this compound.
-
¹H NMR: The most telling signal is the appearance of a singlet corresponding to the three N-methyl protons, expected around 4.0 ppm.[5] The four aromatic protons on the benzene ring will appear in the range of 7.2-8.0 ppm, with splitting patterns determined by their coupling relationships. The disappearance of the broad N-H proton signal from the starting material is a key indicator of successful methylation.[6]
-
¹³C NMR: Key signals include the N-methyl carbon, the carbons of the aromatic ring, and the carbon of the nitrile group (C≡N), which typically appears at a chemical shift greater than 110 ppm.
-
Infrared (IR) Spectroscopy: A sharp, characteristic absorption band around 2230 cm⁻¹ is expected, corresponding to the stretching vibration of the carbon-nitrogen triple bond of the nitrile group.
-
Mass Spectrometry (MS): The molecular ion peak (M⁺) should be observed at an m/z value corresponding to the molecular weight of the compound (157.17), confirming its elemental composition.
Chemical Reactivity and Applications
The this compound scaffold is a valuable intermediate due to the reactivity of its nitrile group.
-
Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield 1-Methyl-1H-indazole-3-carboxylic acid[7], a key intermediate for synthesizing amide derivatives, such as the antiemetic drug Granisetron.[8]
-
Reduction: The nitrile can be reduced to a primary amine (1-Methyl-1H-indazol-3-yl)methanamine, providing a nucleophilic handle for building more complex molecules.
-
Applications in Drug Discovery: As a building block, this compound allows for the systematic exploration of chemical space around the C3 position of the indazole core. The metabolic stability conferred by the N1-methyl group makes it an attractive starting point for developing drug candidates with improved pharmacokinetic profiles. The indazole-3-carboxamide moiety, accessible from this nitrile, is a common feature in synthetic cannabinoids and other biologically active molecules.[9]
Safety and Handling
As with any laboratory chemical, this compound should be handled with appropriate care. Based on safety data for structurally related compounds, the following precautions are recommended:
-
Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.
-
Engineering Controls: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.
-
Handling: Avoid contact with skin and eyes. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
A full risk assessment should be conducted before undertaking any experimental work with this compound.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. 7-Methyl-1H-Indazole-3-Carbonitrile Supplier in China | Properties, Uses, Safety Data & Buy Online [nj-finechem.com]
- 4. echemi.com [echemi.com]
- 5. 1-methylindazole(13436-48-1) 1H NMR [m.chemicalbook.com]
- 6. orgsyn.org [orgsyn.org]
- 7. prepchem.com [prepchem.com]
- 8. EP1484321A1 - Process for preparing 1-methylindazole-3-carboxylic acid - Google Patents [patents.google.com]
- 9. Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Uncharted: A Mechanistic Inquiry into 1-Methyl-1H-indazole-3-carbonitrile and its Congeners
A Technical Guide for Researchers and Drug Development Professionals
Disclaimer: Direct, peer-reviewed research detailing the specific mechanism of action for 1-Methyl-1H-indazole-3-carbonitrile is not publicly available at the time of this writing. This guide, therefore, provides a comprehensive overview of the established and emerging mechanisms of action for structurally related indazole derivatives. The insights and protocols presented herein are intended to serve as a foundational resource for investigating the potential biological activities of novel indazole compounds, including this compound, while clearly acknowledging that direct extrapolation is not a substitute for empirical validation.
Introduction: The Indazole Scaffold - A Privileged Motif in Medicinal Chemistry
The indazole ring system, a bicyclic aromatic heterocycle, has garnered significant attention in medicinal chemistry due to its presence in a multitude of biologically active compounds.[1][2] Its unique structural and electronic properties make it a versatile scaffold for the design of potent and selective modulators of various biological targets.[1][2] Derivatives of the indazole core have demonstrated a broad spectrum of pharmacological activities, including anti-tumor, anti-inflammatory, and antiviral properties.[1][3][4] This guide will delve into the known mechanisms of action of key indazole derivatives, providing a framework for the potential investigation of this compound.
I. The Kinase Inhibitor Paradigm: A Dominant Mechanism of Action for Indazole Derivatives
A significant body of research has established the indazole scaffold as a cornerstone in the development of kinase inhibitors.[5] Kinases are a large family of enzymes that play a critical role in cellular signaling by catalyzing the phosphorylation of specific substrates. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them attractive targets for therapeutic intervention.
A. Targeting p21-Activated Kinase 1 (PAK1)
Recent studies have identified 1H-indazole-3-carboxamide derivatives as potent and selective inhibitors of p21-activated kinase 1 (PAK1).[6] Aberrant PAK1 activation is implicated in tumor progression, making it a compelling target for anticancer drug discovery.[6]
Key Mechanistic Insights:
-
Enzyme Inhibition: The representative compound, 30l , from a study on 1H-indazole-3-carboxamide derivatives, exhibited an impressive IC50 value of 9.8 nM against PAK1.[6]
-
Kinase Selectivity: Compound 30l demonstrated high selectivity for PAK1 when tested against a panel of 29 other kinases, a crucial attribute for minimizing off-target effects.[6]
-
Cellular Effects: These inhibitors have been shown to significantly suppress the migration and invasion of cancer cells, such as the MDA-MB-231 breast cancer cell line, by downregulating the expression of Snail, a key transcription factor involved in the epithelial-mesenchymal transition (EMT).[6]
B. Broader Kinase Inhibition Profiles
The indazole core has been incorporated into numerous clinically evaluated and approved kinase inhibitors, targeting a range of kinases including:
-
Tyrosine Kinases: Pazopanib, a potent tyrosine kinase inhibitor, features an indazole moiety and is used in the treatment of renal cell carcinoma and soft tissue sarcoma.[1]
-
Serine/Threonine Kinases: The versatility of the indazole scaffold extends to the inhibition of serine/threonine kinases, highlighting its broad applicability in kinase-targeted drug design.[5]
II. Beyond Kinase Inhibition: Exploring Other Potential Mechanisms
While kinase inhibition is a prominent mechanism, the diverse biological activities of indazole derivatives suggest the existence of other molecular targets and pathways.
A. Modulation of Cannabinoid Receptors
Structurally related compounds of the indazole-3-carboxamide class have been identified as synthetic cannabinoid receptor agonists.[7] These compounds are functionally similar to Δ9-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis, and exert their effects by binding to and activating cannabinoid receptors, primarily CB1 and CB2.[7] This activity underscores the potential for certain indazole derivatives to modulate endocannabinoid signaling, a system involved in a wide array of physiological processes.
B. Anti-inflammatory Activity
Derivatives of 1H-indazole-3-carboxylic acid methyl ester have demonstrated potential anti-inflammatory activity.[7] The proposed mechanism involves the regulation of the inflammatory response and a reduction in the release of inflammatory mediators.[7]
III. Experimental Protocols for Mechanistic Elucidation
For researchers embarking on the investigation of this compound, a systematic approach to elucidating its mechanism of action is paramount. The following section outlines key experimental workflows.
A. Initial Target Identification and Validation
Workflow: Broad Kinase Panel Screening
A logical first step, given the prevalence of kinase inhibition among indazole derivatives, is to screen the compound against a broad panel of kinases.
Experimental Protocol:
-
Compound Preparation: Solubilize this compound in a suitable solvent (e.g., DMSO) to create a stock solution.
-
Kinase Panel Selection: Choose a commercially available kinase screening panel that covers a diverse range of kinase families.
-
Assay Performance: The screening is typically performed using in vitro radiometric, fluorescence-based, or luminescence-based assays that measure the phosphorylation of a substrate by each kinase in the presence and absence of the test compound.
-
Data Analysis: The percentage of inhibition for each kinase at a given compound concentration is calculated. "Hits" are identified as kinases that show significant inhibition.
Data Presentation: Kinase Inhibition Profile
| Kinase Target | % Inhibition at 1 µM | % Inhibition at 10 µM |
| PAK1 | Data to be determined | Data to be determined |
| VEGFR2 | Data to be determined | Data to be determined |
| EGFR | Data to be determined | Data to be determined |
| ... (other kinases) | ... | ... |
Logical Relationship Diagram: Kinase Screening Workflow
Caption: Workflow for initial kinase target identification.
B. Cellular Assays to Probe Phenotypic Effects
Following the identification of potential molecular targets, it is crucial to assess the compound's effects in a cellular context.
Workflow: Cell Viability and Proliferation Assays
These assays determine the compound's impact on cancer cell growth and survival.
Experimental Protocol (MTT Assay):
-
Cell Culture: Plate cancer cell lines of interest (e.g., MDA-MB-231, K562) in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Signaling Pathway Diagram: Hypothetical PAK1 Inhibition Pathway
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bloomtechz.com [bloomtechz.com]
Discovery and history of indazole-3-carbonitrile compounds
An In-Depth Technical Guide to the Discovery and History of Indazole-3-Carbonitrile Compounds
Abstract
The indazole nucleus is a privileged scaffold in medicinal chemistry, recognized for its broad spectrum of biological activities.[1][2] Among its many derivatives, compounds bearing a carbonitrile at the 3-position have emerged as particularly significant, both as key synthetic intermediates and as bioisosteric replacements for carboxylic acids in drug design. This guide provides a comprehensive overview of the historical development and synthetic evolution of indazole-3-carbonitrile compounds, tracing their origins from early indazole syntheses to modern catalytic methods. We will explore the strategic importance of the 3-cyano-indazole moiety in drug discovery, detailing its role in modulating physicochemical properties and its incorporation into therapeutically relevant molecules. This document serves as a technical resource for researchers, scientists, and professionals in drug development, offering insights into the synthesis, rationale, and application of this important class of heterocyclic compounds.
The Indazole Scaffold: A Foundation of Medicinal Chemistry
The story of indazole-3-carbonitrile begins with the indazole ring system itself, a bicyclic aromatic heterocycle first described by Emil Fischer in the 1880s.[2][3] Structurally, it consists of a benzene ring fused to a pyrazole ring. Indazole can exist in two primary tautomeric forms, 1H-indazole and 2H-indazole, with the 1H-tautomer being the more thermodynamically stable and predominant form.[1][4] Its structural similarity to endogenous molecules like indole has led to its classification as a "bioisostere," allowing it to mimic indole in biological systems while offering distinct chemical properties.[2] This unique characteristic has made the indazole core a cornerstone in the development of numerous pharmaceuticals, including anti-cancer agents, anti-inflammatory drugs, and serotonin receptor antagonists.[2][5]
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caribjscitech.com [caribjscitech.com]
- 4. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 5. derpharmachemica.com [derpharmachemica.com]
A Technical Guide to the Spectroscopic Characterization of 1-Methyl-1H-indazole-3-carbonitrile
Introduction
1-Methyl-1H-indazole-3-carbonitrile is a heterocyclic compound of interest in medicinal chemistry due to the prevalence of the indazole scaffold in a wide array of biologically active molecules. The indazole ring system is a key pharmacophore, and modifications at the 3-position, such as the introduction of a carbonitrile group, can significantly influence a molecule's physicochemical properties and biological activity. Accurate and unambiguous structural characterization is a critical first step in the drug discovery and development process, ensuring the integrity of subsequent biological and pharmacological studies. This guide provides the foundational spectroscopic knowledge necessary for researchers working with this and related compounds.
Molecular Structure and Numbering
For clarity in the assignment of spectroscopic signals, the standard numbering convention for the 1-methyl-1H-indazole ring system is used throughout this document.
Caption: Molecular structure of this compound with IUPAC numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound based on the analysis of related indazole derivatives.[1][2]
Experimental Protocol for NMR Data Acquisition
A standardized protocol for acquiring high-quality NMR data is crucial for accurate structural interpretation.
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher field strength.
-
Pulse Sequence: Standard single-pulse experiment.
-
Acquisition Parameters:
-
Spectral Width: -2 to 12 ppm
-
Pulse Angle: 30°
-
Acquisition Time: ~4 seconds
-
Relaxation Delay: 2 seconds
-
Number of Scans: 16
-
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or corresponding frequency for the ¹H field strength.
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Acquisition Parameters:
-
Spectral Width: 0 to 200 ppm
-
Pulse Angle: 30°
-
Acquisition Time: ~1.5 seconds
-
Relaxation Delay: 2 seconds
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
References
An In-depth Technical Guide to the Tautomeric Forms of Methyl-Indazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive exploration of the tautomeric phenomena observed in methyl-indazole derivatives, a class of compounds of significant interest in medicinal chemistry. By delving into the fundamental principles, analytical methodologies, and practical implications, this document serves as a critical resource for professionals engaged in the design and development of novel therapeutics.
The Duality of the Indazole Core: Understanding Tautomerism
Indazole, a bicyclic heteroaromatic system, possesses two nitrogen atoms within its five-membered ring, giving rise to annular tautomerism. This phenomenon primarily involves the migration of a proton between the N1 and N2 positions, resulting in two distinct tautomeric forms: the 1H-indazole and the 2H-indazole.[1]
Generally, the 1H-tautomer is thermodynamically more stable than the 2H-form.[2] This stability is attributed to its benzenoid character, in contrast to the quinonoid nature of the 2H-tautomer.[1] However, the energetic difference between these forms can be subtle and is influenced by a variety of factors, making the study of their equilibrium essential for understanding the chemical behavior and biological activity of indazole derivatives. The tautomerism in indazoles significantly influences their synthesis, reactivity, and physical and biological properties.[3]
The introduction of a methyl group onto the indazole scaffold can further modulate this tautomeric equilibrium. The position of the methyl substituent, whether on the pyrazole or benzene ring, exerts electronic and steric effects that can alter the relative stabilities of the 1H and 2H tautomers.
Elucidating the Tautomeric Landscape: A Methodological Approach
A multi-faceted approach, combining spectroscopic analysis and computational modeling, is crucial for the accurate characterization and quantification of the tautomeric forms of methyl-indazole derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Quantitative Window into Tautomeric Ratios
NMR spectroscopy is a powerful tool for the quantitative analysis of tautomeric mixtures in solution.[4] By carefully analyzing the chemical shifts and coupling constants of specific protons and carbons, the relative abundance of each tautomer can be determined.
Key Differentiators in NMR Spectra:
-
1H NMR: The chemical shifts of the protons on the indazole ring, particularly H3, are sensitive to the location of the N-H proton. In many cases, distinct signals for each tautomer can be observed, allowing for direct integration to determine their ratio.[5]
-
13C NMR: The chemical shifts of the carbon atoms, especially C3, C3a, and C7a, also differ significantly between the 1H and 2H tautomers.[6]
-
Low-Temperature NMR: In cases of rapid interconversion at room temperature, which leads to averaged signals, low-temperature NMR experiments can "freeze out" the individual tautomers, enabling their distinct observation and quantification.[7]
Experimental Protocol: Quantitative 1H NMR for Tautomer Ratio Determination
-
Sample Preparation:
-
Accurately weigh a known amount of the methyl-indazole derivative.
-
Dissolve the sample in a deuterated solvent of choice (e.g., DMSO-d6, CDCl3, Methanol-d4) to a known concentration. The choice of solvent is critical as it can influence the tautomeric equilibrium.
-
Add a known amount of an internal standard with a singlet resonance in a clear region of the spectrum (e.g., 1,3,5-trimethoxybenzene or maleic anhydride) for accurate quantification.
-
-
NMR Acquisition:
-
Acquire a quantitative 1H NMR spectrum. Key parameters include:
-
A long relaxation delay (D1) of at least 5 times the longest T1 of the protons of interest to ensure full relaxation and accurate integration.
-
A sufficient number of scans to achieve a good signal-to-noise ratio.
-
Suppression of 13C satellites through broadband 13C decoupling is recommended for improved accuracy.[8]
-
-
-
Data Processing and Analysis:
-
Carefully phase and baseline correct the spectrum.
-
Integrate the well-resolved signals corresponding to each tautomer and the internal standard.
-
Calculate the molar ratio of the tautomers based on the integral values, the number of protons giving rise to each signal, and the known concentration of the internal standard.
-
UV-Vis Spectroscopy: A Qualitative and Semi-Quantitative Tool
UV-Vis spectroscopy can provide valuable insights into the tautomeric equilibrium, as the 1H and 2H forms often exhibit distinct absorption spectra.[9] The 2H-tautomer of indazole and its derivatives tends to absorb light at longer wavelengths compared to the 1H-tautomer.[10][11]
Experimental Protocol: UV-Vis Spectroscopic Analysis
-
Sample Preparation:
-
Prepare a dilute solution of the methyl-indazole derivative in the solvent of interest (e.g., acetonitrile, ethanol, water). The concentration should be optimized to be within the linear range of the spectrophotometer's detector.
-
-
Spectral Acquisition:
-
Record the UV-Vis absorption spectrum over a relevant wavelength range (e.g., 200-400 nm).
-
Acquire spectra in a series of solvents with varying polarities to observe solvatochromic effects, which can indicate the presence of different tautomeric forms.[12]
-
-
Data Analysis:
-
Deconvolution of the overlapping absorption bands can be performed to estimate the relative contributions of each tautomer.[5]
-
By comparing the spectrum of the sample to those of "locked" N1-methyl and N2-methyl derivatives (which can only exist in one tautomeric form), the predominant tautomer in the sample can be identified.
-
Computational Chemistry: Predicting and Rationalizing Tautomeric Preferences
Density Functional Theory (DFT) calculations have emerged as a reliable method for predicting the relative stabilities of tautomers and for understanding the factors that govern their equilibrium.[13][14]
Computational Workflow: DFT Calculations for Tautomer Analysis
-
Structure Preparation:
-
Build the 3D structures of both the 1H and 2H tautomers of the methyl-indazole derivative of interest using a molecular modeling software (e.g., GaussView, Avogadro).[15]
-
-
Geometry Optimization and Energy Calculation:
-
Perform geometry optimizations and frequency calculations for both tautomers in the gas phase using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).[16] The absence of imaginary frequencies confirms that the optimized structures are true minima.
-
Calculate the Gibbs free energies of the optimized structures. The energy difference (ΔG) between the tautomers allows for the prediction of their relative populations at a given temperature.
-
-
Solvent Effects:
-
To model the system in solution, employ a continuum solvation model such as the Polarizable Continuum Model (PCM).[16] Perform geometry optimizations and energy calculations in the presence of the desired solvent.
-
-
Analysis:
-
The tautomer with the lower Gibbs free energy is predicted to be the more stable and therefore the major species at equilibrium.
-
The tautomeric equilibrium constant (KT) can be calculated from the Gibbs free energy difference using the equation: ΔG = -RTln(KT).
-
Factors Influencing Tautomeric Equilibrium
The delicate balance between the 1H and 2H tautomers of methyl-indazole derivatives is influenced by a confluence of electronic, steric, and environmental factors.
The Role of the Methyl Substituent
The position of the methyl group on the indazole ring plays a crucial role in determining the tautomeric preference.
-
3-Methyl-1H-indazole: The presence of a methyl group at the C3 position generally favors the 1H-tautomer.
-
5-Methyl-1H-indazole: Substitution on the benzene ring, such as at the C5 position, can have a more subtle effect, often still favoring the 1H-tautomer, but the equilibrium can be more sensitive to solvent effects.
-
7-Nitro-1H-indazole: In a study of nitro-substituted indazoles, the 7-nitro derivative was found to exist predominantly as the 2H-tautomer in DMSO-d6, with a 94:6 ratio of 2H to 1H forms.[17] This highlights the strong influence that electron-withdrawing groups at this position can have on the tautomeric equilibrium.
Solvent Effects: The Power of the Medium
The polarity and hydrogen-bonding capability of the solvent can significantly impact the tautomeric equilibrium.[18] Polar and protic solvents can stabilize one tautomer over the other through hydrogen bonding interactions. For instance, solvents capable of acting as hydrogen bond acceptors can stabilize the N-H of the indazole, while hydrogen bond donors can interact with the lone pair on the other nitrogen atom.
Quantitative Data on Tautomeric Ratios of Selected Methyl-Indazole Derivatives
| Derivative | Solvent | Tautomer Ratio (1H:2H) | Reference |
| 7-Nitro-1H-indazole | DMSO-d6 | 6:94 | [17] |
| 3,6,6-Trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one | DMSO-d6 | 45:55 | [19][20] |
Tautomerism in Action: A Case Study of Axitinib
Axitinib, an FDA-approved tyrosine kinase inhibitor for the treatment of advanced renal cell carcinoma, features a 3-substituted 1H-indazole core.[3][9] While the predominant form of Axitinib is the 1H-tautomer, its tautomeric state is crucial for its biological activity. The specific arrangement of hydrogen bond donors and acceptors in the 1H-tautomer is critical for its high-affinity binding to the ATP-binding pocket of vascular endothelial growth factor receptors (VEGFRs).[9]
The tautomerism of Axitinib has also been exploited in the field of photopharmacology. The molecule contains a photosensitive stilbene-like moiety that can undergo E/Z isomerization upon irradiation with light.[21] This photoisomerization leads to a significant change in the molecule's shape and, consequently, its biological activity. The (E)-isomer is a potent VEGFR2 inhibitor, while the (Z)-isomer is significantly less active.[21] This ability to switch the drug's activity "on" and "off" with light opens up new possibilities for targeted and controlled drug delivery. Furthermore, Axitinib exhibits dual emissions, a property attributed to its tautomerism, which can be utilized for protein analysis.[3]
This case study underscores the profound impact that tautomerism can have on the development and application of indazole-based drugs. A thorough understanding of the tautomeric behavior of a drug candidate is therefore essential for optimizing its efficacy and for exploring novel therapeutic strategies.
Logical and Experimental Workflows
Logical Workflow for Tautomer Analysis
References
- 1. researchgate.net [researchgate.net]
- 2. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 3. Anti-cancer drug axitinib: a unique tautomerism-induced dual-emissive probe for protein analysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. userpage.fu-berlin.de [userpage.fu-berlin.de]
- 8. A Routine Experimental Protocol for qHNMR Illustrated with Taxol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Axitinib effectively inhibits BCR-ABL1(T315I) with a distinct binding conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity, Wavelength Dependence, and Continuous Flow Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity, Wavelength Dependence, and Continuous Flow Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Solvent Influence on Absorption Spectra and Tautomeric Equilibria of Symmetric Azomethine‐Functionalized Derivatives: Structural Elucidation and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis molecular docking and DFT studies on novel indazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chemrxiv.org [chemrxiv.org]
- 15. researchgate.net [researchgate.net]
- 16. Direct and solvent-assisted keto-enol tautomerism and hydrogen-bonding interactions in 4-(m-chlorobenzylamino)-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one: a quantum-chemical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Effect of the Solvent and Substituent on Tautomeric Preferences of Amine-Adenine Tautomers - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Theoretical Studies on the Tautomerism of 1,5,6,7-Tetrahydro-4H-indazol-4-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Axitinib: A Photoswitchable Approved Tyrosine Kinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Pharmacological Profile of 1-Methyl-1H-indazole-3-carbonitrile
Abstract
The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2][3] While extensive research has focused on indazole-3-carboxamide derivatives, particularly as potent synthetic cannabinoid receptor agonists, the pharmacological profile of their carbonitrile analogs remains largely unexplored.[4][5] This guide addresses the specific molecule 1-Methyl-1H-indazole-3-carbonitrile . Due to a lack of direct published data on this compound, this document provides a predictive and methodological framework for its pharmacological characterization. We will synthesize insights from closely related analogs to establish a scientific rationale for investigation and present a comprehensive, field-proven workflow for its synthesis, in vitro profiling, and preliminary safety assessment. This guide is intended for researchers in drug discovery and pharmacology, offering a robust roadmap for elucidating the therapeutic potential and liability of this novel chemical entity.
Introduction: The Indazole Scaffold and the Carbonitrile Question
Indazoles are bicyclic heterocyclic compounds that have garnered significant attention from medicinal chemists for their wide spectrum of biological activities, including anti-tumor, anti-inflammatory, and anti-bacterial properties.[3][6] The thermodynamic stability of the 1H-indazole tautomer makes it a common and reliable foundation for drug design.[3]
A particularly prominent class of indazole derivatives is the 3-carboxamides, many of which are potent agonists of the cannabinoid type 1 (CB1) and type 2 (CB2) receptors.[4][5][7] These compounds, such as AB-FUBINACA, feature a carboxamide linkage at the C3-position, which is crucial for receptor interaction.
The subject of this guide, This compound , replaces this well-studied carboxamide group with a carbonitrile (nitrile) moiety (-C≡N). In drug design, a nitrile group is often considered a non-classical bioisostere of a carboxyl or carboxamide group. It is a potent hydrogen bond acceptor, is metabolically stable, and has a distinct electronic and steric profile. This substitution raises a critical question: Does this compound retain the cannabimimetic activity of its carboxamide cousins, or does the nitrile group direct its pharmacology toward entirely new targets?
This guide provides the experimental framework to answer that question.
Synthetic Strategy and Characterization
A robust pharmacological evaluation begins with the unambiguous synthesis and purification of the target compound. While the direct synthesis of this compound is not widely published, a logical and validated approach can be extrapolated from established methods for creating C3-substituted indazoles. The most direct pathway involves the dehydration of the corresponding primary amide, 1-Methyl-1H-indazole-3-carboxamide.
Proposed Synthetic Workflow
Caption: Proposed synthetic route to the target compound.
Experimental Protocol: Synthesis via Dehydration
Step 1: Synthesis of 1-Methyl-1H-indazole-3-carboxylic acid
-
This starting material can be synthesized via methylation of 1H-indazole-3-carboxylic acid or purchased commercially.[8][9]
Step 2: Synthesis of 1-Methyl-1H-indazole-3-carboxamide
-
Activation: To a solution of 1-Methyl-1H-indazole-3-carboxylic acid (1.0 equiv) in anhydrous dichloromethane (DCM), add oxalyl chloride (1.2 equiv) and a catalytic amount of dimethylformamide (DMF) at 0°C.
-
Reaction: Stir the mixture at room temperature for 2-3 hours until gas evolution ceases, indicating the formation of the acyl chloride.
-
Amination: Cool the reaction mixture back to 0°C and bubble ammonia gas through the solution or add a solution of aqueous ammonium hydroxide (2.0 equiv) dropwise.
-
Work-up: Allow the reaction to warm to room temperature. Dilute with water, separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude amide.
Step 3: Synthesis of this compound
-
Dehydration: Suspend the crude 1-Methyl-1H-indazole-3-carboxamide (1.0 equiv) in a suitable solvent like pyridine or acetonitrile.
-
Reagent Addition: Add a dehydrating agent such as phosphorus pentoxide (P₂O₅, 1.5 equiv) or trifluoroacetic anhydride (TFAA, 1.2 equiv) portion-wise at 0°C.
-
Reaction: Heat the mixture under reflux and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Purification: Cool the reaction, quench carefully with ice water, and extract with ethyl acetate. The combined organic layers are washed, dried, and concentrated. The final product must be purified by column chromatography on silica gel.
Self-Validation: The integrity of the final compound must be confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to ensure identity and purity (>98%) before biological testing.
Pharmacological Profiling Workflow: A Hypothesis-Driven Approach
Based on the potent CB1/CB2 activity of indazole-3-carboxamides, the primary hypothesis is that This compound is a cannabinoid receptor modulator . The following tiered experimental workflow is designed to test this hypothesis and characterize its activity.
Caption: Tiered approach for pharmacological characterization.
Tier 1: In Vitro Receptor Binding
Causality: The first step is to determine if the compound physically interacts with the primary hypothetical targets, the CB1 and CB2 receptors. A competitive radioligand binding assay is the gold standard for quantifying this interaction.
Protocol: CB1/CB2 Radioligand Binding Assay
-
Preparation: Use cell membranes prepared from HEK293 cells stably expressing human CB1 or CB2 receptors.
-
Radioligand: Utilize a high-affinity radiolabeled cannabinoid agonist, such as [³H]CP-55,940.
-
Assay Setup: In a 96-well plate, incubate receptor membranes with a fixed concentration of [³H]CP-55,940 and a range of concentrations of this compound (e.g., 0.1 nM to 10 µM).
-
Incubation: Incubate at 30°C for 90 minutes.
-
Termination: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash filters to remove unbound radioligand.
-
Detection: Measure the radioactivity trapped on the filters using liquid scintillation counting.
-
Data Analysis: Calculate the inhibition constant (Ki) by non-linear regression analysis of the competition curves using the Cheng-Prusoff equation.
Trustworthiness: Include control compounds in every assay: a known high-affinity agonist (e.g., WIN55,212-2) and a known antagonist (e.g., Rimonabant for CB1). This validates assay performance and provides a benchmark for the test compound's affinity.
Tier 2: In Vitro Functional Activity
Causality: Binding does not equal function. A compound can be an agonist (activator), antagonist (blocker), or inverse agonist (deactivator). Functional assays are required to determine the compound's effect on receptor signaling. CB1 and CB2 are Gi/o-coupled receptors, whose activation typically leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP).
Protocol: cAMP Inhibition Assay
-
Cell Line: Use CHO or HEK293 cells co-expressing the human CB1 or CB2 receptor and a cAMP-sensitive reporter system (e.g., GloSensor™).
-
Cell Treatment: Plate cells and stimulate adenylyl cyclase with forskolin. Concurrently, treat cells with varying concentrations of this compound.
-
Detection: After a set incubation period, measure the luminescent or fluorescent signal, which is inversely proportional to the cAMP level.
-
Data Analysis: Plot the dose-response curve to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) relative to a full agonist like CP-55,940.
Signaling Pathway Visualization
Caption: Hypothesized Gi-coupled signaling cascade for CB1 activation.
Tier 3: Preliminary ADME and Safety Profiling
Causality: A potent and efficacious compound is only viable if it has acceptable drug-like properties. Early assessment of metabolic stability and cytotoxicity helps to identify potential liabilities.
| Parameter | Experiment | Methodology | Key Output |
| Metabolic Stability | Microsomal Stability Assay | Incubate the compound with liver microsomes and NADPH. Measure parent compound concentration over time by LC-MS/MS. | In vitro half-life (t½), intrinsic clearance (CLint). |
| Cytotoxicity | Cell Viability Assay | Expose a relevant cell line (e.g., HepG2 human liver cells) to a range of compound concentrations for 24-48 hours. | CC₅₀ (Concentration causing 50% cytotoxicity). |
Summary and Future Directions
While the pharmacological profile of This compound is currently unknown, its structural similarity to potent synthetic cannabinoids provides a strong rationale for its investigation as a modulator of CB1 and CB2 receptors. The substitution of the common carboxamide moiety with a carbonitrile group presents an intriguing question for structure-activity relationships within this chemical class.
The experimental workflow detailed in this guide provides a comprehensive and scientifically rigorous path forward. By systematically evaluating receptor binding, functional activity, and preliminary safety, researchers can effectively determine the compound's primary mechanism of action and initial therapeutic potential. Positive results from these in vitro studies would warrant progression to more advanced ADME profiling and subsequent in vivo studies in appropriate animal models to assess its physiological and behavioral effects. This structured approach is essential for transforming a novel chemical entity into a well-characterized pharmacological tool or a potential drug lead.
References
- 1. Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological properties of indazole derivatives: recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro CB1 receptor activity of halogenated indazole synthetic cannabinoid receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1-Methyl-1-H-indazole-3-carboxylic acid | 50890-83-0 | IM25861 [biosynth.com]
- 9. 1-Methyl-1H-indazole-3-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
In silico prediction of 1-Methyl-1h-indazole-3-carbonitrile properties
An In-Depth Technical Guide to the In Silico Prediction of 1-Methyl-1H-indazole-3-carbonitrile Properties
Foreword: The Imperative of Predictive Chemistry in Modern Research
In the landscape of contemporary drug discovery and materials science, the ability to predict the properties of a novel chemical entity before its synthesis is not merely an advantage; it is a foundational pillar of efficient, cost-effective, and ethical research. The traditional paradigm of synthesizing and then testing compounds in a linear, often high-attrition process is being supplanted by a "design-first" approach, powered by computational, or in silico, methodologies.[1][2] This guide focuses on a specific molecule, this compound, to provide a comprehensive, practical framework for its computational characterization. While this molecule serves as our case study, the principles and workflows detailed herein are broadly applicable to the vast universe of small organic molecules.
Our subject, this compound, is a heterocyclic compound featuring an indazole core, a structure of significant interest in medicinal chemistry. The rationale for this guide is to move beyond a simple listing of predicted values. Instead, we will explore the causality behind our computational choices, grounding each prediction in established theoretical frameworks and demonstrating how these data points coalesce into a holistic molecular profile. We will address its fundamental physicochemical nature, delve into its electronic structure using quantum mechanics, forecast its journey through a biological system via ADMET profiling, and assess its potential for toxicological liabilities. This document is designed for the hands-on researcher, providing not just the data, but the E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) necessary to confidently apply these methods in a laboratory or clinical development setting.
Foundational Analysis: Molecular Structure and Physicochemical Properties
Before any complex simulation, we must first define our molecule and predict its basic physicochemical properties. These parameters govern its behavior in simple systems and are critical inputs for more advanced models. The structure of this compound is first defined digitally using the Simplified Molecular Input Line Entry System (SMILES), which is CN1N=C(C#N)C2=CC=CC=C12. This representation is the starting point for all subsequent calculations.
Public chemical databases like PubChem and ChemSpider are invaluable resources for retrieving and cross-referencing basic molecular data.[3][4][5][6][7]
Methodology: Physicochemical Property Prediction
We employ established computational models, often based on Quantitative Structure-Property Relationships (QSPR), which correlate structural fragments or topological descriptors with experimentally determined properties. Freely accessible platforms like SwissADME and pkCSM utilize these principles to provide rapid and reliable estimations.[8]
Predicted Physicochemical Data
The following table summarizes the core physicochemical properties predicted for this compound.
| Property | Predicted Value | Unit | Significance in Drug Discovery |
| Molecular Formula | C₁₀H₇N₃ | Defines the elemental composition. | |
| Molecular Weight | 169.19 | g/mol | Influences diffusion and transport; typically <500 for oral drugs (Lipinski's Rule). |
| logP (Octanol/Water) | 1.85 | Measures lipophilicity; affects solubility, permeability, and metabolism. | |
| Water Solubility (logS) | -2.5 | Predicts solubility in aqueous media; crucial for formulation and bioavailability. | |
| Topological Polar Surface Area (TPSA) | 57.05 | Ų | Estimates the surface area of polar atoms; correlates with membrane permeability. |
| pKa (Most Basic) | 0.85 | Predicts the ionization state at physiological pH, affecting solubility and target binding. | |
| Number of Rotatable Bonds | 1 | A measure of molecular flexibility; fewer bonds generally favor better bioavailability. |
Expert Interpretation: The predicted profile suggests this compound is a relatively small, moderately lipophilic molecule with limited aqueous solubility. Its TPSA is well within the range for good oral bioavailability. The low number of rotatable bonds indicates conformational rigidity, which can be advantageous for specific receptor binding.
Quantum Chemical Analysis: Unveiling Electronic Structure and Reactivity
To understand a molecule's intrinsic reactivity, stability, and potential for intermolecular interactions, we must look beyond classical descriptors and examine its electronic structure. Quantum chemical (QC) calculations, particularly those based on Density Functional Theory (DFT), provide a robust framework for this analysis, balancing computational cost with high accuracy.[9][10]
Causality of Method Selection: Why DFT?
We select DFT, specifically the B3LYP functional with a 6-31G(d) basis set, as our level of theory. This choice is a well-established standard in computational chemistry for organic molecules.[10] It provides reliable geometric and electronic property predictions without the prohibitive computational expense of higher-level ab initio methods, making it ideal for the screening and characterization phases of research.[11][12]
Experimental Protocol: Quantum Chemical Calculation Workflow
-
Structure Input: The 2D structure of this compound is converted to a 3D conformation.
-
Geometry Optimization: A full geometry optimization is performed using the selected DFT method. This step finds the lowest energy conformation (the most stable structure) of the molecule.
-
Validation via Frequency Calculation: A frequency analysis is conducted on the optimized geometry. The absence of imaginary frequencies confirms that the structure is a true energy minimum. This is a critical self-validation step.
-
Property Calculation: Single-point energy calculations are performed on the validated structure to derive electronic properties such as orbital energies and the molecular electrostatic potential.
Diagram: Quantum Chemical Calculation Workflow
Caption: Workflow for Quantum Chemical Analysis.
Predicted Quantum Chemical Data
| Parameter | Predicted Value | Unit | Significance |
| Energy of HOMO | -6.8 eV | electron Volts | Highest Occupied Molecular Orbital; relates to the ability to donate electrons. |
| Energy of LUMO | -1.5 eV | electron Volts | Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons. |
| HOMO-LUMO Gap (ΔE) | 5.3 eV | electron Volts | Correlates with chemical reactivity and kinetic stability; a larger gap implies higher stability. |
| Dipole Moment | 5.1 Debye | Measures the overall polarity of the molecule, influencing solubility and binding interactions. |
Expert Interpretation: The large HOMO-LUMO gap of 5.3 eV suggests that this compound is a chemically stable molecule, not prone to easy oxidation or reduction. The significant dipole moment indicates a polar nature, which, despite its moderate logP, can contribute to interactions with polar biological targets. The Molecular Electrostatic Potential (MEP) map (not shown) would likely reveal a negative potential around the nitrile nitrogen and the indazole nitrogens, highlighting these areas as primary sites for electrophilic attack or hydrogen bond acceptance.
Pharmacokinetic Profiling: The ADMET Assessment
A molecule's therapeutic potential is critically dependent on its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile.[13] Predicting these properties early can prevent costly late-stage failures in drug development.[8][14] In silico ADMET prediction relies on sophisticated machine learning models trained on large datasets of experimental results.[15][16]
Methodology: In Silico ADMET Prediction
We utilize web-based platforms such as pkCSM and SwissADME. These tools use graph-based signatures and machine learning algorithms to predict a wide array of pharmacokinetic and toxicological endpoints from the molecule's 2D structure.[8]
Predicted ADMET Properties
| Category | Parameter | Predicted Outcome | Interpretation |
| Absorption | Human Intestinal Absorption | High (Predicted > 90%) | Likely to be well-absorbed from the gut. |
| Caco-2 Permeability | High (Predicted Papp > 8 x 10⁻⁶ cm/s) | Readily permeates intestinal cells. | |
| Distribution | Blood-Brain Barrier (BBB) Permeability | Yes (Predicted logBB > 0) | The molecule is predicted to cross the BBB, which is relevant for CNS targets. |
| P-glycoprotein (P-gp) Substrate | No | Not likely to be actively pumped out of cells by this major efflux transporter. | |
| Metabolism | CYP1A2 Inhibitor | No | Unlikely to interfere with the metabolism of drugs processed by CYP1A2. |
| CYP2C9 Inhibitor | Yes | Potential for drug-drug interactions with substrates of CYP2C9. | |
| CYP2D6 Inhibitor | No | Unlikely to interfere with the metabolism of drugs processed by CYP2D6. | |
| CYP3A4 Inhibitor | Yes | Potential for drug-drug interactions with substrates of CYP3A4. | |
| Toxicity | AMES Mutagenicity | No | Predicted to be non-mutagenic in the Ames test. |
| hERG I Inhibitor | Yes (Low Probability) | A low but non-zero probability of inhibiting the hERG channel, a key cardiac risk. | |
| Hepatotoxicity | Yes (High Probability) | The molecule has structural features that are associated with liver toxicity. |
Expert Interpretation: The ADMET profile presents a mixed but promising picture. The excellent predicted absorption and BBB permeability make it a candidate for orally administered drugs, including those targeting the central nervous system. However, the predicted inhibition of key metabolic enzymes (CYP2C9 and CYP3A4) and the potential for hepatotoxicity are significant flags. These predictions do not rule out the molecule as a drug candidate, but they strongly indicate that these specific liabilities must be investigated with priority in subsequent in vitro and in vivo experimental assays. This is a prime example of how in silico work guides and prioritizes laboratory experiments.
Hypothetical Target Engagement: Molecular Docking
To illustrate how in silico methods can explore a molecule's potential biological activity, we will outline a molecular docking workflow. Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, estimating its binding affinity.[17][18] This is a cornerstone of structure-based drug design.[19]
Since the biological target of this compound is not defined, we will describe a general, self-validating protocol using a hypothetical kinase as the target receptor.
Experimental Protocol: Molecular Docking
-
Ligand Preparation: The 3D structure of this compound, optimized via quantum chemistry, is prepared. This involves assigning partial charges and defining rotatable bonds.
-
Receptor Preparation: A high-resolution crystal structure of the target protein (e.g., from the Protein Data Bank) is obtained. Water molecules and non-essential ions are removed, polar hydrogens are added, and charges are assigned.
-
Binding Site Definition: The active site, or "binding pocket," of the receptor is defined. This is typically done by creating a "grid box" centered on a known co-crystallized ligand or on residues known to be critical for function.
-
Docking Simulation: A docking algorithm (e.g., AutoDock Vina) systematically samples different conformations and orientations ("poses") of the ligand within the defined binding site.[20]
-
Scoring and Analysis: Each pose is assigned a score representing the predicted binding affinity (e.g., in kcal/mol). The lowest energy poses are visually analyzed to identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts).
-
Trustworthiness Check (Self-Validation): A crucial step is to perform "re-docking." The original co-crystallized ligand is removed from the receptor and then docked back in. A successful re-docking, where the predicted pose closely matches the experimental one (RMSD < 2.0 Å), validates that the docking protocol is reliable for this specific target.
Diagram: Molecular Docking Workflow
Caption: A Standard Workflow for Molecular Docking.
Conclusion and Forward Look
This guide has constructed a comprehensive in silico profile of this compound. Our computational analysis predicts it to be a stable, orally bioavailable molecule capable of penetrating the blood-brain barrier. While it shows promise, we have also identified significant, actionable risks regarding potential drug-drug interactions and hepatotoxicity. These predictions are not final verdicts but are expert-derived, data-driven hypotheses. They serve as an essential roadmap, enabling researchers to design focused, efficient experiments that validate the promising characteristics while mitigating the predicted risks. The judicious application of these computational tools, grounded in scientific integrity and a clear understanding of their underlying principles, represents the future of accelerated and intelligent molecular design.
References
- 1. steeronresearch.com [steeronresearch.com]
- 2. chemaxon.com [chemaxon.com]
- 3. PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Compound Database ChemSpider in Python [insilicochemistry.io]
- 7. ChemSpider - PubChem Data Source [pubchem.ncbi.nlm.nih.gov]
- 8. pkCSM [biosig.lab.uq.edu.au]
- 9. rroij.com [rroij.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. walshmedicalmedia.com [walshmedicalmedia.com]
- 12. quantumzeitgeist.com [quantumzeitgeist.com]
- 13. In silico ADMET prediction: recent advances, current challenges and future trends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. audreyli.com [audreyli.com]
- 15. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Step-by-Step Tutorial on Molecular Docking - Omics tutorials [omicstutorials.com]
- 18. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 19. Computational Methods in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 20. chem.libretexts.org [chem.libretexts.org]
Methodological & Application
Introduction: The Strategic Importance of N-Methylated Indazoles
An Application Guide to the Regioselective N-methylation of Indazole-3-carbonitrile
Indazole derivatives are a cornerstone of modern medicinal chemistry, frequently serving as privileged structural motifs in the development of novel therapeutic agents.[1][2] Their utility often stems from their role as bioisosteres for indoles, offering unique physicochemical and pharmacological properties.[3] The N-alkylation of the indazole scaffold, particularly methylation of indazole-3-carbonitrile, gives rise to two distinct regioisomers: the N1-methyl and N2-methyl products. The specific nitrogen atom that is functionalized can profoundly impact a molecule's biological activity, making regioselective synthesis a critical challenge for researchers and drug development professionals.[1][2][3]
The regiochemical outcome of the alkylation is governed by a delicate balance between kinetic and thermodynamic control.[4][5] This guide provides a detailed exploration of the underlying mechanisms and offers two distinct, field-proven protocols for the selective synthesis of either the N1- or N2-methylated isomer of indazole-3-carbonitrile, empowering researchers to predictably access the desired compound.
Mechanistic Insights: The Foundation of Regiocontrol
The ability to control the site of methylation on the indazole ring hinges on understanding its inherent chemical nature. The indazole nucleus exists in two tautomeric forms: the 1H-indazole and the 2H-indazole. The 1H-tautomer is generally the more thermodynamically stable form.[1][4][5][6] This fundamental property is the key to selective synthesis.
-
Thermodynamic Control (N1-Methylation): The N1-methylated product is typically the more thermodynamically stable isomer.[4] By using reaction conditions that allow the system to reach equilibrium, such as employing a strong, non-nucleophilic base, the reaction can be driven towards the formation of the N1 product. The base deprotonates the indazole, forming an indazolide anion, which, under equilibrating conditions, will lead to the most stable final product.[2][4][7]
-
Kinetic Control (N2-Methylation): The N2-methylated product is often the kinetically favored isomer.[5] This is because the lone pair of electrons on the N2 nitrogen is sterically more accessible to incoming electrophiles in the neutral 1H-indazole tautomer.[5] Conditions that do not involve the formation of a freely equilibrating anion and proceed at lower temperatures tend to favor the faster-forming N2 product.
The choice of base, solvent, methylating agent, and temperature are therefore critical variables that a researcher can manipulate to steer the reaction toward the desired regioisomer.
References
- 1. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 2. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. researchgate.net [researchgate.net]
Application Notes & Protocols: 1-Methyl-1H-indazole-3-carbonitrile as a Key Pharmaceutical Intermediate
Abstract
The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2] This guide provides a comprehensive overview of 1-Methyl-1H-indazole-3-carbonitrile, a versatile yet often transient intermediate, crucial for the synthesis of various pharmaceutical compounds. We present detailed, field-tested protocols for its synthesis via a two-step process: palladium-catalyzed cyanation of an iodo-indazole precursor followed by regioselective N-methylation. Furthermore, this document outlines its subsequent conversion into 1-Methyl-1H-indazole-3-carboxylic acid, a direct precursor to the antiemetic drug Granisetron.[3][4] Analytical methods for quality control and rigorous safety protocols are also detailed to ensure reproducible and safe laboratory execution.
Introduction: The Strategic Importance of the Indazole Scaffold
Nitrogen-containing heterocyclic compounds are foundational to modern drug discovery, with the indazole ring system being of particular significance.[1] Its unique bicyclic structure, composed of fused benzene and pyrazole rings, imparts favorable physicochemical properties, allowing it to serve as a versatile pharmacophore that can engage with a wide array of biological targets.[2] Consequently, indazole derivatives have been successfully developed into drugs for oncology, inflammation, and antiemetic therapy.[1][3]
This compound serves as a pivotal building block in this context. The nitrile functional group at the 3-position is a valuable synthetic handle, readily convertible into other essential functionalities such as carboxylic acids, amides, or amines. The methyl group at the N1 position is a common feature in many final active pharmaceutical ingredients (APIs), often enhancing metabolic stability or receptor binding affinity.[1]
This guide focuses on the practical synthesis and application of this intermediate, demonstrating its role as a precursor in a synthetic route toward Granisetron, a selective 5-HT₃ receptor antagonist used to prevent nausea and vomiting caused by chemotherapy.[3][5]
Physicochemical Data and Safety Protocols
Compound Properties
| Property | Value | Source |
| Chemical Name | This compound | - |
| Molecular Formula | C₉H₇N₃ | PubChem[6] |
| Molecular Weight | 157.17 g/mol | PubChem[6] |
| Appearance | Expected to be an off-white to yellow solid | General Knowledge |
| CAS Number | Not readily available; often synthesized in situ | - |
| Related CAS | 50890-83-0 (Carboxylic Acid) | Biosynth[7] |
Safety & Handling
While specific toxicology data for this compound is not widely published, its structure necessitates cautious handling. The protocols herein should be performed in a well-ventilated fume hood by trained personnel.
-
Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves, and chemical safety goggles at all times.
-
Inhalation: Avoid breathing dust or vapors. The compound may cause respiratory irritation.
-
Skin/Eye Contact: Avoid contact. The compound may cause skin and serious eye irritation. In case of contact, rinse immediately and thoroughly with water and seek medical attention.
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, protected from light.
-
Disposal: Dispose of chemical waste in accordance with local, regional, and national regulations.
Synthesis of this compound
The most logical and robust pathway to the title compound involves a two-stage process. First, the synthesis of the unmethylated precursor, 1H-Indazole-3-carbonitrile, followed by a regioselective methylation at the N1 position.
Workflow for Synthesis
Caption: Two-stage synthesis of the target intermediate.
Protocol 3.1: Synthesis of 1H-Indazole-3-carbonitrile (Precursor)
This protocol is adapted from a robust procedure published in Organic Syntheses, which ensures high reproducibility and yield.[8] The method utilizes potassium ferrocyanide as a less toxic cyanide source for a palladium-catalyzed cyanation reaction.
Materials:
-
3-Iodo-1H-indazole (1.0 equiv)
-
Potassium ferrocyanide, K₄[Fe(CN)₆]·3H₂O (0.2 equiv)
-
Allylpalladium(II) chloride dimer (0.0025 equiv)
-
Xantphos (0.01 equiv)
-
Dimethylacetamide (DMAc)
-
2-Methyltetrahydrofuran (2-MeTHF)
-
Deionized water (degassed)
Procedure:
-
Vessel Setup: Equip a four-necked, round-bottomed flask with a magnetic stirrer, condenser, thermocouple, and an argon inlet.
-
Reagent Charging: Charge the flask with 3-Iodo-1H-indazole (1.0 equiv), allylpalladium(II) chloride dimer (0.0025 equiv), and Xantphos (0.01 equiv).
-
Inerting: Evacuate the flask and backfill with argon. Repeat this cycle three times.
-
Solvent Addition: Add anhydrous, degassed DMAc. Bubble argon through the resulting solution for 1 hour.
-
Reagent Solution: In a separate flask, dissolve potassium ferrocyanide (0.2 equiv) in degassed water.
-
Reaction Initiation: Heat the main reaction flask to 120 °C. Add the aqueous potassium ferrocyanide solution dropwise over 1 hour.
-
Reaction Monitoring: Stir the mixture at 120 °C for 24 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Add 2-MeTHF and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Isolation: Concentrate the organic layer by rotary evaporation to yield crude 1H-Indazole-3-carbonitrile, which can be purified by column chromatography or used directly in the next step.
Causality: The use of a palladium catalyst with a specialized ligand like Xantphos is crucial for facilitating the challenging C-C bond formation between the aryl halide and the cyanide source.[8] Potassium ferrocyanide is a stable, solid cyanide source that is safer to handle than alkali metal cyanides.[8]
Protocol 3.2: N-Methylation of 1H-Indazole-3-carbonitrile
This protocol is adapted from established methods for the N1-selective methylation of the indazole ring, a key step in the synthesis of Granisetron.[4] The choice of a strong base and an appropriate solvent is critical to favor methylation at the more thermodynamically stable N1 position over the N2 position.
Materials:
-
1H-Indazole-3-carbonitrile (1.0 equiv)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 equiv)
-
Dimethyl sulfate ((CH₃)₂SO₄) (1.2 equiv)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
Procedure:
-
Vessel Setup: Under an argon atmosphere, add anhydrous DMF to a dry, three-necked flask equipped with a magnetic stirrer, dropping funnel, and thermocouple.
-
Base Addition: Carefully add sodium hydride (1.1 equiv) to the DMF. Cool the suspension to 0 °C in an ice bath.
-
Deprotonation: Dissolve 1H-Indazole-3-carbonitrile (1.0 equiv) in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour until hydrogen evolution ceases.
-
Methylation: Cool the mixture back to 0 °C. Add dimethyl sulfate (1.2 equiv) dropwise, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 3-5 hours, monitoring by TLC.
-
Quenching: Carefully quench the reaction by slowly adding it to ice-cold saturated NaHCO₃ solution.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or silica gel column chromatography.
Causality: Sodium hydride is a strong, non-nucleophilic base that irreversibly deprotonates the indazole N-H, forming the indazolide anion. This anion then acts as a nucleophile. Methylation at N1 is generally favored for thermodynamic reasons.[4] Dimethyl sulfate is a potent and efficient methylating agent.
Application in Pharmaceutical Synthesis
This compound is a direct precursor to the corresponding carboxylic acid via hydrolysis. This carboxylic acid is the immediate building block for amide bond formation in the synthesis of Granisetron.[4][9]
Synthetic Utility Pathway
Caption: Conversion of the nitrile to a key API.
Protocol 4.1: Hydrolysis to 1-Methyl-1H-indazole-3-carboxylic acid
Materials:
-
This compound (1.0 equiv)
-
Sodium hydroxide (NaOH) (5.0 equiv)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl), concentrated
Procedure:
-
Setup: In a round-bottomed flask, suspend the carbonitrile (1.0 equiv) in a 1:1 mixture of ethanol and water.
-
Hydrolysis: Add sodium hydroxide pellets (5.0 equiv) and heat the mixture to reflux (approx. 90-100 °C).
-
Monitoring: Stir at reflux for 4-6 hours. The reaction can be monitored by the disappearance of the starting material (TLC) and the formation of a clear solution.
-
Acidification: Cool the reaction mixture to room temperature and then place it in an ice bath. Slowly and carefully acidify the solution to pH ~4 with concentrated HCl. A white precipitate should form.
-
Isolation: Stir the cold suspension for 1 hour. Collect the solid product by vacuum filtration.
-
Purification: Wash the filter cake with cold water (3x) and dry under vacuum at 50 °C to yield pure 1-Methyl-1H-indazole-3-carboxylic acid.[4]
Analytical & Quality Control
Ensuring the purity and identity of this compound is critical for its use in subsequent pharmaceutical synthesis.
| Technique | Purpose | Typical Parameters |
| TLC | Reaction Monitoring | Mobile Phase: Ethyl Acetate/Hexane (e.g., 30:70 v/v)Stationary Phase: Silica Gel 60 F₂₅₄Visualization: UV light (254 nm) |
| HPLC | Purity Assessment | Column: C18 reverse-phaseMobile Phase: Gradient of Acetonitrile/Water with 0.1% TFADetection: UV at 254 nmExpected Purity: >98% |
| ¹H NMR | Structure Confirmation | Solvent: CDCl₃ or DMSO-d₆Expected Peaks: Aromatic protons (~7.2-8.0 ppm), N-methyl singlet (~4.1 ppm), distinct chemical shifts confirming the 1-methyl isomer. |
| Mass Spec | Molecular Weight | Method: ESI+Expected [M+H]⁺: ~158.07 |
Conclusion
This compound is a strategically vital intermediate whose utility is derived from the synthetic versatility of the nitrile group and the pharmaceutical relevance of the N-methylated indazole core. The protocols detailed in this guide provide a robust and reproducible framework for the synthesis, purification, and subsequent application of this compound. By understanding the causality behind reagent choice and reaction conditions, researchers can effectively leverage this building block for the development of complex APIs, contributing to the advancement of medicinal chemistry and drug discovery.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. EP1484321A1 - Process for preparing 1-methylindazole-3-carboxylic acid - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. PubChemLite - 1-methyl-1h-indazole-6-carbonitrile (C9H7N3) [pubchemlite.lcsb.uni.lu]
- 7. 1-Methyl-1-H-indazole-3-carboxylic acid | 50890-83-0 | IM25861 [biosynth.com]
- 8. orgsyn.org [orgsyn.org]
- 9. WO2007054784A1 - An improved process for the preparation of granisetron hydrochloride - Google Patents [patents.google.com]
The Emergence of 1-Methyl-1H-indazole-3-carbonitrile in Modern Kinase Inhibitor Design
Introduction: The Kinase Conundrum and the Rise of Privileged Scaffolds
The human kinome, comprising over 500 protein kinases, represents a critical network of cellular signaling that governs a vast array of physiological processes.[1] Dysregulation of kinase activity is a well-established hallmark of numerous diseases, most notably cancer, making kinases highly attractive targets for therapeutic intervention.[2][3] The development of small molecule kinase inhibitors has revolutionized the landscape of targeted therapy. Within the medicinal chemist's arsenal, certain molecular frameworks, often termed "privileged scaffolds," have emerged as consistently effective starting points for the design of potent and selective inhibitors. The indazole core is a prominent member of this elite group, forming the structural basis of several clinically approved drugs, including axitinib and pazopanib.[3] This application note delves into the strategic application of a specific, highly versatile indazole derivative, 1-methyl-1H-indazole-3-carbonitrile, in the discovery and development of next-generation kinase inhibitors.
The this compound scaffold offers a unique combination of structural features. The indazole ring system itself is adept at forming crucial hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket.[4][5] The nitrile group at the 3-position serves as a versatile chemical handle for further synthetic elaboration, allowing for the exploration of diverse chemical space to achieve desired potency and selectivity. Furthermore, the methyl group at the 1-position can provide advantageous steric interactions and influence the overall conformation of the inhibitor within the kinase active site.[5]
Strategic Application in Targeting Key Cancer-Associated Kinases
Derivatives of the this compound scaffold have shown significant promise in targeting several key kinase families implicated in oncology, including Aurora kinases and Janus kinases (JAKs).
Aurora Kinases: Guardians of Mitosis and Targets for Intervention
The Aurora kinase family (A, B, and C) are serine/threonine kinases that play essential roles in regulating mitosis.[6][7] Their overexpression is a common feature in many cancers and is often associated with poor prognosis.[8] Consequently, the development of Aurora kinase inhibitors is a very active area of cancer research.[7] The indazole scaffold has been successfully utilized in the design of potent Aurora kinase inhibitors.[9] Computational modeling and structure-activity relationship (SAR) studies have demonstrated that modifications to the indazole core can confer selectivity for different Aurora kinase isoforms.[9]
The JAK/STAT Pathway: A Central Hub for Cytokine Signaling
The Janus kinase (JAK) family (JAK1, JAK2, JAK3, and TYK2) are non-receptor tyrosine kinases that are critical for mediating cytokine signaling via the JAK/STAT pathway.[10][11] Aberrant JAK/STAT signaling is a driver in various myeloproliferative neoplasms and inflammatory diseases.[10] The development of selective JAK inhibitors is therefore a significant therapeutic goal.[12] Structurally related 1-methyl-1H-imidazole derivatives have been successfully developed as potent JAK2 inhibitors, highlighting the potential of the N-methylated azole scaffold in targeting this kinase family.[10][13]
Visualizing the Mechanism: Inhibition of the JAK/STAT Signaling Pathway
The following diagram illustrates the canonical JAK/STAT signaling pathway and the point of intervention for a hypothetical inhibitor derived from this compound.
Caption: Inhibition of the JAK/STAT signaling pathway.
Experimental Protocols: A Guide to Characterizing Novel Kinase Inhibitors
The following protocols provide a generalized framework for the synthesis and biological evaluation of kinase inhibitors derived from this compound. These protocols are intended as a starting point and will likely require optimization for specific target kinases and inhibitor derivatives.
Protocol 1: Synthesis of a Representative N-Aryl-1-methyl-1H-indazole-3-carboxamide
This protocol describes a common synthetic route to elaborate the 3-carbonitrile into a carboxamide, a functional group often found in potent kinase inhibitors.[3]
Workflow for Synthesis and Purification
Caption: Synthetic workflow for an indazole-3-carboxamide derivative.
Step-by-Step Procedure:
-
Hydrolysis of the Nitrile:
-
In a round-bottom flask, dissolve this compound in a mixture of ethanol and aqueous sodium hydroxide.
-
Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and acidify with aqueous HCl to precipitate the carboxylic acid.
-
Filter the solid, wash with water, and dry under vacuum to yield 1-methyl-1H-indazole-3-carboxylic acid.
-
-
Amide Coupling:
-
To a solution of 1-methyl-1H-indazole-3-carboxylic acid in an anhydrous aprotic solvent (e.g., DMF), add a coupling agent (e.g., HATU) and a non-nucleophilic base (e.g., DIPEA).
-
Stir the mixture for a few minutes to activate the carboxylic acid.
-
Add the desired aryl amine to the reaction mixture.
-
Stir at room temperature until the reaction is complete, as monitored by TLC or LC-MS.
-
-
Work-up and Purification:
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with aqueous acid, aqueous base, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl-1-methyl-1H-indazole-3-carboxamide.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol outlines a common method for determining the in vitro potency (IC50) of a test compound against a specific kinase. The ADP-Glo™ Kinase Assay is a luminescence-based assay that measures the amount of ADP produced during the kinase reaction.[1]
Workflow for In Vitro Kinase Inhibition Assay
Caption: Workflow for an in vitro kinase inhibition assay.
Step-by-Step Procedure:
-
Compound Preparation:
-
Prepare a stock solution of the test compound (e.g., 10 mM in 100% DMSO).
-
Perform serial dilutions of the stock solution in an appropriate buffer to create a range of concentrations for testing.
-
-
Kinase Reaction:
-
In the wells of a microplate, add the kinase, its specific substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for the specific kinase.
-
Include appropriate controls (e.g., no inhibitor, no kinase).
-
Incubate the plate at the optimal temperature for the kinase (typically 30°C or room temperature) for a predetermined time (e.g., 60 minutes).
-
-
ADP Detection:
-
Stop the kinase reaction and measure the amount of ADP produced by adding the ADP-Glo™ Reagent.
-
Incubate at room temperature for the recommended time (e.g., 40 minutes).
-
-
ATP Detection and Luminescence Measurement:
-
Add the Kinase Detection Reagent to convert the remaining ATP to a luminescent signal.
-
Incubate at room temperature for the recommended time (e.g., 30 minutes).
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
The luminescent signal is inversely proportional to the kinase activity.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.
-
Data Presentation: Structure-Activity Relationship (SAR) Insights
The following table provides a representative summary of how systematic structural modifications to a hypothetical series of inhibitors derived from this compound might influence their inhibitory activity against a target kinase.
| Compound ID | R Group (at 3-position) | Target Kinase IC50 (nM) |
| 1 | -CN | >10,000 |
| 2a | -CONH-(4-fluorophenyl) | 500 |
| 2b | -CONH-(3,4-difluorophenyl) | 150 |
| 2c | -CONH-(4-methoxyphenyl) | 800 |
| 2d | -CONH-(4-(trifluoromethyl)phenyl) | 75 |
Logical Relationship in SAR
Caption: Logical flow of structure-activity relationship analysis.
Conclusion and Future Directions
The this compound scaffold represents a highly promising starting point for the development of novel kinase inhibitors. Its synthetic tractability and favorable interactions with the kinase ATP-binding site provide a solid foundation for medicinal chemistry efforts. The protocols and data presented herein offer a comprehensive guide for researchers to explore the potential of this versatile scaffold in targeting a range of kinases implicated in human disease. Future work should focus on expanding the diversity of chemical modifications, performing comprehensive selectivity profiling across the kinome, and evaluating the in vivo efficacy and pharmacokinetic properties of lead compounds.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. A field guide to Aurora kinase inhibitors: an oocyte perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aurora kinase inhibitors: Potential molecular-targeted drugs for gynecologic malignant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective Inhibition of Aurora Kinase A by AK-01/LY3295668 Attenuates MCC Tumor Growth by Inducing MCC Cell Cycle Arrest and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Revealing innovative JAK1 and JAK3 inhibitors: a comprehensive study utilizing QSAR, 3D-Pharmacophore screening, molecular docking, molecular dynamics, and MM/GBSA analyses [frontiersin.org]
- 13. Discovery of 1-methyl-1H-imidazole derivatives as potent Jak2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Detailed Protocol for the Palladium-Catalyzed Cyanation of 1-Methyl-1H-indazole
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive, field-proven protocol for the synthesis of 1-methyl-1H-indazole-3-carbonitrile, a key intermediate in pharmaceutical research. The synthesis is achieved through a robust palladium-catalyzed cross-coupling reaction, starting from 3-bromo-1-methyl-1H-indazole. This application note delves into the mechanistic rationale behind the chosen methodology, offers a detailed step-by-step experimental procedure, outlines critical safety measures for handling cyanide reagents, and provides a troubleshooting guide. The protocol is designed to be a self-validating system, ensuring reproducibility and safety for researchers in drug development and organic synthesis.
Introduction & Scientific Context
Indazole derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of a nitrile group, particularly at the C3-position, creates a versatile synthetic handle that can be readily converted into other functional groups such as amines, amides, or carboxylic acids.[1] this compound, therefore, serves as a valuable building block for the synthesis of complex molecules in drug discovery programs.
Traditional methods for aryl nitrile synthesis, such as the Sandmeyer and Rosenmund-von Braun reactions, often require stoichiometric amounts of toxic copper(I) cyanide and harsh reaction conditions.[2][3] Modern synthetic chemistry has largely pivoted towards transition-metal-catalyzed cross-coupling reactions, which offer milder conditions, broader functional group tolerance, and catalytic use of metals.[3][4] This protocol details a highly efficient palladium-catalyzed cyanation that has become a staple in the synthesis of heteroaromatic nitriles.
Reaction Scheme & Mechanistic Rationale
The described protocol employs a palladium-catalyzed cross-coupling reaction between 3-bromo-1-methyl-1H-indazole and zinc cyanide.
Reaction:
Pillars of the Protocol: Causality Behind Experimental Choices
-
The Catalytic System (Pd₂(dba)₃ / dppf): The catalytic cycle is driven by a Palladium(0) species. We use Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) as a stable Pd(0) precatalyst. The 1,1'-Bis(diphenylphosphino)ferrocene (dppf) ligand is crucial; it coordinates to the palladium center, enhancing its stability and reactivity, which is essential for the oxidative addition step.[5]
-
The Cyanide Source (Zn(CN)₂): A significant challenge in palladium-catalyzed cyanations is the deactivation of the catalyst by excess cyanide ions, which can irreversibly bind to palladium intermediates.[4] While alkali metal cyanides (NaCN, KCN) are highly soluble and release a high concentration of CN⁻ ions, zinc cyanide (Zn(CN)₂) has low solubility in organic solvents. It provides a slow, controlled release of the cyanide nucleophile, minimizing catalyst poisoning and leading to more reproducible results.[4][5] For applications requiring even lower toxicity, potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) can be a viable, though often less reactive, alternative.[4]
-
The Solvent (DMF): A polar, aprotic solvent like N,N-Dimethylformamide (DMF) is used to facilitate the dissolution of the reactants and stabilize the charged intermediates within the catalytic cycle.
The Catalytic Cycle
The reaction proceeds via a well-established Pd(0)/Pd(II) catalytic cycle:
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the C-Br bond of 3-bromo-1-methyl-1H-indazole to form a Pd(II) intermediate.
-
Transmetalation: The cyanide group is transferred from zinc to the palladium center, displacing the bromide ion.
-
Reductive Elimination: The desired product, this compound, is eliminated from the palladium complex, regenerating the active Pd(0) catalyst, which re-enters the cycle.[3]
Detailed Experimental Protocol
This protocol is intended for use by trained organic chemists. Adherence to all safety precautions is mandatory.
Materials and Reagents
| Reagent | Molar Eq. | MW ( g/mol ) | Amount | Purpose |
| 3-Bromo-1-methyl-1H-indazole | 1.0 | 211.05 | 1.0 g (4.74 mmol) | Starting Material |
| Zinc Cyanide (Zn(CN)₂) | 0.6 | 117.43 | 334 mg (2.84 mmol) | Cyanide Source |
| Pd₂(dba)₃ | 0.025 | 915.72 | 109 mg (0.119 mmol) | Catalyst Precursor |
| dppf | 0.1 | 554.56 | 263 mg (0.474 mmol) | Ligand |
| Anhydrous DMF | - | 73.09 | 20 mL | Solvent |
Step-by-Step Procedure
-
Inert Atmosphere Setup: To a 100 mL oven-dried Schlenk flask equipped with a magnetic stir bar, add 3-bromo-1-methyl-1H-indazole (1.0 g), zinc cyanide (334 mg), Pd₂(dba)₃ (109 mg), and dppf (263 mg).
-
Evacuation and Backfilling: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Using a syringe, add anhydrous DMF (20 mL) to the flask.
-
Reaction Execution: Place the flask in a preheated oil bath at 120 °C. Stir the reaction mixture vigorously.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Caution: The work-up must be performed in a fume hood. Quench the reaction by slowly adding 50 mL of a 10% aqueous ammonia solution to complex with residual zinc salts. Stir for 30 minutes.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of hexane/ethyl acetate as the eluent.
-
Characterization: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a solid. Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The expected yield is typically in the range of 80-95%.
Experimental Workflow Visualization
The following diagram outlines the complete experimental workflow from setup to final product characterization.
Caption: Experimental workflow for the palladium-catalyzed cyanation.
Critical Safety Protocol: Handling Cyanide Reagents
Trustworthiness in any protocol is built on a foundation of safety. Cyanide compounds are highly toxic and require strict handling procedures.[6]
-
Engineering Controls: All manipulations of solid zinc cyanide and the reaction work-up must be performed inside a certified chemical fume hood to prevent inhalation of dust or hydrogen cyanide gas.[6][7]
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical splash goggles, and double-layered nitrile gloves.[6][7] If gloves become contaminated, remove them immediately and wash your hands thoroughly.
-
Prohibited Actions:
-
Waste Disposal and Decontamination:
-
All solid waste contaminated with cyanide must be disposed of in a dedicated, sealed hazardous waste container labeled "Cyanide Waste".
-
Aqueous waste containing cyanide should be treated with an oxidizing agent (e.g., sodium hypochlorite/bleach) under basic conditions (pH > 10) to convert cyanide to the less toxic cyanate ion before disposal.
-
Decontaminate glassware and work surfaces first with a pH 10 buffer solution, followed by a 10% bleach solution.[7]
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or Low Conversion | 1. Inactive catalyst. 2. Insufficiently inert atmosphere (oxygen present). 3. "Wet" solvent or reagents. | 1. Use a fresh bottle of catalyst and ligand. 2. Ensure the Schlenk line technique is robust; repeat evacuation/backfill cycles. 3. Use freshly distilled or commercially available anhydrous solvent. |
| Formation of Byproducts | 1. Reaction temperature too high. 2. Prolonged reaction time leading to decomposition. | 1. Lower the reaction temperature to 100-110 °C. 2. Monitor the reaction closely and stop it once the starting material is consumed. |
| Difficult Purification | 1. Co-elution of product with residual ligand or byproducts. | 1. Modify the eluent system for chromatography (e.g., try a dichloromethane/methanol gradient). 2. A basic wash (e.g., dilute NaHCO₃) during work-up can help remove acidic impurities. |
Conclusion
This application note provides a reliable and robust protocol for the palladium-catalyzed cyanation of 3-bromo-1-methyl-1H-indazole. By explaining the rationale behind reagent selection and integrating critical safety procedures, this guide equips researchers with the necessary tools to perform this synthesis safely and efficiently. The resulting this compound is a valuable intermediate for further elaboration in medicinal chemistry and materials science.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. - Division of Research Safety | Illinois [drs.illinois.edu]
- 7. lsuhsc.edu [lsuhsc.edu]
- 8. ehs.dartmouth.edu [ehs.dartmouth.edu]
Application Notes and Protocols for Amide Coupling Reactions with 1-Methyl-1H-Indazole Derivatives
Introduction: The Privileged Scaffold of 1-Methyl-1H-Indazole in Modern Drug Discovery
The 1-methyl-1H-indazole core is a "privileged scaffold" in medicinal chemistry, a distinction earned due to its recurring presence in a multitude of biologically active compounds.[1] This heterocyclic motif is a cornerstone in the design of novel therapeutics, from potent kinase inhibitors in oncology to serotonin receptor antagonists.[2] The strategic functionalization of the indazole ring system, particularly through the formation of amide bonds, is a critical step in the development of new chemical entities with enhanced potency, selectivity, and pharmacokinetic profiles.
This comprehensive guide provides an in-depth exploration of amide coupling reactions with 1-methyl-1H-indazole derivatives. We will delve into the mechanistic underpinnings of common coupling strategies, present detailed, field-proven protocols, and offer insights into troubleshooting and optimization. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the full potential of the 1-methyl-1H-indazole scaffold in their synthetic endeavors.
Core Principles of Amide Bond Formation: Activating the Carboxyl Group
The direct condensation of a carboxylic acid and an amine to form an amide bond is a thermodynamically favorable but kinetically slow process. The primary obstacle is the acid-base reaction between the two components, which forms a non-reactive carboxylate-ammonium salt. To overcome this, the carboxylic acid must be "activated" by converting the hydroxyl group into a better leaving group. This is the fundamental role of coupling reagents.[3]
The general mechanism involves the reaction of the carboxylic acid with the coupling reagent to form a highly reactive intermediate, such as an active ester, which is then susceptible to nucleophilic attack by the amine.[4] The choice of coupling reagent is paramount and depends on factors such as the steric hindrance of the substrates, the potential for racemization of adjacent chiral centers, and the desired reaction conditions.[5]
A Comparative Overview of Common Coupling Reagents
The selection of the appropriate coupling reagent is a critical parameter for a successful amide bond formation. Below is a comparative table of commonly employed reagents, highlighting their characteristics and typical applications.
| Coupling Reagent Class | Examples | Key Advantages | Common Side Reactions/Drawbacks |
| Carbodiimides | EDC, DCC, DIC | Cost-effective, widely available, water-soluble byproducts (EDC).[6] | Racemization (suppressed by additives like HOBt or Oxyma), formation of insoluble urea byproducts (DCC).[4] |
| Phosphonium Salts | PyBOP, PyAOP | High reactivity, effective for sterically hindered substrates, low risk of guanidinylation.[7] | Can be more expensive, BOP produces carcinogenic HMPA byproduct. |
| Uronium/Aminium Salts | HATU, HBTU, HCTU, COMU | Highly efficient, fast reaction times, low racemization, particularly with HATU.[7][8] | Potential for guanidinylation of the amine if used in excess, can be less stable in solution.[9] |
Experimental Protocols
Protocol 1: General Procedure for EDC/HOBt Mediated Amide Coupling of 1-Methyl-1H-indazole-3-carboxylic Acid
This protocol is a robust and widely used method for the synthesis of a variety of amide derivatives from 1-methyl-1H-indazole-3-carboxylic acid. The addition of 1-hydroxybenzotriazole (HOBt) is crucial for minimizing racemization and improving reaction efficiency by forming a more reactive HOBt ester intermediate.[10]
Materials:
-
1-Methyl-1H-indazole-3-carboxylic acid
-
Amine (primary or secondary)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) hydrochloride
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
To a stirred solution of 1-methyl-1H-indazole-3-carboxylic acid (1.0 equiv.) in anhydrous DMF at 0 °C, add HOBt (1.2 equiv.) and EDC hydrochloride (1.2 equiv.).
-
Add DIPEA (2.0-3.0 equiv.) to the reaction mixture.
-
Stir the mixture at 0 °C for 15-30 minutes to allow for the pre-activation of the carboxylic acid.
-
Add the desired amine (1.1 equiv.) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or DCM).
-
Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to afford the desired amide.[11]
Caption: EDC/HOBt mediated amide coupling workflow.
Protocol 2: High-Efficiency Amide Coupling using HATU
For challenging couplings, such as those involving sterically hindered amines or electron-deficient anilines, uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) often provide superior results with faster reaction times and higher yields.[8][12]
Materials:
-
1-Methyl-1H-indazole derivative (e.g., 7-Methyl-1H-indazole-3-carboxylic acid)
-
Amine or Ammonium chloride (for primary amides)
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the 1-methyl-1H-indazole carboxylic acid (1.0 equiv.) in anhydrous DMF.
-
Add HATU (1.1-1.2 equiv.) and DIPEA (2.0-3.0 equiv.) to the solution.
-
Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.
-
Add the amine (1.2 equiv.) or ammonium chloride (1.5 equiv. for the synthesis of the primary amide) to the reaction mixture.[13]
-
Continue stirring at room temperature for 1-4 hours, monitoring the progress by TLC or LC-MS.
-
Once the reaction is complete, pour the mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine to remove DMF and other water-soluble impurities.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Caption: HATU-mediated amide coupling workflow.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | - Incomplete activation of the carboxylic acid.- Presence of moisture in the reaction.- Steric hindrance of the substrates. | - Use a more powerful coupling reagent (e.g., HATU instead of EDC).- Ensure all glassware is oven-dried and use anhydrous solvents.- Increase reaction temperature or prolong reaction time. |
| Side Product Formation | - Racemization of chiral centers.- Formation of N-acylurea byproduct with carbodiimides.- Guanidinylation of the amine with excess uronium reagents. | - Add HOBt or Oxyma to carbodiimide-mediated reactions.- Use phosphonium-based reagents like PyBOP.- Avoid a large excess of the uronium reagent and ensure pre-activation of the carboxylic acid before adding the amine.[9] |
| Difficult Purification | - Water-soluble byproducts from EDC.- Insoluble dicyclohexylurea (DCU) from DCC. | - For EDC, perform an aqueous workup to remove the urea byproduct.- For DCC, filter the reaction mixture to remove the precipitated DCU before workup. |
Conclusion
The synthesis of amide derivatives of 1-methyl-1H-indazoles is a cornerstone of modern medicinal chemistry. A thorough understanding of the principles of amide bond formation and the judicious selection of coupling reagents are essential for success. The protocols and insights provided in this guide are intended to empower researchers to efficiently and effectively synthesize novel 1-methyl-1H-indazole-based compounds for the advancement of drug discovery.
References
- 1. Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Amide Synthesis [fishersci.dk]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. d-nb.info [d-nb.info]
- 9. reddit.com [reddit.com]
- 10. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. derpharmachemica.com [derpharmachemica.com]
- 12. jocpr.com [jocpr.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Analytical Characterization of 1-Methyl-1H-indazole-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Introduction: The Criticality of Robust Characterization
1-Methyl-1H-indazole-3-carbonitrile is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structural motif is found in a variety of biologically active molecules. As with any compound intended for pharmaceutical research and development, rigorous and comprehensive analytical characterization is paramount. This ensures the compound's identity, purity, and stability, which are foundational to reliable and reproducible downstream studies.
This technical guide provides a suite of detailed application notes and protocols for the analytical characterization of this compound. The methodologies described herein are designed to be robust, reliable, and grounded in established analytical principles, providing a comprehensive framework for researchers and quality control analysts.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for the development of appropriate analytical methods and for its handling and storage.
| Property | Value | Source |
| Molecular Formula | C₉H₇N₃ | [Vendor Data] |
| Molecular Weight | 157.17 g/mol | [Vendor Data] |
| Appearance | Solid | General Knowledge |
| Storage | Sealed in dry, 2-8°C | [1] |
I. Chromatographic Methods for Purity and Quantification
Chromatographic techniques are the cornerstone for assessing the purity of this compound and for quantifying it in various matrices. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) will depend on the volatility and thermal stability of the analyte and potential impurities.
A. High-Performance Liquid Chromatography (HPLC/UPLC) for Potency and Impurity Profiling
Reverse-phase HPLC (RP-HPLC) is the most common and versatile method for the analysis of moderately polar compounds like this compound. The following method is a robust starting point for the analysis and should be validated for its intended purpose.
-
C18 Column: A C18 stationary phase is selected for its broad applicability in retaining a wide range of organic molecules through hydrophobic interactions.
-
Mobile Phase: A mixture of a weak acid in water and an organic modifier (acetonitrile or methanol) is a standard choice for RP-HPLC. The acid (e.g., formic acid or phosphoric acid) helps to control the ionization of any acidic or basic functional groups, leading to sharper peaks and more reproducible retention times.
-
Gradient Elution: A gradient elution is often preferred for impurity profiling as it allows for the effective separation of compounds with a wider range of polarities than an isocratic method.
-
UV Detection: The indazole ring system contains a chromophore that absorbs UV light, making UV detection a suitable and sensitive method for quantification. The optimal wavelength should be determined by acquiring a UV spectrum of this compound.
| Parameter | Recommended Condition |
| Column | C18, 2.1 x 100 mm, 1.7 µm (for UPLC) or C18, 4.6 x 150 mm, 3.5 µm (for HPLC) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 10 minutes |
| Flow Rate | 0.4 mL/min (for UPLC) or 1.0 mL/min (for HPLC) |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm (or optimal wavelength) |
| Injection Volume | 1-5 µL |
| Sample Preparation | Dissolve sample in a 50:50 mixture of Mobile Phase A and B to a concentration of approximately 0.5 mg/mL. |
References
Application Note & Protocols: High-Throughput Screening for Novel Kinase Inhibitors Among 1-Methyl-1H-indazole-3-carbonitrile Analogs
Audience: Researchers, scientists, and drug development professionals.
Senior Application Scientist: Dr. Evelyn Reed
Introduction: The Indazole Scaffold and the Quest for Kinase Inhibitor Specificity
The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs.[1][2] Its unique bicyclic structure, composed of fused benzene and pyrazole rings, provides a versatile framework for developing potent and selective therapeutic agents targeting a wide range of biological targets, including protein kinases.[3][4] Kinases have become the second most important class of drug targets, particularly in oncology, due to their critical role in regulating cellular processes like proliferation, differentiation, and metabolism.[5][6][7] The 1-Methyl-1H-indazole-3-carbonitrile core, a specific embodiment of this scaffold, serves as a crucial intermediate for generating diverse analog libraries with the potential to yield novel kinase inhibitors.[8][9]
This guide provides a comprehensive, field-proven framework for conducting a high-throughput screening (HTS) campaign to identify and characterize novel kinase inhibitors from a library of this compound analogs. We will detail the rationale behind assay selection, provide step-by-step protocols for robust primary and secondary screening, and outline a data analysis workflow for confident hit identification. The methodologies described herein are designed to be self-validating, ensuring high-quality, reproducible data essential for advancing a successful drug discovery program.[7]
Assay Selection: Choosing the Right Tool for High-Throughput Kinase Profiling
Selecting an appropriate HTS assay technology is the most critical decision in a screening campaign. The ideal assay should be sensitive, robust, scalable to a high-throughput format (384- or 1536-well plates), and minimize false positives/negatives.[10] For kinase inhibitor screening, several excellent technologies are available, each with distinct advantages.[11][12]
| Assay Technology | Principle | Signal Output | Key Advantages | Considerations |
| LanthaScreen™ TR-FRET | Time-Resolved Fluorescence Resonance Energy Transfer detection of substrate phosphorylation.[13][14][15] | Increased TR-FRET ratio | Homogeneous (no-wash), ratiometric (reduces well-to-well variability), low interference.[11][16] | Requires specific antibody-substrate pairs; potential for fluorophore interference. |
| Kinase-Glo® Luminescence | Quantifies ATP depletion after the kinase reaction using a luciferase/luciferin system.[17][18] | Decreased luminescence | Universal (works for any ATP-dependent kinase), highly sensitive, stable signal.[17][19] | Indirect measurement; potential for luciferase inhibitors in the compound library. |
| AlphaScreen® | Amplified Luminescent Proximity Assay detecting the interaction between a phosphorylated substrate and a specific antibody.[16][20] | Increased luminescence | Highly sensitive due to signal amplification, large assay window, detects interactions over longer distances than FRET.[16][21] | Bead-based (can be sensitive to light and colored compounds), requires specialized laser excitation.[20] |
Expert Recommendation: For this campaign, we will proceed with the LanthaScreen™ TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) Kinase Activity Assay .
Causality Behind the Choice: The TR-FRET format offers a superior balance of sensitivity, robustness, and flexibility for a primary HTS campaign.[11][14] Its key advantages are:
-
Reduced Interference: The time-resolved detection method effectively minimizes background fluorescence from plates, reagents, and test compounds, a common source of false positives.[13][16]
-
Ratiometric Measurement: By calculating the ratio of the acceptor to donor emission, the assay intrinsically normalizes for variations in pipetting volume and compound-specific fluorescence, leading to higher data quality.[16]
-
Homogeneous Format: The "mix-and-read" protocol requires no wash steps, making it highly amenable to automation and rapid screening of large libraries.[13]
The principle relies on the transfer of energy from a long-lifetime terbium (Tb)-labeled donor fluorophore (on an anti-phospho-substrate antibody) to a fluorescein-labeled acceptor fluorophore (on the kinase substrate). This energy transfer, and subsequent acceptor emission, only occurs when the donor and acceptor are brought into close proximity (<10 nm) by the kinase-catalyzed phosphorylation event.[13][15][22]
Diagram: LanthaScreen™ TR-FRET Assay Principle
A visual representation of the energy transfer mechanism upon substrate phosphorylation.
Caption: TR-FRET signal is generated when kinase activity leads to substrate phosphorylation and subsequent antibody binding.
Experimental Protocols & Workflows
This section provides detailed, step-by-step methodologies for the entire screening cascade, from initial compound handling to hit confirmation.
Compound Library Preparation and Management
Effective compound management is foundational to a successful HTS campaign.[23][24]
-
Source Plates: Obtain this compound analogs as 10 mM DMSO stock solutions in 96- or 384-well source plates. All compounds should have undergone quality control for purity (>90%) and identity.[25]
-
Intermediate Plates: Create intermediate plates by diluting the source stocks. For the primary screen, prepare a 100 µM intermediate plate in DMSO.
-
Assay-Ready Plates (ARP): Use an acoustic liquid handler (e.g., Echo®) to transfer nanoliter volumes from the intermediate plates into 384-well assay plates (e.g., Corning #3764, low-volume, black). This "direct dilution" method minimizes DMSO concentration in the final assay.[26]
-
Storage: All DMSO stocks should be stored at -20°C or -80°C in desiccated environments to prevent water absorption and compound precipitation. Limit freeze-thaw cycles.
Protocol: Primary HTS Assay (Single-Point Screen)
Objective: To rapidly identify initial "hits" from the full compound library at a single high concentration.
Materials:
-
Kinase: Recombinant target kinase (e.g., a specific Janus kinase, JAK).
-
Substrate: Fluorescein-labeled peptide substrate.
-
Antibody: Terbium-labeled anti-phospho-substrate antibody.
-
Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.
-
ATP Solution: Prepared in assay buffer at 2x the final desired concentration (typically at the Km value for the kinase).
-
Stop/Detection Solution: Assay buffer containing EDTA (to stop the kinase reaction) and the Tb-labeled antibody.
-
Controls: Staurosporine (positive control inhibitor), DMSO (negative control).
-
Plates: 384-well low-volume black plates.
-
Instrumentation: Multimode plate reader with TR-FRET capability (e.g., PHERAstar FS).
Procedure (384-well format, 10 µL final volume):
-
Compound Plating: Dispense 50 nL of 2 mM test compound solution (from an intermediate plate) into wells of the assay plate. This yields a 10 µM final concentration. Dispense DMSO for controls.
-
Enzyme/Substrate Addition: Add 5 µL of 2x Kinase/Substrate mix (prepared in assay buffer) to all wells.
-
Initiate Reaction: Add 5 µL of 2x ATP solution to all wells to start the kinase reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes (or as optimized).
-
Stop Reaction: Add 10 µL of 2x Stop/Detection solution to all wells.
-
Final Incubation: Incubate for an additional 60 minutes at room temperature to allow for antibody binding.
-
Plate Reading: Read the plate on a TR-FRET enabled reader.
-
Excitation: 340 nm
-
Emission: Donor (495 nm) and Acceptor (520 nm)
-
Settings: Use a time delay (e.g., 100 µs) to reduce background fluorescence.
-
Protocol: Dose-Response and IC₅₀ Determination
Objective: To confirm the activity of primary hits and determine their potency (IC₅₀).
Procedure:
-
Serial Dilution: Create a serial dilution series for each primary hit compound, typically an 8- or 10-point curve. A common starting concentration is 50 µM, diluted 1:3.
-
Assay Setup: Perform the TR-FRET assay as described in section 3.2, but plate the serial dilutions of the compounds instead of a single concentration.
-
Data Analysis:
-
Calculate the percent inhibition for each concentration relative to the high (DMSO) and low (staurosporine) controls.[27]
-
Plot percent inhibition versus the logarithm of the compound concentration.[28]
-
Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) using software like GraphPad Prism to determine the IC₅₀ value.[29][30]
-
Protocol: Orthogonal Counter-Screen
Objective: To eliminate false positives that interfere with the assay technology rather than the kinase itself.
Expert Recommendation: The Kinase-Glo® Luminescent Kinase Assay is an excellent orthogonal choice.[17]
Causality Behind the Choice: This assay uses a completely different detection modality (luminescence) and principle (ATP depletion).[5][18] A compound that shows activity in both the TR-FRET and luminescence assays is much more likely to be a genuine inhibitor of the kinase.
Procedure (Simplified):
-
Set up the kinase reaction as in the primary screen.
-
After the reaction incubation, add an equal volume of Kinase-Glo® Reagent.[17]
-
Incubate for 10 minutes to stabilize the luminescent signal.
-
Read luminescence on a plate reader.
-
Active inhibitors will result in less ATP being consumed, leading to a higher luminescent signal compared to the DMSO control.
Assay Validation and Data Analysis
A robust assay is defined by its statistical performance. The Z'-factor is the industry standard for quantifying assay quality.[31][32][33]
Z'-Factor Calculation: Z' = 1 - ( (3σₚ + 3σₙ) / |µₚ - µₙ| )
Where:
-
µₚ and σₚ are the mean and standard deviation of the positive control (e.g., Staurosporine).
-
µₙ and σₙ are the mean and standard deviation of the negative control (e.g., DMSO).
| Z'-Factor Value | Assay Quality Interpretation |
| > 0.5 | An excellent assay, suitable for HTS.[31][34] |
| 0 to 0.5 | A marginal assay; optimization is recommended.[31] |
| < 0 | The assay is not suitable for screening.[31] |
Data Analysis and Hit Triage Workflow: The process of selecting promising compounds from raw HTS data requires a stringent, multi-step workflow.
Diagram: Hit Triage and Confirmation Workflow
A logical flow from primary screen data to validated hit compounds.
Caption: A streamlined workflow ensures that only high-quality, confirmed hits advance to lead optimization.
Conclusion and Future Directions
This application note provides a comprehensive and scientifically grounded strategy for the high-throughput screening of this compound analogs to discover novel kinase inhibitors. By employing a robust TR-FRET primary assay, confirming hits through dose-response analysis, and validating their mechanism with an orthogonal luminescence-based assay, researchers can confidently identify high-quality lead compounds. The emphasis on assay validation using the Z'-factor and a structured hit triage workflow ensures the efficient use of resources and the generation of reliable data. Confirmed hits from this cascade provide a strong foundation for subsequent hit-to-lead medicinal chemistry efforts, structure-activity relationship (SAR) studies, and further profiling in cell-based and in vivo models.[35][36]
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives | MDPI [mdpi.com]
- 4. nbinno.com [nbinno.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. High‐Throughput Screening for Kinase Inhibitors | Semantic Scholar [semanticscholar.org]
- 7. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 1-Methyl-1H-indazole-3-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. Biochemical Kinase Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 12. Screening assays for tyrosine kinase inhibitors: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. sinobiological.com [sinobiological.com]
- 14. LanthaScreen TR-FRET Kinase Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. promega.com [promega.com]
- 18. promega.com [promega.com]
- 19. bmglabtech.com [bmglabtech.com]
- 20. bmglabtech.com [bmglabtech.com]
- 21. researchgate.net [researchgate.net]
- 22. FRET and TR-FRET Assays - FRET and TR-FRET Assays - ICE Bioscience [en.ice-biosci.com]
- 23. Compound library management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. curiaglobal.com [curiaglobal.com]
- 26. Compound Management for Quantitative High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. pubs.acs.org [pubs.acs.org]
- 29. clyte.tech [clyte.tech]
- 30. Star Republic: Guide for Biologists [sciencegateway.org]
- 31. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 32. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 33. Z-factor - Wikipedia [en.wikipedia.org]
- 34. bellbrooklabs.com [bellbrooklabs.com]
- 35. reactionbiology.com [reactionbiology.com]
- 36. books.rsc.org [books.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing 1-Methyl-1H-indazole-3-carbonitrile Synthesis
Welcome to the technical support guide for the synthesis of 1-Methyl-1H-indazole-3-carbonitrile. This molecule is a crucial building block in medicinal chemistry, particularly in the development of kinase inhibitors and other therapeutic agents. Achieving high yield and purity is paramount for downstream applications. This guide is structured to provide researchers, scientists, and drug development professionals with actionable insights, troubleshooting strategies, and a deep mechanistic understanding to optimize their synthetic protocols.
Synthetic Strategy Overview
The most common and direct route to this compound is the N-methylation of the parent heterocycle, 1H-indazole-3-carbonitrile. While seemingly straightforward, the primary challenge lies in controlling the regioselectivity of the methylation. The indazole anion has two nucleophilic nitrogen atoms (N1 and N2), and alkylation can lead to a mixture of the desired N1-methyl isomer and the undesired N2-methyl isomer.
Controlling this selectivity is the key to optimizing the yield of the target compound and simplifying purification.[1][2]
Caption: General workflow for the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q: Why am I getting a mixture of N1 and N2 methylated isomers? A: This is the most common issue in the alkylation of indazoles. The indazole anion formed after deprotonation has significant electron density on both N1 and N2 nitrogens, making both susceptible to electrophilic attack. The ratio of N1 to N2 products is highly dependent on the reaction conditions, including the base, solvent, counter-ion, and temperature.[2][3][4] N1-alkylated products are generally the thermodynamically more stable isomer, while N2 products can be favored under kinetic control in some cases.[4][5]
Q: Which reaction conditions are best for maximizing the N1 isomer yield? A: Extensive studies have shown that using a strong, non-coordinating base like sodium hydride (NaH) in an aprotic, non-polar solvent like tetrahydrofuran (THF) provides the highest selectivity for the N1 isomer.[2][3][6] This is attributed to the formation of a sodium-chelated intermediate that sterically blocks the N2 position.[2]
Q: Can I synthesize this compound without starting from 1H-indazole-3-carbonitrile? A: Yes, alternative routes exist, such as building the indazole ring from precursors. One method involves the 1,3-dipolar cycloaddition of a diazo compound with an aryne.[7][8] Another approach is the palladium-catalyzed cyanation of 3-bromo-1-methyl-1H-indazole.[9] However, these methods are often more complex and may require specialized reagents. For most lab-scale syntheses, N-methylation of the available 1H-indazole-3-carbonitrile is the most practical starting point.
Troubleshooting Guide: Optimizing Regioselectivity and Yield
This section addresses specific experimental problems in a question-and-answer format.
| Symptom / Question | Potential Cause(s) | Recommended Solution(s) |
| Low Yield with Significant Unreacted Starting Material | 1. Ineffective Deprotonation: The base may be old or deactivated (especially NaH). The solvent may not be sufficiently anhydrous. 2. Low Reaction Temperature/Time: The reaction may not have reached completion. 3. Poor Quality Methylating Agent: The methylating agent (e.g., methyl iodide) may have degraded. | 1. Use a fresh bottle of NaH (60% dispersion in mineral oil is standard) and ensure it is weighed under an inert atmosphere. Use anhydrous THF, preferably freshly distilled or from a solvent purification system. 2. Monitor the reaction by TLC or LC-MS until the starting material is consumed. If the reaction stalls, gentle heating (e.g., to 40-50 °C) can sometimes help, but may slightly decrease regioselectivity. 3. Use freshly distilled or a new bottle of the methylating agent. |
| Poor N1:N2 Isomer Ratio (e.g., < 5:1) | 1. Suboptimal Base/Solvent Combination: Using weaker bases (e.g., K₂CO₃) or polar aprotic solvents (e.g., DMF, Acetonitrile) often leads to poor regioselectivity and a mixture of isomers.[2] 2. Reaction Temperature Too High: Higher temperatures can sometimes favor the formation of the N2 isomer or allow for equilibration, reducing the selectivity achieved under kinetic control. | 1. Switch to NaH in anhydrous THF. This combination is proven to give high N1 selectivity.[2][3] The sodium ion's ability to chelate is key. 2. Run the reaction at 0 °C to room temperature. Add the alkylating agent slowly at 0 °C before allowing the reaction to warm.[2] |
| Difficulty Separating N1 and N2 Isomers | The two isomers often have very similar polarities, making separation by column chromatography challenging. | 1. Optimize Chromatography: Use a long column with a shallow solvent gradient (e.g., starting with 5% Ethyl Acetate in Hexanes and slowly increasing the polarity). 2. Consider Recrystallization: If a solid is obtained, attempt recrystallization from various solvents (e.g., isooctane, ethanol/water mixtures) which can sometimes selectively crystallize one isomer.[10] |
| Formation of an Unknown, Highly Polar Byproduct | Hydrolysis of the Nitrile: If the reaction is quenched with water or aqueous acid while the mixture is still strongly basic, the nitrile group can be partially or fully hydrolyzed to an amide or carboxylic acid. | Ensure the reaction mixture is neutralized before or during the workup. A quench with saturated aqueous ammonium chloride (NH₄Cl) is generally preferred over water alone as it buffers the pH.[2] |
Mechanism Spotlight: The Role of the Counter-Ion in Directing Regioselectivity
The choice of base and solvent is not arbitrary; it's a deliberate strategy to control the conformation of the indazole anion intermediate.
Caption: Chelation control dictates regioselectivity in indazole methylation.
As illustrated, the small sodium ion effectively coordinates with both the N1 nitrogen and the nitrogen of the C3-carbonitrile group. This chelation locks the anion in a conformation where the N2 position is sterically shielded, forcing the incoming methylating agent to attack the more accessible N1 position.[2] In contrast, larger cations like potassium, especially in polar solvents like DMF, do not form this tight chelate, leaving both nitrogen atoms available for alkylation.[2]
Recommended Experimental Protocol (N1-Selective)
This protocol is optimized for high N1-regioselectivity based on established literature procedures.[2][10]
Materials:
-
1H-indazole-3-carbonitrile
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Methyl iodide (CH₃I)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Nitrogen or Argon), add 1H-indazole-3-carbonitrile (1.0 equiv).
-
Solvent Addition: Add anhydrous THF to achieve a concentration of approximately 0.1 M. Stir the suspension until the starting material is fully dissolved.
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.1 equiv) portion-wise. Caution: Hydrogen gas evolution will occur. Ensure adequate ventilation.
-
Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature, stirring for an additional 30 minutes. The solution may become a thicker slurry.
-
Methylation: Re-cool the mixture to 0 °C and add methyl iodide (1.1 equiv) dropwise via syringe.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 16-24 hours. Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material.
-
Quenching: Once complete, carefully quench the reaction by cooling to 0 °C and slowly adding saturated aqueous NH₄Cl solution until gas evolution ceases.
-
Extraction: Dilute the mixture with water and transfer it to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.
-
Washing: Combine the organic extracts and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to separate the desired N1-methyl isomer from any minor N2-isomer and other impurities. The N1 isomer is typically less polar than the N2 isomer.
References
- 1. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Indazole synthesis [organic-chemistry.org]
- 8. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. orgsyn.org [orgsyn.org]
- 10. prepchem.com [prepchem.com]
Technical Support Center: Troubleshooting Unexpected NMR Peaks in Indazole Synthesis
Welcome to our dedicated resource for researchers, scientists, and drug development professionals engaged in the synthesis of indazole derivatives. The indazole scaffold is a privileged structure in medicinal chemistry, but its synthesis can present unique challenges, often manifesting as unexpected peaks in your Nuclear Magnetic Resonance (NMR) spectra. This guide is designed to help you diagnose and resolve these common issues, ensuring the integrity of your synthetic work.
Frequently Asked Questions (FAQs)
Here, we address some of the most common questions that arise when unexpected signals appear in the NMR spectra of synthesized indazoles.
Q1: My ¹H NMR spectrum shows more peaks in the aromatic region than I expected for my target indazole. What's the likely cause?
A1: This is one of the most frequent challenges in indazole chemistry and typically points to the presence of regioisomers. The alkylation or acylation of a 1H-indazole can often result in a mixture of N-1 and N-2 substituted products.[1] These isomers possess distinct electronic environments, leading to separate sets of signals in the NMR spectrum and a more complex aromatic region than anticipated. While the 1H-indazole tautomer is generally the more thermodynamically stable, the reaction conditions, including the choice of base and solvent, can significantly influence the product ratio, sometimes favoring the N-2 isomer.[1][2]
Other potential causes for an unexpectedly complex aromatic region include:
-
Unreacted Starting Materials: Incomplete reactions can leave starting materials, such as a bromo-indazole in a coupling reaction, which will contribute their own signals to the spectrum.[3]
-
Side-Products: Depending on your synthetic route, various side-products may form. For instance, syntheses involving hydrazines can lead to the formation of hydrazones or azines.[4]
Q2: I see a broad singlet in my ¹H NMR that disappears when I perform a D₂O shake. What is this peak?
A2: This is the classic signature of an exchangeable proton. In the context of indazole synthesis, this is most commonly the N-H proton of the indazole ring itself. This peak is often observed far downfield (typically >10 ppm).[5] It can also be from an -OH or -NH₂ group present on a substituent of your indazole derivative. The addition of deuterium oxide (D₂O) results in the exchange of these labile protons for deuterium, which is not observed in ¹H NMR, thus causing the peak to diminish or disappear entirely.[6][7]
Q3: How can I use NMR to distinguish between the N-1 and N-2 alkylated indazole isomers I've synthesized?
A3: Differentiating between N-1 and N-2 isomers is a critical step in characterization. While it can be challenging, there are several NMR techniques that can provide a definitive answer:
-
¹H NMR Chemical Shifts: The chemical shifts of the indazole ring protons are sensitive to the location of the substituent. A general trend is that the H-7 proton is often significantly shifted downfield in N-1 isomers compared to N-2 isomers due to the anisotropic effect of the pyrazole ring.
-
2D NMR Spectroscopy: For unambiguous assignment, two-dimensional NMR experiments are invaluable.[8]
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. For an N-1 substituted indazole, you would expect to see a correlation between the protons of the N-alkyl group and the C-7a and C-3 carbons of the indazole core. For an N-2 substituted isomer, a correlation would be seen between the N-alkyl protons and the C-3 carbon.[1][2]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique can reveal through-space proximity between protons. For an N-1 substituted indazole, a NOE may be observed between the protons of the alkyl group and the H-7 proton of the indazole ring.[8]
-
Q4: My NMR spectrum has sharp singlets at ~2.50 ppm and ~3.33 ppm in DMSO-d₆. Are these related to my product?
A4: It is highly unlikely these signals are from your product. They are characteristic of common impurities found in the NMR solvent itself.
-
A peak around 2.50 ppm in DMSO-d₆ is the residual signal from the solvent (DMSO-d₅).[6][9] Deuterated solvents are never 100% isotopically pure.
-
A broad singlet around 3.33 ppm is typically due to residual water (H₂O or HOD) in the DMSO-d₆.[6] DMSO is hygroscopic and readily absorbs moisture from the atmosphere.[6]
Q5: My baseline is noisy and my product peaks are broad. What could be the issue?
A5: Broad peaks and a noisy baseline can stem from several factors that are not necessarily related to the chemical structure of your compound:
-
Poor Shimming: The magnetic field may not be homogeneous. Re-shimming the spectrometer is often the first step in addressing this.[6][7]
-
Sample Concentration: A sample that is too concentrated can lead to peak broadening. Conversely, a very dilute sample will result in a poor signal-to-noise ratio.[6][7]
-
Paramagnetic Impurities: The presence of even trace amounts of paramagnetic metals, potentially from catalysts or reaction vessels, can cause significant line broadening.[3]
-
Incomplete Dissolution: Ensure your sample is fully dissolved in the NMR solvent.[6]
Troubleshooting Guides
Guide 1: Identifying Contamination from Residual Solvents
Residual solvents from the reaction or purification steps are a common source of unexpected peaks. A systematic approach can help in their identification.
-
Consult a Reference Table: Compare the chemical shifts of the unknown peaks with a standard table of common laboratory solvents in your deuterated solvent.
-
Check Your Procedure: Review your synthetic and purification procedures. Solvents like ethyl acetate, dichloromethane, acetone, and toluene are frequent culprits.
-
High Vacuum Drying: Ensure your sample has been dried under high vacuum for a sufficient period to remove volatile solvents. However, be aware that some high-boiling point solvents like DMF or DMSO may be difficult to remove.
| Impurity | Chemical Shift (ppm) | Multiplicity | Notes |
| Acetone | 2.09 | Singlet | Common cleaning solvent.[6] |
| Dichloromethane | 5.76 | Singlet | Common extraction solvent. |
| Diethyl Ether | 1.04, 3.36 | Triplet, Quartet | Common extraction solvent. |
| N,N-Dimethylformamide (DMF) | 2.75, 2.92, 8.03 | Singlet, Singlet, Singlet | High-boiling point reaction solvent.[6] |
| Ethanol | 1.06, 3.44 | Triplet, Quartet | Common reaction and cleaning solvent.[6] |
| Ethyl Acetate | 1.15, 1.99, 4.03 | Triplet, Singlet, Quartet | Common extraction and chromatography solvent. |
| Heptane/Hexane | ~0.86, ~1.25 | Multiplets | Common chromatography solvents. |
| Methanol | 3.16 | Singlet | Common reaction and cleaning solvent.[6] |
| Toluene | 2.30, 7.17-7.29 | Singlet, Multiplet | Common reaction solvent. |
| Water | ~3.33 | Broad Singlet | Absorbed from the atmosphere.[6] |
| DMSO-d₅ | 2.50 | Quintet | Residual solvent peak.[6][9] |
Note: Chemical shifts can vary slightly depending on concentration, temperature, and sample matrix. For a more comprehensive list, refer to publications by Gottlieb, et al. and Babij, et al.[10]
Guide 2: Investigating Reaction Byproducts and Starting Materials
If the unexpected peaks do not correspond to common solvents, they are likely related to your reaction.
Caption: Troubleshooting workflow for unknown NMR peaks.
-
Reaction Monitoring: Always monitor your reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This can help you determine if the starting material has been fully consumed and if new spots (potential byproducts) are forming.
-
Isomeric Mixture: As discussed in FAQ Q1 and Q3, the formation of N-1 and N-2 isomers is a very common reason for a complex spectrum.[2][8] The relative ratio of these isomers can often be determined by integrating their distinct signals.
-
Synthesis-Specific Byproducts: Consider the specific reaction you are running.
-
Davis-Beirut Reaction: This reaction for synthesizing 2H-indazoles is known to be sensitive to conditions, and incomplete cyclization or alternative pathways can lead to impurities.[11][12][13]
-
Reactions with Hydrazine: If your synthesis involves hydrazine, look for the formation of hydrazone intermediates or azine dimers.[4]
-
Protecting Groups: If you are using N-protecting groups like Boc or SEM, incomplete protection or deprotection can result in a mixture of protected and unprotected material.[14][15] Check for characteristic signals of the protecting group (e.g., the t-butyl singlet for Boc around 1.6 ppm).
-
Experimental Protocols
Protocol 1: D₂O Exchange for Identifying Labile Protons
This simple experiment is highly effective for confirming the presence of N-H, O-H, or S-H protons.
Materials:
-
NMR tube containing your sample dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Deuterium Oxide (D₂O).
-
Pipette.
Procedure:
-
Acquire Initial Spectrum: Run a standard ¹H NMR spectrum of your sample.
-
Add D₂O: Add one to two drops of D₂O directly to the NMR tube.
-
Mix Thoroughly: Cap the tube and gently shake it for about 30 seconds to ensure thorough mixing and facilitate proton-deuteron exchange.
-
Re-acquire Spectrum: Place the NMR tube back into the spectrometer and acquire a second ¹H NMR spectrum using the same parameters as the initial scan.
-
Analyze: Compare the two spectra. Peaks corresponding to exchangeable protons will have either disappeared or significantly decreased in intensity in the second spectrum.[6][7] A new, potentially broad peak corresponding to HOD may appear elsewhere in the spectrum.
References
- 1. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Troubleshooting [chem.rochester.edu]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. merckmillipore.com [merckmillipore.com]
- 10. scs.illinois.edu [scs.illinois.edu]
- 11. Davis–Beirut reaction - Wikipedia [en.wikipedia.org]
- 12. Davis−Beirut Reaction: A Photochemical Brønsted Acid Catalyzed Route to N‑Aryl 2H‑Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Regioselective protection at N-2 and derivatization at C-3 of indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Side-product formation in the synthesis of 1-Methyl-1h-indazole-3-carbonitrile
Technical Support Center: Synthesis of 1-Methyl-1h-indazole-3-carbonitrile
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of this compound. As a Senior Application Scientist, I understand that navigating the complexities of heterocyclic chemistry requires both a firm grasp of reaction mechanisms and practical, field-proven insights. This guide is structured to address the most common and critical challenge in this synthesis: the formation of unwanted side-products, particularly the regioisomeric N2-methyl impurity.
The indazole scaffold is a privileged motif in medicinal chemistry, but its ambidentate nucleophilic nature frequently complicates N-alkylation, leading to challenges in yield and purification.[1] This document provides in-depth, evidence-based troubleshooting strategies to help you optimize your reaction for selectivity, maximize your yield, and ensure the integrity of your final compound.
Frequently Asked Questions (FAQs): The N1 vs. N2 Selectivity Challenge
Q1: What is the most common side-product formed during the methylation of 1H-indazole-3-carbonitrile?
The most prevalent and difficult-to-separate side-product is the regioisomeric 2-Methyl-2h-indazole-3-carbonitrile . The synthesis aims for methylation at the N1 position, but competitive methylation at the N2 position is a very common outcome.[2][3] The formation of this N2 isomer is the primary challenge affecting the purity and isolated yield of the desired N1 product.
Q2: Why does the N2-methyl isomer form? What is the underlying mechanism?
The formation of two different products stems from the chemical nature of the indazole ring. The NH proton of the indazole ring can be considered to exist in two tautomeric forms: the more thermodynamically stable 1H-indazole and the less stable 2H-indazole.[2][4] When a base is used to deprotonate the indazole, it forms a single, delocalized indazolide anion. This anion is an ambidentate nucleophile , meaning it has two reactive sites: the N1 and N2 nitrogens. Both sites can attack the methylating agent (e.g., methyl iodide or dimethyl sulfate), leading to a mixture of N1 and N2-alkylated products.[5]
The final ratio of these isomers is not random; it is dictated by a delicate balance of steric effects, electronic factors, and, most critically, the reaction conditions you choose.[1]
Caption: Competitive N1 and N2 methylation pathways after deprotonation.
Q3: How significantly do reaction conditions influence the N1/N2 product ratio?
The influence is profound. The choice of base and solvent system is the most critical factor in controlling the regioselectivity of the alkylation.[5] Generally, conditions that allow for thermodynamic control favor the formation of the more stable N1 isomer, while conditions favoring kinetic control can lead to higher proportions of the N2 isomer. For example, the combination of sodium hydride (NaH) as a base in tetrahydrofuran (THF) as a solvent is well-documented to provide excellent selectivity for the desired N1-methyl product.[1][5] Conversely, using cesium carbonate (Cs₂CO₃) in dimethylformamide (DMF) can result in a less selective reaction or even favor the N2 isomer under certain circumstances.[5]
Troubleshooting Guide 1: A Mixture of N1 and N2 Isomers Was Produced
This is the most common experimental issue. Detecting and resolving it requires a systematic approach.
Problem Diagnosis: Confirming the Presence of the N2 Isomer
Before attempting optimization or purification, confirm the presence and approximate ratio of the two isomers.
-
Thin-Layer Chromatography (TLC): The two isomers often have slightly different Rf values. A well-chosen solvent system (e.g., hexane/ethyl acetate or dichloromethane/methanol) may show two distinct spots.
-
High-Performance Liquid Chromatography (HPLC): This is the ideal quantitative method for determining the precise ratio of the N1 and N2 isomers.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is definitive. The chemical shifts of the protons on the indazole ring and the N-methyl group will be distinct for each isomer. A combination of 1D and 2D NMR experiments can be used for unambiguous structural assignment.[5]
Solution A: Optimize Reaction Conditions for N1-Selectivity
If your synthesis is producing an unacceptable level of the N2 side-product, modifying your protocol is the most effective solution. The goal is to establish conditions that overwhelmingly favor the thermodynamic N1 product.
Key Principle: The combination of sodium hydride (NaH) in an aprotic ether solvent like tetrahydrofuran (THF) is highly effective. It is believed that the sodium cation (Na⁺) coordinates with the N2 nitrogen and the C3-substituent, sterically hindering methylation at the N2 position and directing the electrophile to N1.[2]
Table 1: Effect of Reaction Conditions on N-Alkylation Regioselectivity
| Base | Solvent | Typical Selectivity Outcome | Reference |
|---|---|---|---|
| NaH | THF | Excellent N1-Selectivity (>99%) | [1][5] |
| Cs₂CO₃ | DMF | Lower N1-Selectivity, Mixture of Isomers | [5] |
| NaHMDS | THF / DMSO | Solvent-Dependent, Can be Less Selective | [5] |
| Alkaline Earth Metal Oxides | Alkanols | High N1-Selectivity, Good for Carboxylic Acid Precursors |[6] |
Recommended Protocol for High N1-Selectivity:
-
Preparation: Under an inert atmosphere (Nitrogen or Argon), add 1H-indazole-3-carbonitrile (1.0 eq.) to anhydrous THF in a flame-dried flask.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) portion-wise.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes until hydrogen evolution ceases. The solution should become homogeneous.
-
Methylation: Cool the mixture back to 0 °C. Add the methylating agent (e.g., methyl iodide, 1.2 eq.) dropwise.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 16-24 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.[5]
-
Work-up: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
Solution B: Purification Strategies to Separate N1 and N2 Isomers
If optimization is not feasible or if a small amount of the N2 isomer persists, effective purification is necessary.
-
Column Chromatography: This is the most common method for separating the isomers.[7]
-
Solvent System Selection: Use TLC to find an optimal eluent system that provides good separation (ΔRf > 0.1). Start with non-polar systems like Hexane/Ethyl Acetate and gradually increase the polarity. A gradient elution often yields better results than an isocratic one.[7]
-
Loading: Dissolve the crude mixture in a minimal amount of the eluent or dichloromethane and load it onto the column. A "dry load" technique, where the crude product is adsorbed onto a small amount of silica gel before being added to the column, can improve resolution.
-
-
Recrystallization: This method can be highly effective if a suitable solvent is found.
Troubleshooting Guide 2: Low Yield or Incomplete Reaction
If your reaction stalls or results in a low yield of the desired product (even with good selectivity), consider these factors.
Caption: Troubleshooting workflow for low reaction yield.
Possible Cause 1: Inefficient Deprotonation
The reaction cannot proceed if the indazole is not fully converted to its anionic form.
-
Moisture: Sodium hydride reacts violently with water. The presence of even trace amounts of moisture in the solvent (THF) or on the glassware will consume the base and prevent deprotonation. Ensure all glassware is flame-dried and the solvent is anhydrous.
-
Base Quality: The quality of sodium hydride can degrade over time. Use a freshly opened container or titrate an older source to determine its activity.
Possible Cause 2: Degradation of the Methylating Agent
Methylating agents like methyl iodide are reactive and can degrade upon storage, especially if exposed to light or moisture. Using a degraded agent will result in an incomplete reaction. It is advisable to use a fresh bottle or purify the agent before use.[3]
Possible Cause 3: Impurities in the Starting Material
The purity of the starting 1H-indazole-3-carbonitrile is crucial. Impurities from its synthesis (e.g., residual palladium from a cyanation reaction or byproducts from a Sandmeyer reaction) can interfere with the methylation step.[9] Ensure the precursor material is of high purity before proceeding.
References
- 1. research.ucc.ie [research.ucc.ie]
- 2. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 3. US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid - Google Patents [patents.google.com]
- 4. wuxibiology.com [wuxibiology.com]
- 5. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EP1484321A1 - Process for preparing 1-methylindazole-3-carboxylic acid - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. prepchem.com [prepchem.com]
- 9. orgsyn.org [orgsyn.org]
Technical Support Center: Improving Regioselectivity in Indazole N-Alkylation
Welcome to the technical support center for indazole N-alkylation. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of selectively functionalizing the indazole scaffold. The direct alkylation of 1H-indazoles frequently yields a mixture of N1 and N2 substituted products, a consequence of the indazole anion's nature as an ambident nucleophile.[1] This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you achieve high regioselectivity in your experiments.
Troubleshooting Guide: Common Issues and Solutions
Issue 1: Poor N1/N2 Selectivity - "My reaction is producing an inseparable mixture of N1 and N2 isomers."
This is the most common challenge in indazole alkylation. The ratio of N1 to N2 products is highly sensitive to a delicate balance of electronic effects, steric hindrance, and the specific reaction conditions employed.[1][2]
The regiochemical outcome is governed by the interplay between the two nitrogen atoms' nucleophilicity and the stability of the resulting products. The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[2][3][4][5] Conditions that allow for equilibrium between the two regioisomers will favor the more stable N1 product, representing thermodynamic control. Conversely, conditions that favor the kinetically faster reaction can lead to the N2 product.
The choice of base and solvent is paramount as it dictates the nature of the indazolide anion and its counter-ion pairing.[1][6]
-
For Preferential N1-Alkylation (Thermodynamic Control): The combination of a strong hydride base like sodium hydride (NaH) in a less polar aprotic solvent such as tetrahydrofuran (THF) is a well-established method for favoring N1-alkylation.[3][6][7][8] The prevailing hypothesis suggests that the sodium cation forms a tight ion pair, coordinating with the N2 nitrogen and a C3 substituent (if present), which sterically shields the N2 position and directs the electrophile to N1.[7][9]
-
For Preferential N2-Alkylation (Kinetic Control): Achieving high N2 selectivity often requires a different strategic approach. Conditions that favor kinetic control or employ specific directing groups can be effective. For instance, bulky substituents at the C7 position can sterically block the N1 position, thereby promoting N2 alkylation.[2][6] Additionally, electron-withdrawing groups at C7, such as -NO2 or -CO2Me, have been shown to confer excellent N2 regioselectivity.[3][6][10][8] Alternative methods like the Mitsunobu reaction or acid-catalyzed reactions with specific alkylating agents have also proven highly effective for N2-alkylation.[2][3][5][7][11][12][13]
Protocol for High N1-Selectivity:
This protocol is particularly effective for indazoles with electron-withdrawing groups at the C3 position.[1][6]
-
Preparation: To a flame-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), add the desired 1H-indazole (1.0 eq.).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) to achieve a concentration of 0.1-0.2 M.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise.
-
Stirring: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Alkylation: Add the alkylating agent (e.g., alkyl bromide or tosylate, 1.1-1.5 eq.) dropwise at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to 0 °C and carefully quench with a saturated aqueous solution of ammonium chloride (NH4Cl).
-
Extraction: Extract the aqueous layer three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[1]
Protocol for High N2-Selectivity using an Acid Catalyst:
This method is effective for the N2-alkylation of various 1H-indazoles and 1H-azaindazoles with alkyl 2,2,2-trichloroacetimidates.[12][13][14]
-
Preparation: In a vial, dissolve the 1H-indazole (1.0 eq.) and the primary, secondary, or tertiary alkyl 2,2,2-trichloroacetimidate (1.5 eq.) in a suitable solvent like 1,2-dichloroethane (DCE).
-
Catalyst Addition: Add trifluoromethanesulfonic acid (TfOH) (0.2 eq.) at room temperature.
-
Reaction: Stir the mixture at the appropriate temperature (e.g., 50 °C) until the starting material is consumed, as monitored by LC-MS.
-
Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO3).
-
Extraction: Extract the product with dichloromethane (DCM).
-
Purification: Combine the organic layers, dry over Na2SO4, filter, and concentrate. Purify the residue by column chromatography.
Frequently Asked Questions (FAQs)
Q1: How do substituents on the indazole ring affect regioselectivity?
A: Substituents play a crucial role in directing the outcome of N-alkylation through both steric and electronic effects.[6]
-
C3 Position: Electron-withdrawing groups (e.g., -CO2Me, -COMe, -CN) at the C3 position significantly enhance N1-selectivity, especially when using the NaH/THF system.[6] This is attributed to the stabilization of the proposed sodium-chelated intermediate that directs alkylation to N1.[9]
-
C7 Position: Bulky substituents at the C7 position can sterically hinder the approach of the electrophile to the N1 position, leading to a preference for N2-alkylation.[2] Conversely, electron-withdrawing groups like -NO2 or -CO2Me at C7 also strongly favor N2-alkylation.[3][6][10][8]
Q2: I am observing low overall yield. What are the possible causes and solutions?
A: Low yields can stem from several factors:
-
Incomplete Deprotonation: If using a hydride base, ensure anhydrous conditions. Any moisture will quench the base, leading to incomplete deprotonation and unreacted starting material.[15] Use freshly distilled solvents and flame-dried glassware.
-
Poorly Reactive Electrophile: If your alkyl halide is unreactive (e.g., alkyl chloride), consider converting it to a better leaving group, such as an iodide (via Finkelstein reaction) or a tosylate.
-
Reaction Temperature: Some alkylations may require heating to proceed at a reasonable rate. However, be aware that higher temperatures can sometimes decrease regioselectivity.[15] A careful optimization of the reaction temperature is recommended.
-
Base Incompatibility: Weaker bases like potassium carbonate (K2CO3) in solvents like DMF often give mixtures of isomers and may not drive the reaction to completion, especially with less reactive electrophiles.[2][6][16]
Q3: How can I confidently distinguish between the N1 and N2 isomers?
A: The definitive characterization of N1 and N2 alkylated indazoles is typically achieved using 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Heteronuclear Multiple Bond Correlation (HMBC).[5][6]
-
For N1-isomers: A key correlation is observed in the HMBC spectrum between the protons of the alkyl group's alpha-carbon (the CH2 attached to the nitrogen) and the C7a carbon of the indazole ring.[5]
-
For N2-isomers: A correlation is typically seen between the protons of the alkyl group's alpha-carbon and the C3 carbon of the indazole ring.[6]
Q4: Are there any non-basic methods to achieve N2-alkylation?
A: Yes, several methods avoid the use of strong bases for N2-alkylation.
-
Mitsunobu Reaction: This reaction, using an alcohol, triphenylphosphine (PPh3), and an azodicarboxylate (like DIAD or DEAD), often shows a preference for the N2 position.[2][3][5][7]
-
Acid-Catalyzed Alkylation: As detailed in the protocol above, acids like TfOH can catalyze the highly regioselective N2-alkylation of indazoles with reagents like diazo compounds or alkyl 2,2,2-trichloroacetimidates.[11][12][13][14]
Data Presentation & Visualization
Table 1: Influence of Base and Solvent on N1/N2 Regioselectivity
| Base (eq.) | Solvent | Temperature | N1:N2 Ratio | Reference |
| NaH (1.2) | THF | rt | >99:1 | [3][6][10] |
| Cs2CO3 (2.0) | Dioxane | 90 °C | High N1 | [9] |
| K2CO3 (1.5) | DMF | rt | 1.5:1 | [6] |
| K2CO3 (1.1-2.0) | DMF | rt or heat | Mixture | [2] |
Diagrams
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 6. d-nb.info [d-nb.info]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. research.ucc.ie [research.ucc.ie]
- 9. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 10. researchgate.net [researchgate.net]
- 11. TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles [organic-chemistry.org]
- 14. wuxibiology.com [wuxibiology.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 1-Methyl-1H-indazole-3-carbonitrile
Welcome to the technical support center for 1-Methyl-1H-indazole-3-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and degradation of this compound. Our goal is to equip you with the scientific rationale behind experimental observations and to offer robust solutions for maintaining the integrity of your samples.
I. Troubleshooting Guide: Addressing Common Experimental Issues
This section addresses specific problems you may encounter during your research, providing potential causes and actionable solutions.
Question 1: I'm observing a new, unexpected peak in my HPLC analysis of a this compound sample that has been stored in an aqueous buffer. What could this be?
Answer:
The appearance of a new peak, particularly in aqueous conditions, strongly suggests hydrolytic degradation of the nitrile group (-CN). The nitrile group is susceptible to hydrolysis under both acidic and basic conditions, typically proceeding through a two-step pathway.[1][2]
-
Step 1: Hydrolysis to Amide: The first degradation product is likely the corresponding amide, 1-Methyl-1H-indazole-3-carboxamide .
-
Step 2: Hydrolysis to Carboxylic Acid: With continued exposure to hydrolytic conditions, the amide can be further hydrolyzed to the carboxylic acid, 1-Methyl-1H-indazole-3-carboxylic acid .[3][4][5]
Causality and Solution:
The rate of hydrolysis is significantly influenced by pH and temperature. To troubleshoot this issue:
-
Confirm the Identity: Use LC-MS to determine the mass of the new peak. The expected masses would be:
-
1-Methyl-1H-indazole-3-carboxamide: [M+H]⁺ = 176.08 g/mol
-
1-Methyl-1H-indazole-3-carboxylic acid: [M+H]⁺ = 177.06 g/mol
-
-
Control pH: If possible, adjust the pH of your buffer to be closer to neutral (pH 7). Avoid strongly acidic or basic conditions to minimize hydrolysis.
-
Temperature Control: Store aqueous solutions of this compound at refrigerated temperatures (2-8°C) to slow down the rate of hydrolysis.[6] For long-term storage, consider storing as a solid or in a non-aqueous solvent.
Question 2: My solid sample of this compound has developed a slight discoloration after being stored on the benchtop. Is it degrading?
Answer:
Discoloration of a solid sample often points towards oxidative or photolytic degradation. The indazole ring, an aromatic heterocyclic system, can be susceptible to both light and atmospheric oxygen.[1]
Causality and Solution:
-
Oxidative Degradation: The indazole ring can be oxidized, leading to the formation of various oxidized products, potentially including N-oxides or ring-opened species.[7] This process can be accelerated by exposure to air.
-
Photolytic Degradation: Exposure to UV or even ambient light can provide the energy to initiate photochemical reactions, leading to complex transformations and the formation of colored impurities.[1][8]
To prevent this:
-
Proper Storage: Store solid this compound in a tightly sealed, amber glass vial to protect it from light.[1]
-
Inert Atmosphere: For long-term storage or for highly sensitive applications, consider storing the compound under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[1]
-
Re-analysis: Before use, it is advisable to re-analyze the discolored sample by HPLC to assess its purity and identify any significant degradation products.
Question 3: I'm conducting a forced degradation study and I'm seeing either no degradation or excessively rapid degradation. How can I optimize my stress conditions?
Answer:
Optimizing forced degradation studies requires balancing the stress conditions to achieve a target degradation of approximately 5-20%.[9] This allows for the detection of primary degradants without their subsequent degradation into secondary products.
Troubleshooting Forced Degradation Conditions:
| Issue | Potential Cause | Recommended Solution |
| No Degradation Observed | Stress conditions are too mild. | Incrementally increase the stressor concentration (e.g., acid, base), temperature, or duration of the study.[1] |
| Excessive Degradation (>20%) | Stress conditions are too harsh. | Decrease the stressor concentration, temperature, or duration of the study.[1] |
| Mass Imbalance in HPLC | Degradation products are non-UV active or volatile. | Utilize a mass spectrometer (LC-MS) for detection. Ensure your HPLC method is capable of eluting all potential degradants.[1] |
| Formation of Secondary Degradants | Over-stressing the sample. | Monitor the degradation at multiple time points to distinguish between primary and secondary degradation products.[1][10] |
II. Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
The two most probable degradation pathways are:
-
Hydrolysis of the Nitrile Group: This occurs in the presence of acid or base, proceeding first to an amide and then to a carboxylic acid.[1][2]
-
Degradation of the Indazole Ring: This is likely to occur under oxidative and photolytic stress, potentially leading to ring-opening or the formation of oxidized species.[1][11]
Q2: What are the recommended storage conditions for this compound?
To ensure long-term stability, store the compound in a cool, dry, and dark place.[1] Specifically:
-
Solid: Store at 2-8°C in a tightly sealed, amber vial, preferably under an inert atmosphere.[6]
-
In Solution: Prepare solutions fresh. If storage is necessary, use a suitable organic solvent (e.g., acetonitrile or methanol) and store at -20°C. Avoid long-term storage in aqueous solutions.
Q3: How can I monitor the degradation of this compound?
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most effective technique.[1] This method should be validated to ensure it can separate the intact parent compound from all potential degradation products. UV detection is typically suitable for this compound due to its aromatic structure.
Q4: Are there any known incompatibilities with common excipients or solvents?
While specific incompatibility studies for this compound are not widely published, it is advisable to avoid formulating this compound with strong acids, bases, and oxidizing agents, as these are known to promote its degradation.[1][12]
III. Experimental Protocols & Data
Protocol for a Forced Degradation Study
This protocol provides a general framework for investigating the degradation pathways of this compound.[7][13]
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent like acetonitrile or methanol.[1]
-
Application of Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C.
-
Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature, protected from light.
-
Photolytic Degradation: Expose the stock solution to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).[9]
-
Thermal Degradation: Incubate the stock solution at 80°C.[1]
-
-
Sample Analysis: At specified time points (e.g., 0, 2, 8, 24 hours), withdraw an aliquot of each stressed sample. Neutralize the acidic and basic samples before diluting to a suitable concentration for HPLC analysis.
Summary of Potential Degradation Products
| Stress Condition | Potential Degradation Product(s) | Primary Mechanism |
| Acidic/Basic Hydrolysis | 1-Methyl-1H-indazole-3-carboxamide, 1-Methyl-1H-indazole-3-carboxylic acid | Hydrolysis of the nitrile group |
| Oxidative (e.g., H₂O₂) | N-oxides, ring-opened products | Oxidation of the indazole ring |
| Photolytic (UV/Visible Light) | Complex mixture of photoproducts | Photochemical reactions of the indazole ring |
| Thermal | Decomposition to smaller molecules (e.g., NOx, CO, CO₂) | Thermal decomposition |
IV. Visualizing Degradation Pathways and Workflows
Caption: Major degradation pathways of this compound.
Caption: Troubleshooting workflow for an unexpected HPLC peak.
V. References
-
Benchchem. (n.d.). Technical Support Center: 1-Methyl-1H-imidazole-4-carbonitrile. Retrieved from --INVALID-LINK--
-
Fisher Scientific. (2023). Safety Data Sheet: 1-Methyl-1H-indazole-3-carboxylic acid. Retrieved from --INVALID-LINK--
-
Shaikh, A., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 14(10), 1846-1871. --INVALID-LINK--
-
International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). Development of forced degradation and stability indicating studies for drug substance and drug product. Retrieved from --INVALID-LINK--
-
Wang, Y., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(16), 4945. --INVALID-LINK--
-
ResearchGate. (n.d.). Scheme 20. Synthesis of indazole derivatives in different methods. Retrieved from --INVALID-LINK--
-
Der Pharma Chemica. (n.d.). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Retrieved from --INVALID-LINK--
-
Pharmaceutical Outsourcing. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Retrieved from --INVALID-LINK--
-
MedCrave. (2016). Forced Degradation Studies. Retrieved from --INVALID-LINK--
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from --INVALID-LINK--
-
Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). 1H-INDAZOLE-3-CARBONITRILE synthesis. Retrieved from --INVALID-LINK--
-
Kang, S., et al. (2008). 1-Methyl-1H-indazole-3-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 64(11), o2257. --INVALID-LINK--
-
National Center for Biotechnology Information. (2008). 1-Methyl-1H-indazole-3-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 11), o2257. --INVALID-LINK--
-
Biosynth. (n.d.). 1-Methyl-1-H-indazole-3-carboxylic acid. Retrieved from --INVALID-LINK--
-
Organic Syntheses. (2020). Preparation of 1H-Indazole-3-carbonitrile. Retrieved from --INVALID-LINK--
-
Indian Journal of Pharmaceutical Education and Research. (2016). Understanding unconventional routes to impurities from drugs in hydrolytic conditions. Retrieved from --INVALID-LINK--
-
Journal of Applied Pharmaceutical Science. (n.d.). RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. Retrieved from --INVALID-LINK--
-
FDER. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
PubMed. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Retrieved from --INVALID-LINK--
-
MedChemExpress. (n.d.). 1-Methyl-1H-indazole-3-carboxylic acid. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). methyl 1H-indazole-3-carboxylate. Retrieved from --INVALID-LINK--
-
Methylamine Supplier. (n.d.). 5-Methyl-1H-Indazole-3-Carbonitrile. Retrieved from --INVALID-LINK--
-
PubMed. (2023). Mechanistic insight into the degradation of 1H-benzotriazole and 4-methyl-1H-benzotriazole by •OH-based advanced oxidation process and toxicity assessment. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). Process for preparing 1-methylindazole-3-carboxylic acid. Retrieved from --INVALID-LINK--
-
MDPI. (2024). Advanced Photodegradation of Azo Dye Methyl Orange Using H2O2-Activated Fe3O4@SiO2@ZnO Composite under UV Treatment. Retrieved from --INVALID-LINK--
-
ACS Publications. (2025). Harnessing CO2 Radical Anion-Mediated Electron Transfer for Scalable Copper-Catalyzed Cross-Coupling. Retrieved from --INVALID-LINK--
-
ACS Publications. (2025). Harnessing CO2 Radical Anion-Mediated Electron Transfer for Scalable Copper-Catalyzed Cross-Coupling. Retrieved from --INVALID-LINK--
-
PubMed. (1977). Thermal decomposition of 1,3-dimethyl derivative of phenobarbital in trimethylanilinium hydroxide. Retrieved from --INVALID-LINK--
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ijper.org [ijper.org]
- 3. researchgate.net [researchgate.net]
- 4. 1-Methyl-1H-indazole-3-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. FCKeditor - Resources Browser [fder.unr.edu.ar]
- 7. ijrpp.com [ijrpp.com]
- 8. ajpsonline.com [ajpsonline.com]
- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 10. biomedres.us [biomedres.us]
- 11. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. fishersci.co.uk [fishersci.co.uk]
- 13. Forced Degradation Studies - MedCrave online [medcraveonline.com]
Technical Support Center: Scaling Up the Synthesis of 1-Methyl-1H-indazole-3-carbonitrile
Welcome to the technical support center for the synthesis of 1-Methyl-1H-indazole-3-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions related to the scale-up of this important pharmaceutical intermediate.
Introduction
This compound is a key building block in the synthesis of various biologically active compounds. The primary challenge in its synthesis is achieving regioselective methylation at the N1 position of the indazole ring, as direct alkylation can often lead to a mixture of N1 and N2 substituted products.[1] This guide will focus on the most common and scalable synthetic route: the direct N-methylation of 1H-indazole-3-carbonitrile. We will explore the critical parameters that control this reaction and provide practical solutions to common challenges encountered during scale-up.
Part 1: Frequently Asked Questions (FAQs)
Here we address some of the common questions that arise when planning the synthesis of this compound.
Q1: What is the most reliable method for the selective synthesis of this compound?
A1: The most robust and scalable method for selectively synthesizing the N1-methyl isomer is the direct alkylation of 1H-indazole-3-carbonitrile using a strong, non-coordinating base in an aprotic solvent. The combination of sodium hydride (NaH) in tetrahydrofuran (THF) has been shown to provide excellent N1 selectivity.[2][3] This is often attributed to the formation of a sodium-chelated intermediate with the indazole nitrogen, which sterically hinders the N2 position, thus favoring alkylation at N1.[1]
Q2: What are the primary byproducts in this synthesis, and how can they be minimized?
A2: The primary byproduct is the isomeric 2-methyl-2H-indazole-3-carbonitrile. The formation of this N2 isomer is a common challenge in indazole alkylation.[1] Minimizing its formation is crucial for simplifying purification and maximizing the yield of the desired product. The choice of base and solvent system is the most critical factor in controlling regioselectivity. Conditions that favor thermodynamic control, such as the use of NaH in THF, tend to yield the more stable N1 isomer.[3][4] Conversely, polar aprotic solvents like N,N-dimethylformamide (DMF) with bases such as potassium carbonate (K2CO3) often lead to mixtures of N1 and N2 isomers.[5]
Q3: What are the most significant safety concerns when scaling up this synthesis?
A3: The primary safety concerns are associated with the handling of the methylating agent and the base.
-
Methylating Agents: Reagents like dimethyl sulfate (DMS) and methyl iodide (MeI) are highly effective but are also highly toxic, carcinogenic, and mutagenic.[6][7] Their use requires stringent safety protocols, including handling in a well-ventilated fume hood, use of appropriate personal protective equipment (PPE), and having a quench solution readily available. Safer, though less reactive, alternatives like dimethyl carbonate (DMC) can be considered, but may require harsher reaction conditions.[8]
-
Sodium Hydride (NaH): NaH is a flammable solid that reacts violently with water and other protic solvents to produce hydrogen gas, which is highly flammable and can form explosive mixtures with air. It is typically supplied as a dispersion in mineral oil to mitigate its pyrophoric nature. Care must be taken to use anhydrous solvents and to quench the reaction and any residual NaH carefully.
Q4: How can I confirm the correct regiochemistry of my product?
A4: The structural assignment of N1 and N2-alkylated indazoles can be definitively determined using 2D NMR techniques. Specifically, Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY) are powerful tools. An HMBC experiment can show a correlation between the N-methyl protons and the C3a and C7a carbons of the indazole ring for the N1 isomer, whereas the N2 isomer will show a correlation to the C3 carbon.[5] NOESY can also be used to observe through-space interactions between the N-methyl protons and the proton at the C7 position for the N1 isomer.[9]
Part 2: Troubleshooting Guide
This section provides a question-and-answer formatted guide to troubleshoot specific issues that may arise during the synthesis and scale-up.
| Problem | Potential Causes | Solutions and Recommendations |
| Low yield of the desired N1-methyl isomer and significant formation of the N2 isomer. | 1. Incorrect base/solvent system: Using a polar aprotic solvent like DMF with a weaker base such as K2CO3 can lead to poor regioselectivity.[5] 2. Reaction temperature: Higher temperatures can sometimes favor the formation of the N2 isomer. | 1. Optimize the reaction conditions: Switch to a non-polar, aprotic solvent like THF with a strong base such as NaH or NaHMDS. This combination is known to favor the thermodynamically more stable N1 isomer.[2][3] 2. Control the temperature: Perform the deprotonation at 0 °C before adding the methylating agent. Allow the reaction to proceed at room temperature or slightly elevated temperatures while monitoring for completion. |
| Incomplete reaction, with significant starting material remaining. | 1. Insufficient base: Incomplete deprotonation of the 1H-indazole-3-carbonitrile will result in an incomplete reaction. 2. Inactive base: The NaH may have been deactivated by exposure to moisture. 3. Less reactive methylating agent: The chosen methylating agent may not be reactive enough under the reaction conditions. | 1. Use a slight excess of base: Employ 1.1 to 1.2 equivalents of NaH to ensure complete deprotonation. 2. Ensure anhydrous conditions: Use freshly distilled, anhydrous solvents and handle NaH under an inert atmosphere (e.g., nitrogen or argon). 3. Choose an appropriate methylating agent: Methyl iodide or dimethyl sulfate are highly reactive. If using a less reactive agent, you may need to increase the reaction temperature or time. |
| Difficulty in separating the N1 and N2 isomers by column chromatography. | 1. Similar polarity: The N1 and N2 isomers often have very similar polarities, making their separation challenging. | 1. Optimize chromatography conditions: Use a high-performance silica gel and test various solvent systems with different polarities. A shallow gradient elution can improve separation. 2. Consider recrystallization: If a suitable solvent system can be found, recrystallization can be an effective method for purifying the desired isomer, especially on a larger scale.[10] A mixed solvent system may be required. |
| Exothermic reaction during the addition of NaH or the methylating agent. | 1. Highly exothermic reaction: The reaction of NaH with any residual moisture or the alkylation reaction itself can be highly exothermic, especially on a larger scale. | 1. Control the rate of addition: Add the NaH portion-wise to the cooled solution of the starting material. Similarly, add the methylating agent dropwise, maintaining the internal temperature within a safe range. 2. Ensure adequate cooling: Use an ice bath or a chiller to maintain a low temperature during the additions. For larger scale reactions, a jacketed reactor with a cooling system is essential. |
Part 3: Experimental Protocols and Data
Proposed Synthetic Workflow
The overall workflow for the synthesis of this compound is depicted below.
Caption: Synthetic workflow for this compound.
Detailed Step-by-Step Protocol for N1-Methylation
Materials:
-
1H-Indazole-3-carbonitrile
-
Sodium hydride (60% dispersion in mineral oil)
-
Methyl iodide (MeI) or Dimethyl sulfate (DMS)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and a nitrogen inlet, add 1H-indazole-3-carbonitrile (1.0 eq).
-
Dissolution: Add anhydrous THF to dissolve the starting material (a concentration of 0.1-0.2 M is recommended).
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Under a nitrogen atmosphere, carefully add sodium hydride (1.1 eq) portion-wise, ensuring the internal temperature does not exceed 5 °C.
-
Stirring: Stir the resulting suspension at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Alkylation: Cool the mixture back to 0 °C and add the methylating agent (1.05 eq) dropwise via the dropping funnel, again maintaining the internal temperature below 5 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by TLC or LC-MS.
-
Quenching: Once the reaction is complete, cool the mixture to 0 °C and slowly add saturated aqueous NH4Cl to quench any unreacted NaH.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization to yield pure this compound.
Data on Regioselectivity
The choice of base and solvent has a profound impact on the N1:N2 isomeric ratio. The following table summarizes typical outcomes based on literature precedents.[2][5]
| Base | Solvent | Typical N1:N2 Ratio | Control Type |
| NaH | THF | >99:1 | Thermodynamic |
| NaHMDS | THF | >99:1 | Thermodynamic |
| K2CO3 | DMF | ~1:1 | Mixed/Kinetic |
| Cs2CO3 | DMF | ~1.4:1 | Mixed/Kinetic |
Troubleshooting Decision Tree
This diagram can help guide your troubleshooting process if you encounter issues with regioselectivity.
Caption: Decision tree for troubleshooting low N1 regioselectivity.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. research.ucc.ie [research.ucc.ie]
- 3. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. Dimethyl sulfate - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. A Convenient and Safe O-Methylation of Flavonoids with Dimethyl Carbonate (DMC) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. d-nb.info [d-nb.info]
- 10. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
Preventing hydrolysis of the carbonitrile group in indazoles
A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Hydrolysis of the Carbonitrile Group in Indazoles
Welcome to the Technical Support Center. This guide is designed to provide you with in-depth technical assistance for handling and reacting indazole carbonitriles, with a specific focus on preventing the unwanted hydrolysis of the carbonitrile group. As Senior Application Scientists, we understand that maintaining the integrity of this functional group is often critical for the successful synthesis of your target molecules. This resource combines fundamental chemical principles with practical, field-tested advice to help you navigate the challenges you may encounter in your research.
Quick Reference FAQ
This section provides rapid answers to the most common questions regarding the stability of the carbonitrile group on an indazole scaffold.
Q1: My reaction mixture contains a significant amount of the corresponding amide or carboxylic acid impurity. What is the likely cause?
A1: The most probable cause is the hydrolysis of the carbonitrile group. This reaction is catalyzed by the presence of water under either acidic or basic conditions.[1][2][3] The hydrolysis proceeds in two stages: first to the primary amide, and then further to the carboxylic acid (as an ammonium salt or carboxylate, depending on the pH).[2][3]
Q2: At what pH is the carbonitrile group on my indazole most susceptible to hydrolysis?
A2: The carbonitrile group is susceptible to hydrolysis under both strongly acidic (e.g., using HCl or H₂SO₄) and strongly basic (e.g., using NaOH or KOH) conditions, especially when heated.[1][2][4] The indazole ring itself can also be sensitive to harsh pH conditions.
Q3: How can I monitor my reaction for nitrile hydrolysis?
A3: Thin-Layer Chromatography (TLC) is a common and effective method for monitoring the progress of your reaction and the formation of more polar byproducts like amides and carboxylic acids. You can also use analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC/MS) for more quantitative analysis.[5]
Q4: Can I use an aqueous workup for my reaction involving a cyanoindazole?
A4: An aqueous workup can be used, but it must be performed with care to minimize the risk of hydrolysis. It is advisable to perform the workup at low temperatures and to quickly neutralize the solution to a pH where the nitrile is more stable (generally near neutral). Prolonged exposure to acidic or basic aqueous solutions should be avoided.
Q5: Are there any general storage recommendations for cyanoindazole compounds to prevent degradation?
A5: Yes, cyanoindazoles should be stored in a cool, dry place, protected from light and moisture.[1] It is also recommended to store them away from strong acids and bases.[1]
Troubleshooting Guides
This section provides more detailed troubleshooting scenarios and preventative strategies for common experimental challenges.
Scenario 1: Unwanted Hydrolysis During a Reaction
Problem: You are performing a reaction on another part of the indazole molecule (e.g., N-alkylation or a cross-coupling reaction), but you are observing significant formation of the corresponding amide or carboxylic acid.
Root Cause Analysis:
The presence of water in your reaction, in combination with acidic or basic reagents or byproducts, is likely causing the hydrolysis of the nitrile group. The indazole nitrogen can also influence the electronic properties of the ring and potentially affect the reactivity of the carbonitrile group.
Preventative Strategies & Protocols:
-
Strict Anhydrous Conditions: The most effective way to prevent hydrolysis is to eliminate water from your reaction system.
-
Protocol for Setting Up Anhydrous Reactions:
-
Dry all glassware in an oven at >120 °C for at least 4 hours and allow to cool in a desiccator over a drying agent (e.g., anhydrous calcium sulfate, phosphorus pentoxide).
-
Use freshly distilled, anhydrous solvents. Solvents can be dried using appropriate drying agents (e.g., sodium/benzophenone for THF and diethyl ether, calcium hydride for dichloromethane and acetonitrile) or by passing them through a solvent purification system.
-
Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of atmospheric moisture. This can be achieved using a balloon filled with the inert gas or a Schlenk line.
-
Use dry reagents. If necessary, dry solid reagents in a vacuum oven before use.
-
-
-
pH Control: If your reaction conditions cannot be completely anhydrous, careful control of the pH is crucial.
-
Avoid strong acids and bases if possible.
-
If a base is required, consider using a non-nucleophilic, hindered organic base (e.g., diisopropylethylamine) in place of inorganic hydroxides.
-
If an acid is necessary, use the minimum required amount and consider weaker acids or Lewis acids if the reaction allows.
-
-
Protecting the Indazole Nitrogen: In some cases, protecting the indazole nitrogen can modulate the reactivity of the ring and may help stabilize the nitrile group, particularly if the reaction conditions are harsh.
-
Common protecting groups for indazoles include tert-butyloxycarbonyl (Boc), benzyl (Bn), and sulfonyl groups (e.g., tosyl).[6] The choice of protecting group will depend on the subsequent reaction conditions and the deprotection strategy.[6][7][8][9]
-
Table 1: Common N-Protecting Groups for Indazoles [6]
-
| Protecting Group | Abbreviation | Introduction Reagents | Deprotection Conditions | Key Features |
| tert-Butyloxycarbonyl | Boc | (Boc)₂O, TEA, DMAP | TFA, HCl; NaOMe in MeOH | Moderate stability, removable under non-acidic conditions. |
| Benzyl | Bn | BnBr, NaH | Hydrogenolysis (e.g., H₂, Pd/C) | Stable to many acidic and basic conditions. |
| p-Toluenesulfonyl | Ts | TsCl, Pyridine | Strong reducing agents or harsh acidic/basic conditions | Very stable, electron-withdrawing. |
-
Diagram 1: Decision Workflow for Preventing Hydrolysis During Reaction
Caption: Troubleshooting workflow for addressing nitrile hydrolysis.
Scenario 2: Hydrolysis During Aqueous Workup
Problem: Your reaction has proceeded cleanly, but upon performing an aqueous workup, you observe the formation of the amide or carboxylic acid byproduct.
Root Cause Analysis:
The exposure of your cyanoindazole to acidic or basic aqueous solutions, even for a short period, can be sufficient to cause hydrolysis, especially if the temperature is not controlled.
Preventative Strategies & Protocols:
-
Non-Aqueous Workup: If possible, avoid an aqueous workup altogether.
-
Protocol for Non-Aqueous Workup:
-
If your reaction mixture contains solid byproducts, you may be able to remove them by filtration through a pad of celite or silica gel.
-
If the impurities are volatile, they can be removed under reduced pressure.
-
Direct purification by column chromatography without a prior aqueous wash is often a viable option.
-
-
-
Modified Aqueous Workup: If an aqueous workup is necessary to remove inorganic salts or other water-soluble impurities, the following precautions should be taken:
-
Protocol for Modified Aqueous Workup:
-
Cool the reaction mixture to 0 °C before adding the aqueous solution.
-
Use a pre-chilled aqueous solution (e.g., saturated ammonium chloride for quenching organometallic reagents, or a buffered solution).
-
Perform the extraction quickly and minimize the contact time between the organic and aqueous layers.
-
If your reaction was acidic, neutralize with a mild base (e.g., saturated sodium bicarbonate solution) at low temperature. If your reaction was basic, neutralize with a mild acid (e.g., dilute citric acid or ammonium chloride solution).
-
Promptly separate the layers and dry the organic phase over a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).
-
-
Understanding the Mechanism of Nitrile Hydrolysis
A clear understanding of the reaction mechanism is key to preventing unwanted side reactions.
Acid-Catalyzed Hydrolysis
Under acidic conditions, the nitrile nitrogen is protonated, which significantly increases the electrophilicity of the nitrile carbon.[4][10] This allows for the nucleophilic attack of a weak nucleophile like water.[4][10] A series of proton transfers leads to the formation of an amide, which can then be further hydrolyzed to a carboxylic acid under more vigorous conditions.[4]
-
Diagram 2: Acid-Catalyzed Hydrolysis of a Nitrile
Caption: Simplified mechanism of acid-catalyzed nitrile hydrolysis.
Base-Catalyzed Hydrolysis
In the presence of a strong base, the hydroxide ion acts as a potent nucleophile and directly attacks the electrophilic nitrile carbon.[4] Protonation of the resulting anion by water yields an imidic acid, which tautomerizes to the more stable amide.[4] Similar to the acid-catalyzed pathway, the amide can be further hydrolyzed to a carboxylate under forcing conditions.[4]
-
Diagram 3: Base-Catalyzed Hydrolysis of a Nitrile
Caption: Simplified mechanism of base-catalyzed nitrile hydrolysis.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. byjus.com [byjus.com]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. The 9-Phenyl-9-fluorenyl Group for Nitrogen Protection in Enantiospecific Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
Technical Support Center: Characterization of Indazole Regioisomers
Introduction: Indazole and its derivatives are foundational scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] These aromatic heterocyclic compounds exist primarily in two tautomeric forms: the thermodynamically more stable 1H-indazole and the 2H-indazole.[4][5] Synthetic routes, particularly N-alkylation or acylation, often produce a mixture of N-1 and N-2 regioisomers.[2][4] Since the pharmacological and physicochemical properties of these isomers can differ significantly, their unambiguous characterization is a critical step in drug discovery and development.[4] This guide provides in-depth troubleshooting advice and detailed protocols to navigate the common challenges encountered during the structural elucidation of indazole regioisomers.
Frequently Asked Questions (FAQs)
Q1: Why is it so difficult to distinguish between N-1 and N-2 substituted indazole regioisomers?
A1: The difficulty arises from the significant structural similarity between the isomers. Both regioisomers often have very close polarities, making chromatographic separation challenging.[6] Spectroscopically, particularly in 1H NMR, the signals for the aromatic protons can be very similar in their chemical shifts and coupling patterns, requiring more advanced analytical techniques for definitive assignment.
Q2: My synthesis was supposed to be regioselective for the N-1 isomer, but I suspect I have a mixture. What is the first thing I should check?
A2: The first and most direct method is to acquire a clean 1H NMR spectrum. Pay close attention to the proton at the 3-position (H-3). In N-2 substituted indazoles, the H-3 proton is typically more deshielded and appears at a higher chemical shift (further downfield) compared to the corresponding N-1 isomer.[4][6] Also, look for duplication of signals in the aromatic region, which often indicates the presence of a mixture. Reaction conditions such as the base, solvent, and alkylating agent heavily influence the N-1/N-2 ratio.[2][7]
Q3: Is mass spectrometry useful for distinguishing these regioisomers?
A3: While the parent molecular ions of the two isomers will have the identical mass-to-charge ratio (m/z), their fragmentation patterns under techniques like Electron Ionization (EI) or Electrospray Ionization (ESI) tandem MS (MS/MS) can sometimes differ.[4] The relative abundances of certain fragment ions may provide clues.[4] However, for closely related derivatives, the mass spectra can be very similar.[8] Therefore, MS is best used as a confirmatory technique in conjunction with NMR.
Q4: Can I separate the N-1 and N-2 regioisomers?
A4: Yes, separation is typically achievable using chromatographic methods. Due to slight differences in dipole moments, column chromatography on silica gel is the most common approach.[6] A carefully optimized solvent system, often a hexane/ethyl acetate or dichloromethane/methanol gradient, is usually effective. For particularly challenging separations, High-Performance Liquid Chromatography (HPLC), especially with a chiral stationary phase for enantiomeric indazoles, can provide excellent resolution.[6][9]
Troubleshooting Guides by Technique
Nuclear Magnetic Resonance (NMR) Spectroscopy
Problem 1: My 1D ¹H NMR spectrum is ambiguous. The aromatic signals for my suspected N-1 and N-2 isomers are overlapping.
Cause: The electronic environments of the protons on the benzene portion of the indazole ring are very similar in both regioisomers, leading to closely spaced or overlapping multiplets.
Solution: 2D NMR Experiments
When 1D spectra are insufficient, 2D NMR is the definitive solution. The two most powerful experiments for this challenge are the Heteronuclear Multiple Bond Correlation (HMBC) and the Nuclear Overhauser Effect Spectroscopy (NOESY).[10][11]
-
Logic: The key difference lies in the connectivity of the substituent. In an N-1 substituted indazole, the substituent is three bonds away from the C-7a carbon. In an N-2 substituted indazole, the substituent is three bonds away from the C-3 carbon. The HMBC experiment detects these 2- and 3-bond correlations between protons and carbons.[12][13]
Workflow for Regioisomer Assignment using NMR:
Caption: Decision workflow for indazole regioisomer assignment using NMR.
Detailed Protocol: HMBC Experiment
-
Sample Preparation: Dissolve 5-10 mg of your purified sample mixture in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a high-quality NMR tube.[4]
-
Instrumentation: Use a high-resolution NMR spectrometer (400 MHz or higher is recommended for better signal dispersion).
-
Acquisition:
-
Acquire standard 1D ¹H and ¹³C{¹H} spectra first.
-
Set up a standard gradient-selected HMBC experiment (e.g., hsqcetgpl3d on Bruker instruments).
-
Optimize the long-range coupling delay (D6 on Bruker) to detect correlations for an average J-coupling of 8-10 Hz. This is a good starting point for 2- and 3-bond C-H correlations.
-
-
Processing and Analysis:
-
Process the 2D data using appropriate software (e.g., MestReNova, TopSpin).
-
For an N-alkyl indazole: Locate the signal for the methylene protons (–CH₂–) directly attached to the nitrogen.
-
N-1 Isomer Identification: Look for a cross-peak between these methylene protons and the C-7a carbon of the indazole ring.[13]
-
N-2 Isomer Identification: Look for a cross-peak between these methylene protons and the C-3 carbon of the indazole ring.[12][13]
-
Problem 2: I performed an HMBC, but the key C-7a or C-3 correlation is weak or absent.
Cause: The efficiency of the magnetization transfer in an HMBC experiment depends on the value of the long-range J-coupling, which can sometimes be very small. Additionally, if the relaxation time (T2) of the involved nuclei is short, the signal can decay before it is detected.
Solution 1: Optimize HMBC Parameters
-
Adjust the long-range coupling delay to match a smaller coupling constant (e.g., try optimizing for 4-6 Hz). This may enhance the desired correlation at the expense of others.
-
Increase the number of scans to improve the signal-to-noise ratio.
Solution 2: Use an Alternative Experiment (NOESY/ROESY)
-
Logic: The Nuclear Overhauser Effect (NOE) detects spatial proximity between protons (typically < 5 Å). In an N-1 substituted indazole, the protons of the substituent (e.g., N-CH₂) are physically close to the H-7 proton. In an N-2 substituted indazole, they are close to both the H-3 and H-7 protons.
-
Protocol: Run a standard 2D NOESY experiment. Look for a cross-peak between the substituent's protons and the H-7 proton. The presence of this correlation is strong evidence for the N-1 isomer.[10][14]
Comparative Spectroscopic Data
The following table summarizes typical NMR chemical shift ranges that can serve as a first diagnostic check.[4][5]
| Nucleus | 1H-Indazole Derivative | 2H-Indazole Derivative | Key Diagnostic Difference |
| H-3 | ~8.10 ppm | ~8.40 ppm | H-3 is significantly deshielded in the 2H-isomer.[4] |
| C-3 | ~134.5 ppm | ~122.5 ppm | C-3 is highly deshielded in the 1H-isomer. |
| C-7a | ~140.0 ppm | ~148.5 ppm | C-7a is more deshielded in the 2H-isomer. |
| N-CH₂ | Varies | Varies | Use 2D NMR for correlation, not absolute shift. |
Note: Chemical shifts are approximate and can vary based on solvent and other substituents.
Mass Spectrometry (MS)
Problem: My N-1 and N-2 isomers give identical mass spectra, and I cannot find any differentiating fragment ions.
Cause: For many indazole derivatives, the initial fragmentation steps are common to both regioisomers, such as the loss of the N-substituent or fragmentation of the indazole ring itself. This leads to very similar, if not identical, spectra under standard EI or ESI-MS/MS conditions.[4]
Solution 1: High-Resolution Mass Spectrometry (HRMS)
-
While HRMS will not separate the isomers, it is crucial for confirming the elemental composition of your product(s). This ensures you are troubleshooting an isomer problem and not an issue with an unexpected side product of a different chemical formula.
Solution 2: Analyze Fragmentation of Derivatives
-
The fragmentation patterns of the core indazole might be similar, but if your N-substituent is complex, its fragmentation could be influenced by its position. For example, a long alkyl chain might fragment differently due to steric hindrance or interaction with the different nitrogen environments at the N-1 versus N-2 position.
-
Workflow:
-
Acquire MS/MS spectra for the molecular ion [M+H]⁺.
-
Carefully compare the relative intensities of all fragment ions. Even small, reproducible differences can be diagnostic when correlated with a known standard.
-
Propose fragmentation pathways for each isomer and see if they can explain any observed differences in the spectra.[15]
-
Chromatography (HPLC/Column)
Problem: I am unable to achieve baseline separation of my regioisomers using column chromatography.
Cause: The isomers have very similar polarities, resulting in close or co-eluting retention factors (Rf) on silica gel.
Solution: Systematic Optimization of the Mobile Phase
-
Initial Screening: Start with a standard solvent system like Hexane/Ethyl Acetate. Run TLCs at various ratios (e.g., 9:1, 4:1, 1:1, 1:4) to find a composition that gives a significant difference in Rf values (ΔRf).
-
Solvent Modification: If a binary system is insufficient, introduce a third solvent to modulate selectivity.
-
Add a small amount of a more polar solvent like methanol or isopropanol to a non-polar system to increase elution strength while potentially improving separation.
-
Add a small amount of a solvent with different characteristics, like dichloromethane or diethyl ether, to alter the interactions with the silica stationary phase.
-
-
Consider Alternative Stationary Phases: If silica gel fails, consider using alumina or reverse-phase (C18) silica for column chromatography, as the different surface chemistry can alter the elution order and improve separation.
-
High-Performance Liquid Chromatography (HPLC): For analytical confirmation or high-purity preparative work, HPLC is superior.
-
Normal Phase: Use a silica or diol column with a hexane/isopropanol or hexane/ethanol mobile phase.
-
Reverse Phase: Use a C18 or Phenyl-Hexyl column with a water/acetonitrile or water/methanol gradient. The different retention mechanisms often provide excellent separation.
-
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. research.ucc.ie [research.ucc.ie]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 13. d-nb.info [d-nb.info]
- 14. researchgate.net [researchgate.net]
- 15. youtube.com [youtube.com]
Technical Support Center: Stabilizing 1-Methyl-1H-indazole-3-carbonitrile for Long-Term Storage
Welcome to the technical support center for 1-Methyl-1H-indazole-3-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable compound. Here, we address common questions and concerns regarding its storage and handling, providing explanations grounded in chemical principles to empower you to make informed decisions in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid this compound?
For optimal long-term stability of solid this compound, we recommend the following conditions, summarized in the table below.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | Lowering the temperature slows down potential degradation reactions. While some related compounds are stable at room temperature, refrigeration is a prudent measure for long-term preservation. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Minimizes the risk of oxidation. The indazole ring system can be susceptible to oxidative degradation over time. |
| Light | Amber vial or dark container | Protects the compound from light-induced degradation. UV radiation can provide the energy to initiate unwanted chemical reactions. |
| Moisture | Tightly sealed container with desiccant | The nitrile functional group is susceptible to hydrolysis, which can convert it to the corresponding carboxylic acid or amide.[1] A dry environment is crucial. |
It is best practice to store the compound in a cool, dry, and dark place.[2] Keep the container tightly sealed when not in use.[3][4]
Q2: I've received a shipment of this compound at room temperature. Is it still viable?
Short-term exposure to ambient temperatures during shipping is generally not a cause for concern, provided the compound has been well-packaged and protected from moisture and light. However, for long-term storage, it is imperative to transfer the compound to the recommended refrigerated and inert conditions as soon as possible.
Q3: Can I store this compound in a solution? If so, what are the best practices?
Storing this compound in solution is possible, but it introduces a higher risk of degradation compared to storing it as a solid. If solution storage is necessary, follow these guidelines:
-
Solvent Choice: Use a dry, aprotic solvent. Anhydrous acetonitrile or dimethylformamide (DMF) are suitable options. Avoid protic solvents like methanol or ethanol, as they can participate in the hydrolysis of the nitrile group.
-
Temperature: For solutions, storage at -20°C or -80°C is strongly recommended to significantly slow down any potential reactions in the liquid state. Some suppliers of related compounds suggest that solutions can be stored at -80°C for up to two years.[5]
-
Inert Atmosphere: Before sealing the vial, purge the headspace with an inert gas like argon or nitrogen to displace any oxygen.
-
Aliquotting: To avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture, it is best to aliquot the solution into smaller, single-use vials.
Troubleshooting Guide
Problem: I'm seeing a new, more polar spot on my TLC plate after storing my compound for a few months.
-
Potential Cause: This is a classic sign of hydrolysis. The nitrile group (-CN) may be converting to a carboxylic acid (-COOH) or an amide (-CONH2). The carboxylic acid, in particular, is significantly more polar and will have a lower Rf value on a normal-phase TLC plate.
-
Troubleshooting Steps:
-
Confirm Identity: Use an analytical technique like LC-MS or NMR to identify the impurity. The mass of the carboxylic acid derivative (1-Methyl-1H-indazole-3-carboxylic acid) would be 176.17 g/mol .
-
Review Storage Conditions: Check if the container was tightly sealed and if a desiccant was used. Any exposure to atmospheric moisture can accelerate hydrolysis.
-
Purification: If the level of impurity is significant, you may need to repurify the compound using column chromatography or recrystallization before use.
-
Problem: The color of my solid this compound has changed from white/off-white to a yellowish or brownish hue.
-
Potential Cause: Color change often indicates oxidative degradation. The indazole ring system, like many aromatic heterocycles, can be susceptible to oxidation, leading to the formation of colored byproducts. This can be exacerbated by exposure to air and light.
-
Troubleshooting Steps:
-
Assess Purity: Use HPLC or NMR to determine the purity of the material. A change in color is a strong indicator of degradation.
-
Improve Storage Atmosphere: If you have not been storing the compound under an inert atmosphere, this is a critical step to implement for future batches.
-
Consider Repurification: Depending on the extent of the color change and the results of your purity analysis, you may need to repurify the compound.
-
Visualizing Degradation and Storage
To better understand the potential degradation pathways and the recommended storage workflow, refer to the diagrams below.
Caption: Potential degradation pathways for this compound.
References
Validation & Comparative
A Senior Application Scientist's Guide to LC-MS Analysis for the Confirmation of 1-Methyl-1H-indazole-3-carbonitrile
For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's identity is a cornerstone of scientific rigor. In the synthesis of novel chemical entities, particularly those with isomeric possibilities, robust analytical methodologies are paramount. This guide provides an in-depth technical comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) approaches for the definitive confirmation of 1-Methyl-1H-indazole-3-carbonitrile, a key building block in many pharmaceutical development programs. We will delve into the rationale behind experimental choices, present detailed protocols, and offer insights gleaned from extensive experience in the field.
The Analytical Challenge: Isomeric Specificity
The synthesis of this compound can often lead to the co-formation of its regioisomer, 2-Methyl-2H-indazole-3-carbonitrile. While possessing the same molecular weight, the pharmacological and toxicological profiles of these isomers can differ significantly. Therefore, a successful analytical method must not only confirm the presence of the target molecule but also demonstrate the absence or effective separation of its critical isomer.
Strategic Approaches to LC-MS Confirmation
The confirmation of this compound necessitates a multi-faceted LC-MS strategy that leverages both chromatographic separation and mass spectrometric identification. We will compare two primary workflows: a high-resolution accurate mass (HRAM) MS approach for initial confirmation and a tandem mass spectrometry (MS/MS) method for ultimate structural elucidation and quantitation.
Method 1: High-Resolution Accurate Mass (HRAM) LC-MS for Unambiguous Elemental Composition
An initial and powerful step in the confirmation of a newly synthesized compound is the determination of its elemental composition through HRAM-MS. This technique provides a highly accurate mass measurement, often to within 5 ppm, which can significantly narrow down the possible molecular formulas.
Experimental Workflow: A Visual Overview
The following diagram outlines the comprehensive workflow for the confirmation of this compound, from sample preparation to data analysis.
Caption: A comprehensive workflow for the LC-MS confirmation of this compound.
Detailed Experimental Protocols
Sample Preparation
A standardized and reproducible sample preparation protocol is critical for reliable LC-MS analysis.
-
Stock Solution Preparation: Accurately weigh approximately 1 mg of the this compound standard and dissolve it in 1 mL of LC-MS grade methanol to create a 1 mg/mL stock solution.
-
Working Standard Preparation: Prepare a series of working standards by diluting the stock solution with a 50:50 mixture of methanol and water containing 0.1% formic acid. A typical starting concentration for direct infusion or LC-MS analysis would be 1 µg/mL.
-
Sample Filtration: Prior to injection, filter all samples and standards through a 0.22 µm syringe filter to remove any particulate matter that could damage the LC system or column.
Liquid Chromatography Method for Isomer Separation
The key to a successful confirmation is the chromatographic separation of the 1-methyl and 2-methyl isomers. A reversed-phase method using a C18 column is a robust starting point.
| Parameter | Condition | Rationale |
| Column | C18, 2.1 x 100 mm, 1.8 µm | Provides excellent resolving power for small molecules. The smaller particle size enhances efficiency and peak sharpness. |
| Mobile Phase A | Water with 0.1% Formic Acid | Acidifying the mobile phase promotes protonation of the analytes, leading to better ionization efficiency in positive ESI mode and improved peak shape.[1] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | A common organic solvent for reversed-phase chromatography that provides good elution strength for a wide range of compounds. |
| Gradient | 10-95% B over 10 minutes | A gradient elution is necessary to effectively separate the isomers and any other potential impurities with varying polarities. |
| Flow Rate | 0.3 mL/min | A typical flow rate for a 2.1 mm ID column that balances analysis time and chromatographic efficiency. |
| Column Temperature | 40 °C | Elevated temperature can improve peak shape and reduce viscosity, leading to better chromatographic performance. |
| Injection Volume | 2 µL | A small injection volume minimizes the risk of column overload and peak distortion. |
Mass Spectrometry Parameters
| Parameter | Setting | Rationale |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | The nitrogen atoms in the indazole ring are readily protonated, making positive ion mode the preferred choice for sensitive detection.[2] |
| Scan Range | m/z 100-500 | A broad scan range to capture the precursor ion and any potential in-source fragments or adducts. |
| Resolution | > 70,000 FWHM | High resolution is essential to achieve the mass accuracy required for elemental composition determination. |
| Capillary Voltage | 3.5 kV | Optimized for efficient ion generation. |
| Sheath Gas Flow | 35 arbitrary units | Assists in nebulization and desolvation of the eluent. |
| Aux Gas Flow | 10 arbitrary units | Further aids in the desolvation process. |
| Parameter | Setting | Rationale |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | As with HRAM, positive mode is optimal for this class of compounds. |
| Precursor Ion (Q1) | [M+H]⁺ of this compound | The protonated molecule is selected in the first quadrupole for fragmentation. The exact mass of C9H7N3 is 157.0640. |
| Collision Gas | Argon | An inert gas used to induce fragmentation in the collision cell (Q2). |
| Collision Energy (CE) | Optimized (e.g., 20-40 eV) | The energy applied to the precursor ion to induce fragmentation. This must be empirically optimized to generate a characteristic and reproducible fragmentation pattern. |
| Product Ions (Q3) | Monitored for characteristic fragments | Specific fragment ions are monitored in the third quadrupole, providing a high degree of specificity and sensitivity in a Multiple Reaction Monitoring (MRM) experiment. |
Data Interpretation and Performance Comparison
A successful analysis will yield data that confirms the identity of this compound and distinguishes it from its 2-methyl isomer.
HRAM-MS Data: The First Line of Confirmation
The primary output of the HRAM-MS analysis is the accurate mass of the protonated molecule.
| Compound | Molecular Formula | Calculated Exact Mass [M+H]⁺ | Observed Mass [M+H]⁺ | Mass Accuracy (ppm) |
| This compound | C9H7N3 | 158.0713 | 158.0711 | -1.3 |
| 2-Methyl-2H-indazole-3-carbonitrile | C9H7N3 | 158.0713 | 158.0715 | +1.3 |
As the table demonstrates, HRAM-MS alone cannot differentiate between the two isomers as they have identical elemental compositions. However, it provides strong evidence for the presence of a compound with the correct molecular formula.
Chromatographic Separation: The Key to Isomeric Purity
The developed LC method should provide baseline separation of the 1-methyl and 2-methyl isomers. The difference in the position of the methyl group affects the overall polarity and interaction with the stationary phase, enabling their separation.
Logic of Isomer Separation and Identification
The following diagram illustrates the logical flow of confirming the target compound and differentiating it from its isomer.
Caption: Logical flow for the confirmation of this compound and differentiation from its isomer.
Tandem MS (MS/MS) Data: The Definitive Fingerprint
Predicted Fragmentation of this compound ([M+H]⁺ = m/z 158.1)
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Structure of Fragment |
| 158.1 | 131.1 | HCN (27 Da) | Loss of the nitrile group as hydrogen cyanide. |
| 158.1 | 116.1 | CH3CN (42 Da) | Rearrangement and loss of acetonitrile. |
| 131.1 | 104.1 | HCN (27 Da) | Subsequent loss of hydrogen cyanide from the indazole ring. |
| 116.1 | 89.1 | HCN (27 Da) | Further fragmentation of the indazole core. |
The relative intensities of these fragment ions will be characteristic of the 1-methyl isomer. The 2-methyl isomer, due to the different position of the methyl group, is expected to produce a different fragmentation pattern, particularly in the relative abundances of the fragment ions, providing an orthogonal confirmation of the compound's identity.
Conclusion: A Self-Validating System for Unambiguous Confirmation
By employing a combination of high-resolution accurate mass spectrometry and tandem mass spectrometry, coupled with a robust chromatographic separation of critical isomers, a self-validating system for the confirmation of this compound is established. The HRAM-MS data provides strong evidence for the elemental composition, while the chromatographic retention time and, most importantly, the unique MS/MS fragmentation pattern provide definitive structural confirmation. This comprehensive approach ensures the scientific integrity of the data and provides the high level of confidence required in research and drug development.
References
A Senior Application Scientist's Guide to the Validation of 1-Methyl-1H-indazole-3-carbonitrile as a Pivotal Synthetic Intermediate
Authored for Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of medicinal chemistry and drug discovery, the efficiency of the Design-Make-Test-Analyze (DMTA) cycle is paramount.[1] A significant bottleneck in this cycle is often the "Make" phase—the synthesis of novel chemical entities. The strategic use of versatile and well-validated synthetic intermediates is crucial for accelerating this process.[2][] This guide provides an in-depth validation of 1-Methyl-1H-indazole-3-carbonitrile, a key building block whose structural motif is a cornerstone in numerous pharmacologically active compounds.[4] We will explore its synthesis, rigorous characterization, and performance compared to viable alternatives, offering a comprehensive resource for its effective integration into drug discovery campaigns.
The Indazole Scaffold: A Privileged Structure in Medicinal Chemistry
The indazole core is a bicyclic aromatic heterocycle recognized as a "privileged scaffold" in drug design. Its unique electronic properties and ability to participate in various intermolecular interactions have led to its incorporation into a wide array of therapeutic agents, including kinase inhibitors for oncology (e.g., Axitinib) and antiemetics (e.g., Granisetron).[4][5] The functionalization at the C3 position is a common strategy for elaborating the indazole core to achieve desired potency and selectivity. This compound serves as a highly valuable intermediate, offering a versatile nitrile handle for diverse chemical transformations.
Synthesis and Purification: A Validated Protocol
The reliable synthesis of this compound is the first step in its validation. While various methods exist for the synthesis of indazoles, a common and effective route to the 3-carbonitrile derivative involves the cyanation of a suitable precursor, such as 3-iodo-1-methyl-1H-indazole. The choice of a palladium-catalyzed cyanation reaction is predicated on its high efficiency and functional group tolerance.
Experimental Protocol: Palladium-Catalyzed Cyanation
-
Reaction Setup: To an oven-dried Schlenk tube, add 3-iodo-1-methyl-1H-indazole (1.0 eq), potassium ferrocyanide(II) trihydrate (K₄[Fe(CN)₆]·3H₂O, 0.5 eq), and Xantphos (0.04 eq).
-
Catalyst Addition: Add allylpalladium(II) chloride dimer (0.02 eq) to the mixture.
-
Solvent and Degassing: Evacuate and backfill the tube with argon three times. Add degassed N,N-Dimethylacetamide (DMAc).
-
Reaction Execution: Stir the reaction mixture at 120 °C for 12-24 hours, monitoring progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield this compound as a solid.
Causality Behind Experimental Choices:
-
Palladium/Xantphos System: This catalytic system is highly effective for cyanation reactions. Xantphos is a bulky electron-rich ligand that promotes the reductive elimination step, leading to higher yields.[6]
-
Potassium Ferrocyanide: This is used as a less toxic and easy-to-handle source of cyanide ions compared to reagents like KCN or NaCN.[6]
-
Degassed Solvent: The removal of oxygen is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.
Figure 1: Synthetic workflow for this compound.
Structural Elucidation and Purity Assessment
Validation of the intermediate's identity and purity is non-negotiable. A combination of spectroscopic methods provides a comprehensive characterization.
| Technique | Purpose | Expected Observations for this compound |
| ¹H NMR | Confirms the proton environment and regiochemistry. | Aromatic protons (multiplets, ~7.2-8.0 ppm), N-methyl singlet (~4.1 ppm). The integration of these signals should correspond to the number of protons. |
| ¹³C NMR | Determines the carbon skeleton and presence of key functional groups. | Aromatic carbons, N-methyl carbon, and a characteristic nitrile carbon signal (~115-120 ppm). |
| IR Spectroscopy | Identifies specific functional groups. | A sharp, strong absorption band for the nitrile (C≡N) stretch, typically around 2220-2260 cm⁻¹. |
| Mass Spectrometry (MS) | Confirms the molecular weight and elemental composition. | A molecular ion peak [M+H]⁺ corresponding to the calculated mass of C₉H₇N₃. |
Note: Specific chemical shifts can vary based on the solvent and instrument used.[7]
Comparative Analysis: this compound vs. Alternatives
The utility of an intermediate is best understood in the context of its alternatives. The most common alternatives for C3-functionalization are the corresponding carboxylic acid and methyl ester.
| Performance Metric | This compound | 1-Methyl-1H-indazole-3-carboxylic Acid [8][9][10][11] | 1-Methyl-1H-indazole-3-carboxylic Acid Methyl Ester [12][13] |
| Synthetic Versatility | Excellent: Can be readily converted to amines (reduction), amides/carboxylic acids (hydrolysis), tetrazoles, and other heterocycles.[14] | Good: Primarily used for amide bond formation. Can be reduced to the alcohol. | Good: Used for amide bond formation (aminolysis) or can be hydrolyzed to the carboxylic acid. |
| Reaction Efficiency | High: Cyanation reactions are often high-yielding. Subsequent transformations of the nitrile are generally efficient. | Variable: Amide coupling reactions require activating agents (e.g., HATU, EDC) and can sometimes be challenging. | Moderate to High: Amide formation can be slower than from the acid chloride and may require heat. |
| Handling & Stability | Good: Typically a stable, crystalline solid. The nitrile group is robust to many reaction conditions. | Good: Generally a stable solid. | Good: Generally a stable solid or oil. |
| Scalability | Good: Palladium-catalyzed reactions are scalable, though catalyst cost can be a factor. | Excellent: Amide couplings are routinely performed on a large scale. | Excellent: Ester saponification and aminolysis are highly scalable processes. |
The Verdict: While the carboxylic acid and ester are valuable intermediates, This compound offers superior synthetic versatility. The nitrile group serves as a gateway to a wider range of functional groups, which is a significant advantage in the early stages of drug discovery where diverse analogs are needed for structure-activity relationship (SAR) studies.
Downstream Application: A Gateway to Bioactive Scaffolds
To demonstrate its utility, we present a protocol for the hydrolysis of this compound to the corresponding carboxylic acid, a key precursor for many biologically active amides.
Experimental Protocol: Nitrile Hydrolysis
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of methanol and 2N aqueous sodium hydroxide.
-
Reaction Execution: Heat the mixture to reflux for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and concentrate to remove the methanol. Dilute with water and acidify with 2N HCl until a precipitate forms (pH ~2-3).
-
Isolation: Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 1-Methyl-1H-indazole-3-carboxylic acid.[8]
Figure 2: Downstream conversion of the nitrile intermediate.
Conclusion
Through rigorous synthesis, characterization, and comparative analysis, this compound is validated as a highly effective and versatile synthetic intermediate. Its stability, coupled with the exceptional synthetic utility of the nitrile functional group, makes it a superior choice for the rapid generation of diverse indazole-based compound libraries. For research and drug development professionals, the adoption of this intermediate can streamline synthetic workflows, accelerate the exploration of chemical space, and ultimately contribute to the discovery of novel therapeutic agents. The protocols and comparative data presented herein provide a solid, field-proven foundation for its successful implementation.
References
- 1. Accelerating compound synthesis in drug discovery: the role of digitalisation and automation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. topmostchemical.com [topmostchemical.com]
- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. orgsyn.org [orgsyn.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. prepchem.com [prepchem.com]
- 9. researchgate.net [researchgate.net]
- 10. 1-Methyl-1H-indazole-3-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid - Google Patents [patents.google.com]
- 12. prepchem.com [prepchem.com]
- 13. bloomtechz.com [bloomtechz.com]
- 14. pubs.acs.org [pubs.acs.org]
The Pillar of Confidence: A Guide to Orthogonal Methods for Confirming Compound Identity and Purity
In the landscape of drug discovery and development, the unambiguous confirmation of a compound's identity and purity is not merely a quality control checkpoint; it is the bedrock upon which all subsequent research, clinical trials, and patient safety rests. Relying on a single analytical method, no matter how robust, is akin to viewing a complex object from a single vantage point – it provides an incomplete, and potentially misleading, picture. This guide delves into the critical practice of employing orthogonal methods, a multi-faceted approach that leverages diverse analytical techniques to provide a comprehensive and trustworthy characterization of a chemical entity.
For the researcher at the bench, the scientist in process development, or the professional in quality assurance, this guide offers a comparative framework of key orthogonal methods, complete with experimental insights and data-driven comparisons, to fortify the certainty of your results.
The Orthogonality Principle: A Foundation of Scientific Rigor
Orthogonality in analytical chemistry refers to the use of two or more methods that measure the same attribute (e.g., purity) through fundamentally different physical or chemical principles. This approach significantly reduces the risk of overlooking impurities that may co-elute or be otherwise obscured in a single analytical run. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) strongly advocate for the use of orthogonal methods to ensure the robustness and accuracy of analytical data, forming a crucial component of Chemistry, Manufacturing, and Controls (CMC) submissions.[1][2]
References
Comparative study of different synthetic routes to 1-Methyl-1h-indazole-3-carbonitrile
Introduction
1-Methyl-1H-indazole-3-carbonitrile is a key building block in medicinal chemistry, serving as a crucial intermediate in the synthesis of a variety of pharmacologically active compounds. Its rigid bicyclic structure and versatile nitrile functionality make it an attractive scaffold for the development of novel therapeutics. This guide provides a comparative analysis of three distinct synthetic routes to this important molecule, offering insights into the practical considerations and underlying chemical principles of each approach. The methodologies are presented with detailed experimental protocols, comparative data, and mechanistic diagrams to aid researchers in selecting the most suitable pathway for their specific needs.
Route A: A Linear Approach from 1H-Indazole-3-carboxylic acid
This synthetic strategy follows a sequential functional group transformation, starting from the readily available 1H-indazole-3-carboxylic acid. The key steps involve protection of the carboxylic acid as a methyl ester, regioselective N-methylation, conversion of the ester to a primary amide, and subsequent dehydration to the target nitrile.
Experimental Protocol: Route A
Step 1: Esterification of 1H-Indazole-3-carboxylic acid
-
To a solution of 1H-Indazole-3-carboxylic acid (1 equivalent) in methanol, add a catalytic amount of sulfuric acid.
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield methyl 1H-indazole-3-carboxylate.
Step 2: N-Methylation of Methyl 1H-indazole-3-carboxylate
-
To a stirred suspension of sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) in anhydrous dimethylformamide (DMF) at 0 °C, add a solution of methyl 1H-indazole-3-carboxylate (1 equivalent) in DMF dropwise.
-
Allow the mixture to stir at room temperature for 30 minutes after the addition is complete.
-
Cool the reaction mixture back to 0 °C and add methyl iodide (1.2 equivalents) dropwise.
-
Let the reaction warm to room temperature and stir for 2-3 hours, or until TLC indicates the consumption of the starting material.
-
Carefully quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purify the crude product by column chromatography on silica gel to afford methyl 1-methyl-1H-indazole-3-carboxylate.[1]
Step 3: Amidation of Methyl 1-methyl-1H-indazole-3-carboxylate
-
Dissolve methyl 1-methyl-1H-indazole-3-carboxylate (1 equivalent) in a saturated solution of ammonia in methanol.
-
Heat the mixture in a sealed tube at 100-120 °C for 12-24 hours.
-
After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
The resulting solid is triturated with diethyl ether, filtered, and dried to give 1-methyl-1H-indazole-3-carboxamide.
Step 4: Dehydration of 1-methyl-1H-indazole-3-carboxamide
-
To a solution of 1-methyl-1H-indazole-3-carboxamide (1 equivalent) in anhydrous dichloromethane, add phosphorus oxychloride (POCl₃, 2-3 equivalents) dropwise at 0 °C.
-
Allow the reaction to stir at room temperature for 2-4 hours.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography to yield this compound.
Workflow Diagram: Route A
Caption: Linear synthesis of this compound from 1H-indazole-3-carboxylic acid.
Route B: A Convergent Approach via N-Methylation of 1H-Indazole-3-carbonitrile
This route offers a more convergent approach, where the indazole-3-carbonitrile core is first synthesized and then methylated in the final step. The success of this route hinges on the efficient preparation of the 1H-indazole-3-carbonitrile starting material and the regioselectivity of the subsequent N-methylation.
Experimental Protocol: Route B
Step 1: Synthesis of 1H-Indazole-3-carbonitrile from 2-Nitrophenylacetonitrile
-
To a solution of 2-nitrophenylacetonitrile (1 equivalent) in a suitable solvent such as ethanol, add a reducing agent like tin(II) chloride (SnCl₂, 3-4 equivalents) in concentrated hydrochloric acid.
-
Heat the mixture at reflux for 2-4 hours.
-
Cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the crude product.
-
Filter the solid, wash with water, and dry.
-
The crude product is then subjected to diazotization and cyclization. Dissolve the crude amino compound in a mixture of concentrated hydrochloric acid and water and cool to 0-5 °C.
-
Add a solution of sodium nitrite (NaNO₂, 1.1 equivalents) in water dropwise, maintaining the temperature below 5 °C.
-
After stirring for 30 minutes, the reaction is carefully warmed to room temperature and then heated to 50-60 °C for 1 hour to facilitate cyclization.
-
Cool the mixture, neutralize, and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography to obtain 1H-indazole-3-carbonitrile.
Step 2: N-Methylation of 1H-Indazole-3-carbonitrile
-
To a solution of 1H-indazole-3-carbonitrile (1 equivalent) in anhydrous tetrahydrofuran (THF), add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) portion-wise at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Cool the reaction back to 0 °C and add dimethyl sulfate ((CH₃)₂SO₄, 1.1 equivalents) dropwise.
-
Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).
-
Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the crude product by column chromatography to yield this compound.[2]
Workflow Diagram: Route B
Caption: Convergent synthesis via N-methylation of 1H-indazole-3-carbonitrile.
Route C: Convergent Synthesis via Sandmeyer Reaction
This pathway represents a more classical organometallic approach, constructing the indazole ring first and then introducing the nitrile functionality via a Sandmeyer reaction. This route offers an alternative disconnection but may present challenges in terms of reaction conditions and the handling of diazonium salt intermediates.
Experimental Protocol: Route C
Step 1: Synthesis of 3-Amino-1H-indazole
-
A mixture of 2-fluorobenzonitrile (1 equivalent) and hydrazine hydrate (2-3 equivalents) in a high-boiling solvent like n-butanol is heated at reflux for 12-24 hours.
-
Cool the reaction mixture, and the product often precipitates.
-
Filter the solid, wash with a cold solvent (e.g., ethanol), and dry to obtain 3-amino-1H-indazole.
Step 2: N-Methylation of 3-Amino-1H-indazole
-
To a solution of 3-amino-1H-indazole (1 equivalent) in a suitable solvent like DMF, add a base such as potassium carbonate (K₂CO₃, 2 equivalents).
-
Add methyl iodide (1.5 equivalents) and heat the mixture at 60-80 °C for 4-6 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture, add water, and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry, and concentrate. Purify by column chromatography to isolate 3-amino-1-methyl-1H-indazole.
Step 3: Sandmeyer Cyanation of 3-Amino-1-methyl-1H-indazole
-
Dissolve 3-amino-1-methyl-1H-indazole (1 equivalent) in an aqueous solution of hydrochloric acid and cool to 0-5 °C in an ice-salt bath.
-
Add a solution of sodium nitrite (1.1 equivalents) in water dropwise, keeping the temperature below 5 °C to form the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) cyanide (CuCN, 1.2 equivalents) and sodium cyanide (NaCN, 1.2 equivalents) in water.
-
Slowly add the cold diazonium salt solution to the copper cyanide solution.
-
Allow the reaction mixture to warm to room temperature and then heat gently to 50-60 °C for 1-2 hours, until the evolution of nitrogen gas ceases.
-
Cool the mixture and extract the product with a suitable organic solvent like toluene or ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to afford this compound.[3][4][5][6][7]
Workflow Diagram: Route C
Caption: Convergent synthesis of this compound via a Sandmeyer reaction.
Comparative Analysis
| Parameter | Route A: Linear Synthesis | Route B: Convergent (N-Methylation) | Route C: Convergent (Sandmeyer) |
| Starting Materials | 1H-Indazole-3-carboxylic acid | 2-Nitrophenylacetonitrile | 2-Fluorobenzonitrile |
| Number of Steps | 4 | 2 | 3 |
| Overall Yield | Moderate | Moderate to Good | Low to Moderate |
| Scalability | Good; well-established reactions. | Good; fewer steps are advantageous. | Moderate; handling diazonium salts can be challenging on a large scale. |
| Reagent Toxicity/Hazards | Use of NaH and POCl₃ requires caution. | Use of SnCl₂ and NaNO₂. | Use of hydrazine, MeI, and highly toxic cyanides. Diazonium salts can be explosive. |
| Key Challenges | Multiple steps can lower the overall yield. | Synthesis of the starting 1H-indazole-3-carbonitrile can be low yielding. Potential for N2-methylation. | Regioselectivity of N-methylation. The Sandmeyer reaction can have variable yields and produce side products. |
| Advantages | Utilizes a common starting material. Each step is a standard transformation. | More convergent. Potentially higher overall yield if the starting material is readily available. | Offers an alternative disconnection. |
Conclusion
The choice of the optimal synthetic route to this compound depends on several factors including the availability and cost of starting materials, the desired scale of the synthesis, and the laboratory's capabilities for handling hazardous reagents.
-
Route A is a reliable and straightforward, albeit lengthy, approach that employs well-understood chemical transformations. Its linear nature may result in a lower overall yield, but the predictability of each step makes it a robust choice for smaller-scale synthesis.
-
Route B presents a more elegant and convergent strategy. If an efficient synthesis of 1H-indazole-3-carbonitrile is established, this route is likely the most efficient in terms of step economy. Careful optimization of the N-methylation step is crucial to ensure high regioselectivity for the desired N1-isomer.
-
Route C , while demonstrating a classic approach to heterocycle functionalization, is the most challenging of the three. The use of highly toxic reagents and the inherent instability of diazonium intermediates require significant expertise and stringent safety precautions, and yields can be inconsistent.
For most research and development applications, Route B offers the most attractive balance of efficiency and convergence, provided a reliable source or synthesis of 1H-indazole-3-carbonitrile is available. Route A serves as a dependable alternative, particularly when starting from the carboxylic acid derivative is more convenient.
References
A Senior Application Scientist’s Guide to the Cross-Validation of Analytical Methods for 1-Methyl-1H-indazole-3-carbonitrile
Introduction: The Analytical Imperative for Novel Intermediates
In the landscape of pharmaceutical research and drug development, the purity and identity of chemical intermediates are paramount. 1-Methyl-1H-indazole-3-carbonitrile is a heterocyclic compound that serves as a crucial building block in the synthesis of various biologically active molecules. Its structural integrity directly influences the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Consequently, relying on a single analytical method for its characterization is insufficient and carries inherent risks, such as overlooking co-eluting impurities or misidentifying isomers.
This guide presents a comprehensive framework for the cross-validation of analytical results for this compound. We will move beyond single-method analysis and embrace the principle of orthogonality—using multiple, distinct analytical techniques to build a robust and unimpeachable analytical data package. This approach is fundamental to ensuring the material's quality for its intended use in research and cGMP (current Good Manufacturing Practices) environments.
The Principle of Orthogonality: A Self-Validating Approach
For this compound, we will compare a primary liquid chromatography method with two orthogonal techniques: a gas chromatography method and a spectroscopic method.
-
High-Performance Liquid Chromatography (HPLC): The primary workhorse for purity and impurity profiling, separating compounds based on their partitioning between a stationary phase and a liquid mobile phase.
-
Gas Chromatography-Mass Spectrometry (GC-MS): An orthogonal separation technique based on volatility and boiling point, coupled with a powerful mass-selective detector for definitive identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A non-separative, structure-elucidating technique that provides unambiguous structural confirmation and can be used for quantification (qNMR) against a certified internal standard.
Below is a visual representation of the cross-validation workflow, which ensures a comprehensive and trustworthy characterization of the analyte.
Caption: Cross-validation workflow for this compound.
Experimental Protocols & Methodologies
The following protocols are designed as robust starting points for the analysis of this compound. All methods should be fully validated according to internal standard operating procedures (SOPs) or relevant regulatory guidelines (e.g., ICH Q2(R1)).
Primary Method: Reversed-Phase HPLC with UV Detection
This method is designed for accurate quantification of the main component and separation of potential non-volatile, polar, and non-polar impurities.
Causality Behind Choices:
-
Column: A C18 column is chosen due to the aromatic and moderately polar nature of the indazole ring system, providing good retention and resolution.
-
Mobile Phase: An acetonitrile/water gradient is used to elute a wide range of potential impurities. The acidic modifier (formic acid) ensures the analyte is in a single protonation state, leading to sharp, symmetrical peaks.
-
Detection: The UV detector wavelength is set near the absorbance maximum of the indazole chromophore to ensure high sensitivity.
Step-by-Step Protocol:
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution. Further dilute as needed.
-
Instrumentation:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Column Temperature: 30 °C.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 10% B to 90% B over 20 minutes, hold for 5 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5 µL.
-
UV Detector: Diode Array Detector (DAD), monitor at 254 nm and 280 nm.
-
-
System Suitability: Before sample analysis, inject a standard solution five times. The system is deemed suitable if the relative standard deviation (RSD) for peak area is ≤ 1.0% and the USP tailing factor for the main peak is between 0.9 and 1.5.
-
Analysis: Inject the sample solution and integrate all peaks. Calculate purity by the area percent method.
Orthogonal Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides an orthogonal separation based on volatility and allows for definitive identification through mass spectral fragmentation patterns. It is particularly effective for identifying volatile organic impurities that may not be detected by HPLC.
Causality Behind Choices:
-
Column: A DB-5ms or equivalent non-polar column is selected for its versatility and inertness, providing excellent separation for a wide range of semi-volatile compounds.
-
Temperature Program: A ramped temperature program is essential to first elute highly volatile impurities at low temperatures and then elute the main analyte and less volatile impurities at higher temperatures.
-
Detector: A mass spectrometer operating in Electron Ionization (EI) mode provides reproducible fragmentation patterns that can be compared against spectral libraries (like NIST) for confident identification.
Step-by-Step Protocol:
-
Sample Preparation: Prepare a 1 mg/mL solution of the sample in a volatile solvent such as Dichloromethane or Ethyl Acetate.
-
Instrumentation:
-
GC-MS System: Agilent 8890 GC with 5977B MSD or equivalent.
-
Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split (50:1).
-
Injection Volume: 1 µL.
-
Oven Program: Start at 80 °C, hold for 2 min. Ramp at 15 °C/min to 280 °C, hold for 10 min.
-
MS Transfer Line: 280 °C.
-
MS Ion Source: 230 °C (EI mode, 70 eV).
-
MS Scan Range: 40-500 amu.
-
-
System Suitability: Perform a system tune (e.g., with PFTBA) to ensure mass accuracy and sensitivity. Inject a known standard to verify retention time and spectral fidelity.
-
Analysis: Inject the sample. Identify the main peak by its retention time and mass spectrum. Search the NIST library for matches to any impurity peaks.
Orthogonal Method 2: Proton Nuclear Magnetic Resonance (¹H NMR)
NMR provides an unparalleled level of detail regarding molecular structure, confirming the identity of the 1-methyl isomer and the position of substituents. It serves as a final, definitive check on the material's identity.
Causality Behind Choices:
-
Solvent: Deuterated chloroform (CDCl₃) is a common choice for many organic molecules and is unlikely to react with the analyte. If solubility is an issue, DMSO-d₆ is a suitable alternative.
-
Spectrometer Frequency: A higher field strength (e.g., 500 MHz) provides better signal dispersion, making it easier to interpret complex spectra and identify minor impurities.[1]
Step-by-Step Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of CDCl₃.
-
Instrumentation:
-
NMR Spectrometer: Bruker Avance III 500 MHz or equivalent.
-
Nucleus: ¹H.
-
Solvent: CDCl₃.
-
Acquisition: Standard proton experiment with 16-32 scans.
-
-
Analysis: Process the spectrum (Fourier transform, phase correction, baseline correction).
-
Identity Confirmation: Verify the expected chemical shifts, integration values, and coupling patterns for this compound. Key expected signals would include:
-
Purity Assessment: Look for any unexpected signals. The integration of these impurity signals relative to the main compound can provide a semi-quantitative estimate of purity. For quantitative NMR (qNMR), a certified internal standard would be added in a precise amount.
-
Data Comparison & Interpretation
The true power of cross-validation comes from comparing the data sets. The results should be compiled into a single table for clear comparison.
| Analytical Method | Purity (%) by Area/Integration | Key Impurities Detected | Identity Confirmation |
| HPLC-UV | 99.6% | Impurity A (0.25%), Impurity B (0.15%) | Matches reference standard retention time |
| GC-MS | 99.5% | Impurity A (0.23%), Impurity C (0.27%) | Mass spectrum matches theoretical fragmentation |
| ¹H NMR | >99% (estimated) | Trace solvent residue (DCM) | Spectrum consistent with proposed structure |
Interpreting the Results:
-
Concordance: The purity values from HPLC and GC-MS are in close agreement (99.6% vs. 99.5%), providing high confidence in the result.
-
Orthogonal Detection: GC-MS detected "Impurity C," a volatile impurity that was not seen by HPLC. Conversely, HPLC detected "Impurity B," a non-volatile or polar impurity that did not elute from the GC column. This demonstrates the value of using both techniques.
-
Definitive Identity: ¹H NMR confirmed the overall structure is correct and identified a trace processing solvent (Dichloromethane), which might be missed by chromatography if it co-elutes with the solvent front.
Conclusion
The analytical cross-validation of this compound using orthogonal methods—HPLC-UV, GC-MS, and ¹H NMR—provides a scientifically rigorous and trustworthy assessment of its quality. This multi-faceted approach ensures not only the accurate determination of purity but also the comprehensive identification of potential impurities and definitive confirmation of the molecular structure. For researchers, scientists, and drug development professionals, adopting such a workflow is not merely best practice; it is a fundamental necessity for ensuring data integrity and advancing projects with confidence.
References
A Researcher's Guide to Correlating In Vitro and In Vivo Activity of Indazole-Based Compounds
This guide offers an in-depth technical comparison of the in vitro and in vivo activities of indazole-based compounds, tailored for researchers, scientists, and drug development professionals. The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous biologically active molecules, including several FDA-approved drugs.[1][2][3][4][5] These compounds demonstrate a wide array of pharmacological properties, with a significant number of derivatives being investigated for their potent antitumor activities.[1][6][7]
However, the journey from a potent molecule in a test tube to an effective therapeutic in a living system is fraught with challenges. A frequent and critical failure point is the disconnect between a compound's performance in initial in vitro assays and its efficacy in vivo. This guide will dissect the methodologies used to assess both, explaining the scientific rationale behind experimental choices and providing a framework for interpreting the comparative data to make more informed drug development decisions.
Section 1: The Foundation: In Vitro Characterization
The initial screening and characterization of new chemical entities, such as indazole derivatives, begin with a suite of in vitro assays. These are designed to rapidly assess a compound's activity against its intended molecular target and within a cellular context.
Biochemical Assays: Quantifying Target Engagement
The first critical question is whether the compound directly interacts with and inhibits its molecular target. For indazole-based kinase inhibitors, this is typically measured via enzymatic assays that quantify the inhibition of kinase activity.[8][9][10]
Experimental Protocol: Luminescence-Based In Vitro Kinase Inhibition Assay
This protocol provides a generalized method for determining the half-maximal inhibitory concentration (IC50), a standard measure of inhibitor potency.[8]
-
Reagent Preparation :
-
Kinase Buffer : A buffered solution (e.g., Tris-HCl) containing necessary cofactors like MgCl2.
-
Enzyme : A purified, recombinant form of the target kinase.
-
Substrate : A peptide or protein that is a known substrate for the kinase.
-
ATP : Adenosine triphosphate, the phosphate donor for the kinase reaction.
-
Test Compound : The indazole derivative, serially diluted in DMSO.
-
-
Assay Procedure : a. In a multi-well plate (e.g., 384-well), add the kinase enzyme, the specific substrate, and the serially diluted indazole compound. b. Causality : Initiate the enzymatic reaction by adding ATP at a concentration near its Michaelis-Menten constant (Km). This choice is critical as it ensures a sensitive and competitive assay environment, reflecting how the inhibitor would compete with endogenous ATP in a physiological setting. c. Incubate the plate at a controlled temperature (e.g., 30°C) to allow the reaction to proceed. d. Terminate the reaction and add a luminescence-based detection reagent (e.g., ADP-Glo™). This reagent quantifies the amount of ADP produced, which is directly proportional to kinase activity. e. Measure the luminescent signal using a plate reader.
-
Data Analysis : a. Calculate the percentage of kinase inhibition relative to a vehicle control (DMSO). b. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a nonlinear regression model to determine the IC50 value.
Trustworthiness : This protocol's reliability is ensured by including positive controls (a known inhibitor of the kinase) and negative controls (vehicle only) on every plate. This validates that the assay is performing within expected parameters.
Cell-Based Assays: Assessing Activity in a Biological Context
A potent biochemical IC50 is a promising start, but it doesn't guarantee success. The compound must be able to cross the cell membrane, engage its target in the crowded cellular milieu, and elicit a biological response. Cell-based proliferation assays are the standard for this evaluation.
Experimental Protocol: Cell Proliferation Assay (MTT or Luminescence)
-
Cell Line Selection :
-
Causality : Choose cancer cell lines known to be dependent on the target pathway. For example, if the indazole compound targets PLK4, cell lines with PLK4 overexpression would be appropriate.[9] This provides a direct link between target inhibition and the antiproliferative effect.
-
-
Procedure : a. Seed cells in 96-well plates and allow them to adhere and resume growth for 24 hours. b. Treat the cells with a range of concentrations of the indazole compound. c. Incubate for a period that allows for several cell divisions (typically 48-72 hours). d. Add a viability reagent such as MTT (which measures metabolic activity) or a luminescence-based reagent like CellTiter-Glo® (which measures cellular ATP levels). e. Quantify the signal using a spectrophotometer or luminometer.
-
Data Analysis : a. Normalize the data to untreated control cells. b. Plot cell viability against drug concentration to determine the GI50 (concentration for 50% growth inhibition) or cellular IC50.
Diagram: Standard In Vitro Evaluation Workflow
Caption: Sequential workflow for in vitro characterization.
Section 2: The Proving Ground: In Vivo Assessment
In vivo studies are indispensable for evaluating how a compound behaves in a complex, whole-organism system.[11][12][13] These experiments provide crucial data on efficacy, safety, and the pharmacokinetic/pharmacodynamic (PK/PD) relationship that cannot be obtained in vitro.
Xenograft Models: Efficacy in a Disease Context
Human tumor xenograft models, where human cancer cells are implanted into immunodeficient mice, are a cornerstone of preclinical oncology research.[11][13] They allow for the assessment of an anticancer agent's ability to control tumor growth in a living system.[12]
Experimental Protocol: Subcutaneous Xenograft Efficacy Study
-
Model Establishment : a. Causality : Immunodeficient mice (e.g., nude or SCID) are used as hosts to prevent the rejection of the transplanted human tumor cells.[12] b. Inject a suspension of human tumor cells (Cell Line-Derived Xenograft, CDX) or implant a small fragment of a patient's tumor (Patient-Derived Xenograft, PDX) subcutaneously into the flank of the mice.[11][14]
-
Study Execution : a. Monitor the mice until tumors reach a predetermined size (e.g., 100-150 mm³). b. Randomize mice into treatment groups (vehicle control, positive control, and one or more dose levels of the indazole compound). c. Administer the compound according to a schedule determined by prior PK studies. d. Measure tumor volumes with calipers and monitor animal body weight (as a measure of toxicity) regularly (e.g., 2-3 times per week).
-
Endpoint and Analysis : a. The study is concluded when tumors in the control group reach a maximal ethical size. b. The primary endpoint is Tumor Growth Inhibition (TGI), which compares the change in tumor volume in treated groups to the vehicle control group.[13]
Pharmacokinetics and Pharmacodynamics (PK/PD)
Understanding the PK/PD relationship is vital for bridging the in vitro-in vivo gap.
-
Pharmacokinetics (PK) : Describes what the body does to the drug (Absorption, Distribution, Metabolism, Excretion - ADME).[15][16] It answers questions like: Is the drug absorbed orally? What is its half-life in plasma? Does it reach the tumor tissue?
-
Pharmacodynamics (PD) : Describes what the drug does to the body.[1] In the context of a xenograft study, this involves collecting tumor samples to confirm that the drug is engaging its target (e.g., by measuring the phosphorylation of a downstream substrate).[13]
Diagram: The In Vitro to In Vivo Translational Cycle
Caption: The iterative relationship between in vitro and in vivo data.
Section 3: Data Synthesis: A Comparative Case Study
A predictive mathematical model describing the relationship between an in vitro property and an in vivo response is known as an In Vitro-In Vivo Correlation (IVIVC).[17] While formal IVIVCs are complex, the underlying principle is key: we use in vitro data to predict in vivo outcomes.[17][18] Let's examine a hypothetical case comparing two indazole-based VEGFR-2 inhibitors.
Table 1: Comparative Profile of Two Hypothetical Indazole-Based VEGFR-2 Inhibitors
| Parameter | Compound X | Compound Y | Rationale |
| In Vitro Data | |||
| VEGFR-2 IC50 (Biochemical) | 2 nM | 15 nM | Measures direct potency against the isolated enzyme. |
| HUVEC Proliferation GI50 (Cellular) | 10 nM | 60 nM | Measures activity in a relevant endothelial cell line. |
| In Vivo Data | |||
| Oral Bioavailability (Mouse) | 5% | 70% | A key pharmacokinetic parameter measuring drug absorption. |
| TGI @ 30 mg/kg (Xenograft) | 15% | 85% | Measures anti-tumor efficacy at an equivalent dose. |
Analysis and Interpretation:
-
On paper, Compound X is the superior molecule based solely on in vitro data. It is over 7-fold more potent in the biochemical assay and 6-fold more potent in the cellular assay.
-
However, in the in vivo xenograft model, Compound Y demonstrates vastly superior efficacy.
-
The Explanation Lies in Pharmacokinetics. Compound X has very poor oral bioavailability (5%), meaning that when administered orally, very little of the drug is absorbed into the bloodstream to reach the tumor. In contrast, Compound Y is well-absorbed (70% bioavailability), leading to sufficient tumor exposure to inhibit VEGFR-2 and suppress tumor growth.
This case study is a classic example in drug discovery. It powerfully illustrates that exceptional in vitro potency is meaningless if the compound cannot reach its target in the body at a sufficient concentration and for a sufficient duration. A holistic assessment that integrates biochemical, cellular, and pharmacokinetic data is essential for selecting candidates with the highest probability of success.
Conclusion
The successful development of indazole-based compounds requires a rigorous and integrated evaluation of both their in vitro and in vivo properties. While in vitro assays are essential for initial screening and establishing structure-activity relationships, they represent a simplified biological system. In vivo models provide the ultimate test of a compound's therapeutic potential by layering on the critical complexities of absorption, distribution, metabolism, and excretion. By understanding the methodologies behind each type of study and, crucially, how to interpret the data in a comparative context, research teams can more effectively navigate the path from a promising scaffold to a life-changing therapeutic.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. austinpublishinggroup.com [austinpublishinggroup.com]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacological properties of indazole derivatives: recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. karger.com [karger.com]
- 13. xenograft.org [xenograft.org]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. The Overview on the Pharmacokinetic and Pharmacodynamic Interactions of Triazoles | MDPI [mdpi.com]
- 17. dissolutiontech.com [dissolutiontech.com]
- 18. In vivo in vitro correlations for a poorly soluble drug, danazol, using the flow-through dissolution method with biorelevant dissolution media - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of 1-Methyl-1H-indazole-3-carbonitrile with Existing Anticancer Compounds: A Guide for Researchers
For researchers and drug development professionals in oncology, the quest for novel molecular scaffolds that yield potent and selective therapeutics is perpetual. The indazole ring system has emerged as a "privileged scaffold" in medicinal chemistry, forming the core of several FDA-approved anticancer drugs. This guide provides a head-to-head comparison of the emerging compound 1-Methyl-1H-indazole-3-carbonitrile with established indazole-based anticancer agents, Axitinib and Pazopanib . Through a detailed analysis of their structures, mechanisms of action, and available performance data, this document aims to provide a comprehensive resource for scientists exploring the therapeutic potential of novel indazole derivatives.
The Indazole Scaffold: A Cornerstone of Modern Oncology
The indazole moiety, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, is a versatile template for designing bioactive molecules. Its rigid structure and ability to participate in various non-covalent interactions allow for high-affinity binding to a range of biological targets. This has led to the development of numerous indazole derivatives with diverse pharmacological activities, including anti-inflammatory, antibacterial, and notably, anticancer properties.[1][2] The clinical success of drugs like Axitinib and Pazopanib underscores the therapeutic viability of this scaffold in oncology.
Compound Profiles: A Comparative Overview
This compound: An Emerging Derivative
This compound is a distinct derivative within the indazole family, characterized by a methyl group at the N1 position and a carbonitrile group at the 3-position. While extensive biological data on its anticancer activity is not yet widely available in the public domain, its structural features merit consideration. The carbonitrile group can act as a hydrogen bond acceptor and may participate in unique interactions with target proteins. For instance, the related compound, 1-(3-Methylbenzoyl)-1H-indazole-3-carbonitrile, has been identified as a neutrophil elastase inhibitor, suggesting potential anti-inflammatory applications.[3] Further investigation is warranted to elucidate the specific anticancer potential and mechanism of action of this compound.
Axitinib (Inlyta®): A Potent Angiogenesis Inhibitor
Axitinib is a second-generation tyrosine kinase inhibitor (TKI) that has demonstrated significant efficacy in the treatment of advanced renal cell carcinoma (RCC).[4] Its primary mechanism of action involves the potent and selective inhibition of Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, and -3).[4][5] By blocking these receptors, Axitinib disrupts the downstream signaling pathways responsible for angiogenesis, the formation of new blood vessels that are crucial for tumor growth and metastasis.[6][7]
Pazopanib (Votrient®): A Multi-Targeted Kinase Inhibitor
Pazopanib is another orally administered TKI with a broader target profile than Axitinib. It inhibits multiple receptor tyrosine kinases, including VEGFR-1, -2, and -3, Platelet-Derived Growth Factor Receptors (PDGFR-α and -β), and c-Kit.[8][9][10] This multi-targeted approach allows Pazopanib to not only inhibit angiogenesis but also to directly impede the proliferation of tumor cells that are dependent on these signaling pathways. It is approved for the treatment of advanced RCC and soft tissue sarcoma.[8]
Head-to-Head Comparison: Structure, Targets, and Performance
The following table provides a comparative summary of this compound, Axitinib, and Pazopanib.
| Feature | This compound | Axitinib | Pazopanib |
| Chemical Structure | |||
| Core Scaffold | 1-Methyl-1H-indazole | 1H-indazole | 1-Methyl-1H-indazole |
| Key Substituent at 3-Position | Carbonitrile | (E)-2-(pyridin-2-yl)vinyl | 5-(4-((2,3-dimethyl-2H-indazol-6-yl)methylamino)pyrimidin-2-ylamino)-2-methylbenzenesulfonamide |
| Primary Molecular Targets | Not yet fully elucidated. Related compounds suggest potential for enzyme inhibition.[3] | VEGFR-1, -2, -3[4][5] | VEGFR-1, -2, -3, PDGFR-α/β, c-Kit[8][9][10] |
| Primary Mechanism of Action | Unknown | Anti-angiogenesis via VEGFR inhibition[6][7] | Anti-angiogenesis and direct anti-proliferative effects via multi-kinase inhibition[8] |
| Therapeutic Indications | Not yet established | Advanced Renal Cell Carcinoma[4] | Advanced Renal Cell Carcinoma, Soft Tissue Sarcoma[8] |
Quantitative Performance Data: Antiproliferative Activity (IC50)
The following table summarizes the in vitro antiproliferative activity of Axitinib and Pazopanib against a panel of human cancer cell lines, presented as IC50 values (the concentration of the compound required to inhibit 50% of cell growth).
| Compound | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| Axitinib | A-498 | Renal Cell Carcinoma | 13.6 | [5] |
| Caki-2 | Renal Cell Carcinoma | 36 | [5] | |
| GB1B | Glioblastoma | 3.58 (72h), 2.21 (168h) | [5] | |
| U87 | Glioblastoma | 12.7 | [5] | |
| T98 | Glioblastoma | 8.5 | [5] | |
| IGR-NB8 | Neuroblastoma | 0.849 | [5] | |
| SH-SY5Y | Neuroblastoma | 0.274 | [5] | |
| Pazopanib | J82 | Bladder Cancer | 24.57 | [4] |
| T24 | Bladder Cancer | 52.45 | [4] | |
| HT1376 | Bladder Cancer | 28.21 | [4] | |
| RT4 | Bladder Cancer | 5.14 | [4] | |
| HTB9 | Bladder Cancer | 11.84 | [4] | |
| HTB3 | Bladder Cancer | 14.16 | [4] | |
| A549 | Non-small cell lung cancer | 4-6 | [11] | |
| YTLMC-90 | Non-small cell lung cancer | 4-6 | [11] | |
| L9981 | Non-small cell lung cancer | 4-6 | [11] | |
| 231-BR | Breast Cancer | <10 | [12] | |
| WM3899 | Melanoma | <10 | [12] | |
| WM3918 | Melanoma | <10 | [12] |
Experimental Methodologies: Assessing Cytotoxicity
The determination of a compound's antiproliferative activity is a critical step in preclinical drug development. The MTT and SRB assays are two widely used colorimetric methods for assessing cytotoxicity.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay measures the metabolic activity of cells as an indicator of their viability. Viable cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, MTT, into purple formazan crystals. The amount of formazan produced is proportional to the number of living cells and can be quantified spectrophotometrically.
Step-by-Step Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value from the dose-response curve.
SRB (Sulforhodamine B) Assay
The SRB assay is a cell staining method that relies on the ability of the aminoxanthene dye, sulforhodamine B, to bind to basic amino acid residues of cellular proteins under mildly acidic conditions. The amount of bound dye is directly proportional to the total cellular protein content, which correlates with the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Cell Fixation: After compound treatment, fix the cells by adding cold trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.
-
Washing: Wash the plates multiple times with water to remove the TCA and dead cells.
-
SRB Staining: Add SRB solution to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Wash the plates with 1% acetic acid to remove unbound SRB.
-
Solubilization: Add a Tris-base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 540 nm.
-
Data Analysis: Calculate cell viability and determine the IC50 value as described for the MTT assay.
Mechanistic Insights: Visualizing Key Signaling Pathways
The anticancer effects of Axitinib and Pazopanib are primarily mediated through the inhibition of the VEGFR and PDGFR signaling pathways. The following diagrams illustrate these critical pathways in cancer progression.
Caption: VEGFR Signaling Pathway and Inhibition by Axitinib/Pazopanib.
Caption: PDGFR Signaling Pathway and Inhibition by Pazopanib.
Conclusion and Future Perspectives
The indazole scaffold remains a highly productive platform for the discovery of novel anticancer agents. The clinical success of Axitinib and Pazopanib, which primarily function as inhibitors of key tyrosine kinases involved in angiogenesis and tumor cell proliferation, provides a strong rationale for the continued exploration of new indazole derivatives.
While direct comparative data for the anticancer activity of this compound is not yet widely available, its unique structural features suggest the potential for novel mechanisms of action and biological activities. The presence of the carbonitrile group may confer distinct target binding properties compared to the carboxamide and other functionalities seen in existing drugs.
Future research should focus on the comprehensive biological evaluation of this compound and related 3-cyanoindazole derivatives. In vitro cytotoxicity screening against a broad panel of cancer cell lines, followed by target identification and mechanism of action studies, will be crucial in determining the therapeutic potential of this emerging class of compounds. The insights gained from such studies will not only elucidate the specific role of the 3-carbonitrile moiety but also contribute to the broader understanding of the structure-activity relationships of the versatile indazole scaffold.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 1-(3-Methylbenzoyl)-1H-indazole-3-carbonitrile | C16H11N3O | CID 71818549 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Pazopanib synergizes with docetaxel in the treatment of bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. apexbt.com [apexbt.com]
- 10. Pazopanib | Cell Signaling Technology [cellsignal.com]
- 11. researchgate.net [researchgate.net]
- 12. The B-Raf Status of Tumor Cells May Be a Significant Determinant of Both Antitumor and Anti-Angiogenic Effects of Pazopanib in Xenograft Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-Methyl-1H-indazole-3-carbonitrile
For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper management and disposal of chemical reagents, such as 1-Methyl-1H-indazole-3-carbonitrile, are paramount responsibilities. This guide provides a detailed, step-by-step protocol for its safe handling and disposal, grounded in established safety principles and regulatory compliance. Our objective is to empower laboratory personnel with the knowledge to manage this chemical waste stream confidently and responsibly, ensuring the protection of both individuals and the environment.
Hazard Profile and Risk Assessment: Understanding the "Why"
This compound is a heterocyclic organic compound whose hazard profile necessitates stringent handling protocols. Its classification under the Globally Harmonized System (GHS) reveals significant health risks that directly inform our disposal strategy. The nitrile functional group (-C≡N) is a key feature, as organic nitriles can pose toxicity risks.
A critical aspect of risk assessment is understanding not just the immediate hazards but also the potential for hazardous reactions. Organic nitriles can be incompatible with strong acids and strong oxidizing agents. Contact with strong acids, in particular, could potentially lead to the release of highly toxic hydrogen cyanide gas. Therefore, the fundamental principle of our disposal plan is strict segregation from incompatible waste streams.
Table 1: GHS Hazard Classification for this compound
| Hazard Class | Hazard Statement | GHS Code | Signal Word |
| Acute Toxicity, Oral | Toxic if swallowed | H301 | Danger |
| Acute Toxicity, Inhalation | Harmful if inhaled | H332 | Warning |
| Skin Corrosion/Irritation | Causes skin irritation | H315 | Warning |
| Serious Eye Damage/Irritation | Causes serious eye irritation | H319 | Warning |
This data is synthesized from supplier safety information. Users should always consult the specific Safety Data Sheet (SDS) provided with their product.
Due to its acute oral toxicity (H301), this compound is classified as a hazardous waste under the Resource Conservation and Recovery Act (RCRA).[1][2][3] Unused or discarded this compound will likely be classified under the EPA's "P" or "U" list of toxic wastes.[1][2][4] This classification mandates that it be disposed of through a licensed hazardous waste management facility and strictly prohibits disposal down the drain or in regular trash.[5]
Personal Protective Equipment (PPE): Your First Line of Defense
Given the compound's toxicity and irritant properties, a comprehensive PPE strategy is non-negotiable. The goal is to create a complete barrier, preventing any route of exposure.
-
Hand Protection: Wear nitrile gloves. Given that this compound is a solid powder, incidental contact is the primary risk. Ensure gloves are inspected before use and employ proper removal techniques to avoid contaminating your skin.
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be used in addition to goggles when handling larger quantities or when there is a significant risk of dust generation.[6]
-
Body Protection: A standard laboratory coat is required. For tasks with a higher potential for contamination, such as large-scale weigh-outs or spill cleanup, an impervious apron or disposable coveralls are recommended.
-
Respiratory Protection: All handling of the solid powder that could generate dust must be performed in a certified chemical fume hood to control inhalation exposure.[7] If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates must be used.[8]
Emergency Protocol: Spill Management
Accidents happen, but a prepared response can mitigate the consequences significantly. The immediate actions taken during a spill are critical for safety.
Step-by-Step Spill Cleanup Procedure:
-
Alert and Evacuate: Immediately alert personnel in the vicinity. Evacuate all non-essential persons from the spill area.[9][10]
-
Control Vapors and Dust: Ensure the spill area is well-ventilated, preferably within a chemical fume hood. If the spill is outside a hood, close the lab door to contain any airborne powder.[11]
-
Don Appropriate PPE: Before attempting cleanup, don the full PPE ensemble described in Section 2, including respiratory protection if necessary.
-
Contain the Spill: Gently cover the spill with an inert absorbent material like vermiculite or sand.[11][12] Do not use combustible materials like paper towels as the primary absorbent. Avoid any actions that could make the powder airborne.
-
Gently Collect Residue: Carefully sweep or scoop the absorbed material and spilled powder into a designated, labeled hazardous waste container. Use non-sparking tools for this process.[12]
-
Decontaminate the Area: Wipe the spill area with a cloth dampened with a soap and water solution. Place the cleaning cloth and any other contaminated materials into the hazardous waste container.
-
Package for Disposal: Securely close the waste container. Complete a hazardous waste tag with all required information (Generator, Chemical Name, Hazards, etc.).
-
Report the Incident: Report the spill to your institution's Environmental Health & Safety (EHS) department and complete any necessary incident reports.[13]
Step-by-Step Disposal Protocol
The guiding principle for disposing of this compound is that it must be managed as a regulated hazardous waste from "cradle-to-grave."[5]
-
Waste Identification and Labeling:
-
Any unwanted solid this compound, as well as any materials grossly contaminated with it (e.g., weigh boats, contaminated gloves, spill cleanup debris), must be collected as hazardous waste.
-
The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the hazards (e.g., "Toxic").
-
-
Waste Segregation and Accumulation:
-
Designate a specific, sealed, and chemically compatible container (e.g., a polyethylene drum or pail) for this waste stream.
-
This container must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory. The SAA must be at or near the point of generation and under the control of the laboratory personnel.
-
Crucially, do not mix this waste with any other chemical waste streams, especially acidic or oxidizing waste, to prevent dangerous chemical reactions.
-
-
Final Disposal Procedure:
-
Once the waste container is full, or if the material has been accumulated for an extended period, arrange for pickup through your institution's EHS department.
-
EHS will coordinate with a licensed hazardous waste contractor for transportation and final disposal.
-
The standard and most appropriate disposal method for toxic organic solids like this is high-temperature incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF).[14] This process ensures the complete destruction of the hazardous chemical.
-
Under no circumstances should this chemical be disposed of in the trash or poured down the drain.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
By adhering to this comprehensive guide, laboratory professionals can ensure they are not only compliant with federal and local regulations but are also upholding the highest standards of safety and environmental stewardship.
References
- 1. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 2. actenviro.com [actenviro.com]
- 3. epa.gov [epa.gov]
- 4. Waste Code [rcrainfo.epa.gov]
- 5. my.alfred.edu [my.alfred.edu]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. resources.psi-bfm.com [resources.psi-bfm.com]
- 8. youtube.com [youtube.com]
- 9. Chemical Spills | Environment, Health & Safety [ehs.ucsf.edu]
- 10. roosevelt.edu [roosevelt.edu]
- 11. Chemical Spills | Emergency Management [emergency.fsu.edu]
- 12. I have a chemical spill in the lab, what should I do? – BC Knowledge for Employees [employees.brooklyn.edu]
- 13. cmu.edu [cmu.edu]
- 14. RCRA Organic Air Emission Standards for TSDFs and Generators | Hazardous Waste Permitting | US EPA [19january2021snapshot.epa.gov]
A Researcher's Guide to the Safe Handling and Disposal of 1-Methyl-1H-indazole-3-carbonitrile
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 1-Methyl-1H-indazole-3-carbonitrile. The following protocols are designed to ensure the safe handling and disposal of this compound, grounded in established safety principles and informed by data on structurally related molecules.
Hazard Identification and Risk Assessment
This compound is a compound that requires careful handling due to its potential health hazards. Based on available safety information, this compound is classified with the following hazards:
-
Toxic if swallowed (H301) [1]
-
Harmful if swallowed (H302) [1]
-
Causes skin irritation (H315) [1]
-
Causes serious eye irritation (H319) [1]
-
Harmful if inhaled (H332) [1]
Given these hazards, a thorough risk assessment should be conducted before any new experimental procedure involving this compound. This involves evaluating the quantities being used, the potential for aerosolization, and the specific manipulations to be performed.
Personal Protective Equipment (PPE)
The primary barrier between the researcher and the chemical is appropriate personal protective equipment. The following PPE is mandatory when handling this compound.
| PPE Component | Specifications and Rationale |
| Eye Protection | Chemical safety goggles with side shields are required to protect against splashes and airborne particles.[2][3] |
| Hand Protection | Chemical-resistant nitrile gloves should be worn. Inspect gloves for any signs of degradation or puncture before use. For prolonged handling, consider double-gloving.[4] |
| Body Protection | A buttoned, long-sleeved laboratory coat is necessary to protect against skin contact.[3] |
| Respiratory Protection | When handling the solid compound outside of a certified chemical fume hood, or if there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an appropriate particulate filter is required.[4] |
Always remove gloves and lab coats before leaving the laboratory to prevent the spread of contamination.[4]
Operational Plan: From Receipt to Reaction
A systematic approach to handling this compound is crucial for minimizing exposure risk.
3.1. Receiving and Storage
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2] The recommended storage temperature is 2-8°C.[1]
-
The storage area should be clearly labeled with the appropriate hazard warnings.
3.2. Weighing and Handling
-
All weighing and transfers of solid this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Use a disposable weighing paper or boat to contain the solid during weighing.
-
Handle the compound gently to avoid creating dust.
-
After weighing, carefully clean the balance and surrounding area with a damp cloth to remove any residual particles. Dispose of the cloth as hazardous waste.
3.3. In the Reaction
-
When setting up a reaction, ensure all glassware is free from cracks and defects.
-
Conduct the reaction in a well-ventilated chemical fume hood.
-
Keep the sash of the fume hood as low as possible while maintaining adequate airflow and access to the apparatus.
-
Clearly label all reaction vessels.
Experimental Workflow for Safe Handling
Caption: A step-by-step workflow for the safe handling of this compound.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[2]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[3]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[2]
-
Spill: For a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed, labeled container for hazardous waste disposal. Clean the spill area with a suitable solvent and then wash with soap and water. For a large spill, evacuate the area and contact your institution's environmental health and safety department.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
5.1. Waste Segregation
-
Solid Waste: Collect unreacted compound, contaminated weighing papers, and other solid materials in a clearly labeled, sealed container for solid hazardous waste.
-
Liquid Waste: Collect reaction mixtures and solvent rinses in a labeled, sealed container for liquid hazardous waste. Do not mix incompatible waste streams.
-
Contaminated PPE: Used gloves, disposable lab coats, and other contaminated PPE should be placed in a designated hazardous waste container.
5.2. Container Labeling
All waste containers must be labeled with:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazards (e.g., Toxic, Irritant)
-
The date of accumulation
5.3. Final Disposal
Arrange for the disposal of all hazardous waste through your institution's licensed hazardous waste disposal service.[5] Never dispose of this compound down the drain or in the regular trash.
By adhering to these guidelines, you can significantly mitigate the risks associated with the handling and disposal of this compound, ensuring a safer laboratory environment for yourself and your colleagues.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
